L-Alanine
Description
Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alanine is an Amino Acid.
Alanine has been reported in Euphorbia prostrata, Angelica gigas, and other organisms with data available.
Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Record name | α-alanine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Alanine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
| Record name | L-Alanine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20873899 | |
| Record name | L-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Alanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
250 °C (sublimes) | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.432 g/cu cm at 22 °C | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
| Record name | L-Alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Alanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 °C (decomposes), 300 °C | |
| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Centrality of L-Alanine in Hepatic Function
An In-Depth Technical Guide to L-Alanine Metabolism in Hepatic Cells
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, a non-essential amino acid, occupies a pivotal position in systemic metabolism, acting as a critical link between energy production, protein biosynthesis, and inter-organ nitrogen transport.[1] The liver, as the body's primary metabolic hub, is the principal site for processing circulating alanine.[1][2] Understanding the intricate pathways of this compound metabolism within hepatic cells is fundamental not only for basic science research but also for drug development, where it serves as a key indicator of hepatotoxicity and a potential therapeutic target. This guide provides a detailed exploration of the core metabolic pathways, their regulation, clinical significance, and the state-of-the-art methodologies used to investigate these processes.
Part 1: Core Metabolic Pathways of this compound in the Liver
The journey of this compound through the hepatocyte is defined by its integration into three major metabolic processes: the Glucose-Alanine cycle, gluconeogenesis, and the urea cycle. These pathways are intrinsically linked by the transamination reaction catalyzed by Alanine Aminotransferase (ALT).
The Glucose-Alanine Cycle: An Inter-Organ Nitrogen Shuttle
During periods of fasting or prolonged exercise, peripheral tissues, particularly skeletal muscle, catabolize amino acids for energy. This process generates excess nitrogen, which must be safely transported to the liver for disposal. The Glucose-Alanine Cycle (or Cahill Cycle) is the primary mechanism for this transport.[3][4][5][6][7]
-
In Muscle: Nitrogen from amino acid breakdown is transferred to pyruvate (a product of glycolysis) to form this compound. This reaction is catalyzed by Alanine Aminotransferase (ALT).
-
Transport: Alanine is released into the bloodstream and transported to the liver.
-
In Liver: The process is reversed. ALT in hepatocytes transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate.[1][3]
The pyruvate is then available for glucose synthesis (gluconeogenesis), and the nitrogen from glutamate enters the urea cycle for detoxification.[1][3] This elegant cycle thus achieves two critical goals: it provides a carbon skeleton (pyruvate) for hepatic glucose production and safely transports potentially toxic ammonia from muscle to the liver.[3]
Caption: The Glucose-Alanine Cycle for inter-organ nitrogen transport.
Hepatic Gluconeogenesis: Synthesizing Glucose from Alanine
This compound is a primary substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources.[1][8] This is especially crucial during periods of fasting to maintain blood glucose homeostasis.[1]
Upon its conversion to pyruvate in the hepatocyte, the carbon skeleton of alanine enters the gluconeogenic pathway.[3][9] This process is energetically demanding, requiring ATP and GTP, but is essential for supplying glucose to tissues like the brain and red blood cells that rely on it for energy.[8] The hormonal milieu, particularly elevated glucagon levels during fasting, strongly stimulates the conversion of alanine to glucose within the liver.[10]
The Alanine Aminotransferase (ALT) Reaction: The Metabolic Crossroads
The cornerstone of alanine metabolism is the reversible transamination reaction catalyzed by Alanine Aminotransferase (ALT), also known as Serum Glutamic-Pyruvic Transaminase (SGPT).[1][11]
This compound + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate
This reaction is a critical nexus:
-
It connects amino acid metabolism with carbohydrate metabolism through the production of pyruvate.
-
It links to the Citric Acid Cycle (TCA cycle) via α-ketoglutarate and the subsequent metabolism of glutamate.
-
It provides the nitrogen (in the form of glutamate) required for the urea cycle to safely dispose of ammonia.[1]
Caption: The central role of the ALT-catalyzed reaction.
Part 2: Regulation and Clinical Significance
The flux through these pathways is tightly regulated by hormonal signals, substrate availability, and the cell's energy status. Dysregulation of alanine metabolism is a hallmark of several pathological states and a critical consideration in pharmacology.
Regulatory Mechanisms
-
Hormonal Control: Glucagon, released during fasting, stimulates gluconeogenesis from alanine.[10] Glucocorticoids can also enhance alanine transport into hepatocytes.[12]
-
Energy Sensing: this compound has been shown to activate AMP-activated protein kinase (AMPK) in hepatic cells, a master regulator of cellular energy homeostasis, which in turn modulates systemic glucose metabolism.[13]
-
Gene Expression: In diabetic states, the expression of ALT isoforms, particularly ALT2 (encoded by the GPT2 gene), is upregulated in the liver, contributing to increased gluconeogenesis from amino acids and hyperglycemia.[14]
Clinical Relevance: ALT as a Premier Biomarker of Liver Health
ALT is an enzyme found predominantly within the cytosol of hepatocytes.[2][15] When liver cells are damaged or inflamed, their membranes become permeable, leading to the release of ALT into the bloodstream.[15][16] Consequently, measuring serum ALT levels is a highly sensitive and widely used blood test to detect liver injury.[2][16][17]
Clinical Implications:
-
Diagnosis and Monitoring: Elevated ALT is a key indicator for diagnosing and monitoring liver diseases such as viral hepatitis, metabolic dysfunction-associated steatotic liver disease (MASLD, formerly NAFLD), and alcoholic liver disease.[15][18]
-
Drug-Induced Liver Injury (DILI): In drug development, monitoring ALT levels is a mandatory part of preclinical and clinical trials. A significant rise in ALT can be a primary signal of hepatotoxicity, potentially leading to the termination of a drug's development.[16][19]
-
Therapeutic Research: Altered alanine metabolism is implicated in the pathophysiology of nonalcoholic steatohepatitis (NASH), and this compound itself is being investigated for potential therapeutic benefits.[20]
| Parameter | Typical Reference Range (Adult) | Significance of Elevation |
| Alanine Aminotransferase (ALT) | 7 - 56 U/L (Varies by lab) | Highly specific for hepatocellular injury. Levels >10x ULN often indicate acute damage (e.g., viral hepatitis, DILI).[16][19] |
Part 3: Methodologies for Studying Hepatic this compound Metabolism
Investigating the complexities of alanine metabolism requires robust and validated experimental systems. The following section details core methodologies, from cell isolation to metabolic flux analysis, providing both the "how" and the "why" behind each experimental choice.
In Vitro Model: Primary Hepatocyte Isolation and Culture
Primary hepatocytes are the gold-standard in vitro model because they retain the metabolic functions of the liver far better than immortalized cell lines. The two-step collagenase perfusion method is the most widely accepted protocol for isolating high-viability hepatocytes.[21][22][23]
Causality: The protocol's success hinges on two core principles. First, the initial perfusion with a calcium-free buffer containing a chelator (EGTA) disrupts calcium-dependent cell-cell junctions (desmosomes). Second, a subsequent perfusion with a collagenase-containing buffer digests the extracellular matrix, liberating individual hepatocytes.[23]
Step-by-Step Methodology:
-
Preparation: Anesthetize the mouse according to approved institutional protocols. Prepare sterile surgical tools, perfusion solutions, and collagen-coated culture plates.[24]
-
Surgical Procedure: Expose the abdominal cavity and locate the portal vein. Carefully cannulate the portal vein with a catheter secured with surgical suture.
-
Step 1: Pre-Perfusion (Junction Disruption):
-
Begin perfusing the liver through the portal vein with a warm (37°C), oxygenated, calcium-free buffer (e.g., HBSS) containing EGTA.
-
Cut the inferior vena cava to allow the perfusate to exit, clearing the liver of blood.
-
Continue perfusion for 10-15 minutes until the liver appears blanched. This step is critical for allowing the subsequent enzyme to access the tissue matrix.
-
-
Step 2: Enzymatic Digestion:
-
Switch the perfusion to a warm (37°C), oxygenated buffer containing collagenase (e.g., Collagenase Type IV) and calcium chloride (CaCl₂). Calcium is required for collagenase activity.
-
Perfuse for 10-20 minutes. The liver should become soft and begin to digest. The digestion time is a key variable that must be optimized.[25]
-
-
Cell Liberation and Purification:
-
Excise the digested liver and transfer it to a sterile dish containing culture medium.
-
Gently tease the cells apart using a sterile cell scraper or forceps to release the hepatocytes.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.[25]
-
Purify viable hepatocytes from dead cells and non-parenchymal cells using low-speed centrifugation (e.g., 50 x g for 3 minutes). Repeat this wash step 2-3 times. The low speed pellets viable hepatocytes while leaving smaller cells and debris in the supernatant.
-
-
Cell Plating and Culture:
-
Resuspend the final cell pellet in appropriate culture medium (e.g., William's Medium E supplemented with serum and antibiotics).
-
Determine cell viability and count using a trypan blue exclusion assay.
-
Seed the cells onto collagen-coated plates at the desired density. Hepatocytes require an extracellular matrix coating for proper attachment and maintenance of their phenotype.[24]
-
Caption: Workflow for isolating primary hepatocytes.
Metabolic Flux Analysis with Stable Isotope Tracing
To move beyond static metabolite concentrations and understand the dynamic flow of atoms through metabolic pathways, stable isotope tracing is the definitive technique. By supplying cells with this compound labeled with a heavy isotope (e.g., [U-¹³C₃]-L-Alanine), researchers can trace the ¹³C atoms as they are incorporated into downstream metabolites like pyruvate, glucose, and TCA cycle intermediates.[26][27][28]
Causality: This method works by changing the mass of metabolites. Mass spectrometry can distinguish between the normal (¹²C) and heavy (¹³C) versions of a molecule, allowing for the quantification of how much of a metabolite pool is derived from the labeled tracer.
-
Cell Culture: Plate primary hepatocytes and allow them to acclimate.
-
Labeling: Replace the standard medium with a medium containing a known concentration of ¹³C-labeled this compound.
-
Time-Course Incubation: Incubate the cells for various time points. Shorter times reveal initial metabolic steps, while longer times show downstream incorporation.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). This instantly halts enzymatic activity, preserving the metabolic snapshot.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to remove protein and debris. Dry the supernatant.
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized (e.g., silylation) to make them volatile.
-
Mass Spectrometry Analysis (GC-MS or LC-MS/MS): Analyze the samples to measure the mass isotopomer distributions (MIDs) of target metabolites. The MID reveals the fraction of the metabolite pool containing 0, 1, 2, ... ¹³C atoms.
-
Data Analysis: Use specialized software to correct for the natural abundance of ¹³C and calculate metabolic flux rates.
Analytical Techniques for Metabolite and Enzyme Quantification
A self-validating study requires accurate and reliable quantification methods.
| Technique | Analyte | Principle | Application |
| Enzymatic/Colorimetric Assay | This compound | This compound Dehydrogenase (ADH) or Alanine Transaminase (ALT) is used in a coupled reaction that produces a colored or fluorescent product.[29][30] | High-throughput quantification of alanine in culture media or cell lysates. |
| Spectrophotometry | ALT Activity | Measures the rate of NADH consumption at 340 nm in a coupled reaction involving lactate dehydrogenase.[31][32] | Standard clinical and research method for determining ALT enzyme activity in serum or cell lysates. |
| LC-MS/MS | Alanine, Pyruvate, Glutamate, etc. | Liquid chromatography separates metabolites, which are then identified and quantified by their mass-to-charge ratio using tandem mass spectrometry. | Gold standard for sensitive and specific quantification of multiple metabolites simultaneously. Essential for isotope tracing. |
| GC-MS | Alanine, Pyruvate, Organic Acids | Gas chromatography separates volatile (or derivatized) metabolites before mass spectrometry analysis. | Excellent for separating isomers and is a primary tool for ¹³C-based metabolic flux analysis.[27] |
Conclusion
This compound metabolism in hepatic cells is a highly integrated and regulated system with profound implications for systemic physiology and clinical medicine. It stands at the crossroads of carbohydrate, amino acid, and nitrogen metabolism, orchestrated primarily by the ALT enzyme. Its role as the source of the premier biomarker for liver injury, ALT, places it at the center of drug safety and development. By employing robust methodologies—from primary cell culture to advanced stable isotope tracing—researchers can continue to unravel the complexities of these pathways, paving the way for novel diagnostic strategies and therapeutic interventions for a host of metabolic and liver diseases.
References
-
Mayo Clinic. (2025). Alanine aminotransferase (ALT) blood test. [Link]
-
Clinicaltrials.eu. This compound – Application in Therapy and Current Clinical Research. [Link]
-
Redcliffe Labs. SGPT & SGOT Test: Normal Range, Causes of High Levels & Meaning. [Link]
-
JJ Medicine. (2017). Glucose-Alanine Cycle | Cahill Cycle | Nitrogenous Waste Transport and Removal. [Link]
-
McCullough, L. K., et al. (2020). This compound activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism. Molecular Metabolism. [Link]
-
Thapar, M., et al. (2023). Alanine Aminotransferase (ALT) Test. StatPearls. [Link]
-
Kwo, P., et al. (2024). An Update on the Role of Alanine Aminotransferase in the Detection of Chronic Liver Diseases Relevant to Primary Care. Journal of Clinical and Translational Hepatology. [Link]
-
Lab Tests Online-UK. (2023). Alanine aminotransferase (ALT) Test. [Link]
-
MDPI. (2024). Research on the Therapeutic Effect and Mechanism of Stir-Roasted Deer Velvet Antler with Ghee on Non-Alcoholic Fatty Liver Disease. [Link]
-
Wikipedia. Alanine transaminase. [Link]
-
Suarez, R. K., et al. (1992). Uptake and Metabolism of this compound by Freshly Isolated Trout (Salmo Trutta) Hepatocytes: The Effect of Fasting. Journal of Experimental Biology. [Link]
-
Watford, M., et al. (1987). Key role of this compound in the control of hepatic protein synthesis. Biochemical Journal. [Link]
-
National Institutes of Health (NIH). (1987). Key role of this compound in the control of hepatic protein synthesis. [Link]
-
National Institutes of Health (NIH). (2022). Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution. [Link]
-
National Institutes of Health (NIH). (2021). Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver. [Link]
-
National Institutes of Health (NIH). Glucose-Alanine Cycle | Pathway. PubChem. [Link]
-
MDPI. (2022). Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions. [Link]
-
National Institutes of Health (NIH). (2012). Drug-induced liver injury in hospitalized patients with notably elevated alanine aminotransferase. [Link]
-
JoVE. (2025). A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice. [Link]
-
AACR Journals. (2000). Altered Hepatic Gluconeogenesis during this compound Infusion in Weight-losing Lung Cancer Patients as Observed by Phosphorus Magnetic Resonance Spectroscopy and Turnover Measurements. [Link]
-
National Institutes of Health (NIH). (2011). Determination of Alanine Aminotransferase with an Electrochemical Nano Ir-C Biosensor for the Screening of Liver Diseases. [Link]
-
PubMed. (1973). Gluconeogenesis from alanine in normal postabsorptive man. Intrahepatic stimulatory effect of glucagon. [Link]
-
PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]
-
SMPDB. (2013). Glucose-Alanine Cycle. [Link]
-
Abiel Biotech. ISOLATION OF MOUSE LIVER HEPATOCYTE. [Link]
-
MDPI. (2022). Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels. [Link]
-
Wikipedia. Gluconeogenesis. [Link]
-
IPHASE Biosciences. (2025). Hepatocyte Isolation Protocol. [Link]
-
Medicosis Perfectionalis. (2017). Glucose-Alanine Cycle | Cahill Cycle. [Link]
-
National Institutes of Health (NIH). (1983). Sodium-gradient-stimulated transport of this compound by plasma-membrane vesicles isolated from liver parenchymal cells of fed and starved rats. Crucial role of the adrenal glucocorticoids. [Link]
-
PathBank. (2018). Glucose-Alanine Cycle. [Link]
-
BeCytes Biotechnologies. Isolation and culture of human primary hepatocytes. [Link]
-
National Institutes of Health (NIH). (2022). Silencing alanine transaminase 2 in diabetic liver attenuates hyperglycemia by reducing gluconeogenesis from amino acids. [Link]
-
BioAssay Systems. EnzyChrom™ this compound Assay Kit. [Link]
-
Cell Biolabs, Inc. Alanine Assay Kit. [Link]
-
ResearchGate. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]
-
PubMed. (2021). Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver. [Link]
Sources
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. PathBank [pathbank.org]
- 8. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 9. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions | MDPI [mdpi.com]
- 10. Gluconeogenesis from alanine in normal postabsorptive man. Intrahepatic stimulatory effect of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 12. Sodium-gradient-stimulated transport of this compound by plasma-membrane vesicles isolated from liver parenchymal cells of fed and starved rats. Crucial role of the adrenal glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silencing alanine transaminase 2 in diabetic liver attenuates hyperglycemia by reducing gluconeogenesis from amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]
- 16. labtestsonline.org.uk [labtestsonline.org.uk]
- 17. redcliffelabs.com [redcliffelabs.com]
- 18. omjournal.org [omjournal.org]
- 19. Drug-induced liver injury in hospitalized patients with notably elevated alanine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. iphasebiosci.com [iphasebiosci.com]
- 23. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 24. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 25. bioscience.co.uk [bioscience.co.uk]
- 26. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. bioassaysys.com [bioassaysys.com]
- 30. cellbiolabs.com [cellbiolabs.com]
- 31. Determination of Alanine Aminotransferase with an Electrochemical Nano Ir-C Biosensor for the Screening of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Technical Guide: L-Alanine – From Metabolic Flux to Therapeutic Target
[1]
Executive Summary
While canonically classified as a non-essential amino acid (NEAA), L-Alanine functions as a critical metabolic node rather than a mere protein building block.[1] For the drug development scientist, this compound represents a dual-edged sword: it is a pivotal biomarker of metabolic stress in biomanufacturing (CHO cell culture) and a potent neuromodulator in CNS therapeutics.[1] This guide synthesizes the mechanistic role of this compound in the Glucose-Alanine (Cahill) cycle, its implications for ammonia detoxification in bioreactors, and its pharmacological potential as an NMDA receptor co-agonist.[1]
Metabolic Biochemistry: The Glucose-Alanine Cycle
The physiological significance of this compound extends beyond protein synthesis; it is the primary vehicle for nitrogen transport from skeletal muscle to the liver.[2] This mechanism, known as the Glucose-Alanine Cycle (or Cahill Cycle), prevents ammonia toxicity in extrahepatic tissues while sustaining gluconeogenesis during fasting or intense metabolic demand.[1]
Mechanistic Pathway[4][5]
-
Peripheral Tissues (Muscle): Pyruvate, derived from glycolysis, undergoes transamination via Alanine Aminotransferase (ALT) .[1] The amino group is donated by glutamate, converting pyruvate to this compound and regenerating
-ketoglutarate.[1] -
Transport: this compound is released into the bloodstream and transported to the liver.[1][2][3][4]
-
Hepatic Processing: In hepatocytes, the reaction is reversed.[1] ALT converts this compound back to pyruvate (which enters gluconeogenesis) and glutamate (which feeds the urea cycle for nitrogen disposal).[1]
Visualization: The Cahill Cycle
Figure 1: The Glucose-Alanine Cycle (Cahill Cycle) illustrating the inter-organ transport of carbon and nitrogen.[1]
This compound in Biomanufacturing (CHO Cells)
In the context of Chinese Hamster Ovary (CHO) cell culture—the workhorse of biologic drug production—this compound accumulation is a critical quality attribute (CQA) linked to process efficiency.
The Ammonia-Alanine Trade-off
CHO cells often exhibit inefficient metabolism (the Warburg effect), converting glucose to lactate and glutamine to ammonia.[1] High ammonia levels (>5-10 mM) inhibit cell growth and alter protein glycosylation.[1]
-
Detoxification Mechanism: CHO cells upregulate ALT to convert excess pyruvate and potentially toxic glutamate/ammonia into this compound.[1]
-
Process Insight: While this compound accumulation is generally less toxic than ammonia, it represents diverted carbon flux that could otherwise support product titer.[1]
Protocol: 13C-Metabolic Flux Analysis (MFA)
To optimize media and reduce alanine/ammonia waste, researchers must quantify intracellular flux.[1]
Objective: Determine the fractional contribution of Glucose vs. Glutamine to the Alanine pool.
Materials:
-
[1-13C] Glucose (Isotopic purity >99%).[1]
-
CHO Cell Culture Media (Glucose-free base).[1]
-
GC-MS or LC-MS/MS system.[1]
Step-by-Step Workflow:
-
Tracer Adaptation: Wean CHO cells into media containing [1-13C] Glucose as the sole carbohydrate source for 3 passages to ensure isotopic steady state in macromolecules (optional) or use metabolic steady state for metabolite analysis (12-24 hours).
-
Sampling: Collect 1x10^6 cells during the exponential growth phase. Rapidly quench metabolism using cold methanol (-80°C).[1]
-
Extraction: Lyse cells via sonication; extract polar metabolites using a chloroform/methanol/water phase separation.
-
Derivatization (for GC-MS): Dry the aqueous phase. Derivatize with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) at 60°C for 60 mins to form volatile tBDMS derivatives.[1]
-
Analysis: Monitor the m/z shift for Alanine (Fragment m/z 260 -> 261 indicates +1 carbon incorporation).[1]
-
Calculation:
Pharmacological Applications: NMDA Receptor Modulation
Beyond metabolism, this compound acts as a neurotransmitter.[1] It serves as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the glycine-site (GluN1 subunit).[1]
-
Mechanism: NMDA receptors require both glutamate and a co-agonist (Glycine, D-Serine, or this compound) for channel opening.[1]
-
Therapeutic Relevance: this compound has a lower affinity than Glycine but high efficacy.[1] Modulating synaptic alanine levels is investigated for treating schizophrenia (hypofunction of NMDA) and neuropathic pain.
Visualization: NMDA Receptor Activation Logic
Figure 2: Logic gate mechanism of NMDA receptor activation showing the requirement for this compound (or alternative co-agonists).
Clinical Biomarkers: Type 2 Diabetes & Metabolic Syndrome
Elevated serum Alanine Aminotransferase (ALT) is a standard clinical marker for liver damage, but circulating this compound levels themselves are emerging as predictive biomarkers for Type 2 Diabetes (T2D).[1]
-
Pathophysiology: In insulin-resistant states, muscle protein catabolism increases, driving high alanine flux to the liver to support gluconeogenesis (contributing to hyperglycemia).[1]
-
Data Summary:
| Biomarker | Condition | Trend | Physiological Driver |
| Serum ALT | Metabolic Syndrome | High (>29 U/L) | Hepatic steatosis; Insulin resistance.[1] |
| Plasma this compound | Pre-Diabetes | High | Increased gluconeogenic flux from muscle.[1] |
| Urine this compound | Diabetic Nephropathy | High | Impaired renal reabsorption.[1] |
Analytical Protocol: HPLC Quantification of this compound
For precise quantification in biological fluids or media, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is the gold standard due to this compound's lack of a natural chromophore.[1]
Method: OPA (o-Phthalaldehyde) Derivatization with Fluorescence Detection.[1]
Reagents:
-
Derivatization Reagent: 10 mg OPA dissolved in 250 µL methanol + 25 µL 3-mercaptopropionic acid + 2.5 mL 0.4 M Borate buffer (pH 10.2).[1]
-
Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[1]
Protocol:
-
Sample Prep: Filter sample (0.2 µm). Mix 10 µL sample + 10 µL OPA reagent.[1] Incubate for 1 minute at room temperature (automated injector program recommended).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm.[1]
-
Gradient:
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).[1]
-
Validation: this compound typically elutes early (approx. 6-8 min).[1] Linearity range: 10 pmol to 1 nmol.[1]
References
-
Felig, P. (1973).[1] The glucose-alanine cycle.[1][3][7] Metabolism, 22(2), 179-207.[1] Link
-
Synoground, T., et al. (2021).[1] Transient ammonia stress on Chinese hamster ovary (CHO) cells yield alterations to alanine metabolism and IgG glycosylation profiles.[1][8][9] Biotechnology Progress, 37(3), e3136.[1] Link
-
Sattler, R., & Tymianski, M. (2001).[1] Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal death. Molecular Neurobiology, 24(1-3), 107-129.[1] Link
-
Goessling, W., et al. (2008).[1] Aminotransferase levels and 20-year risk of metabolic syndrome, diabetes, and cardiovascular disease.[1] Gastroenterology, 135(6), 1935-1944.[1] Link
-
Agilent Technologies. (2010).[1][10] Analysis of Amino Acids by HPLC. Agilent Application Notes. Link
-
Antoniewicz, M. R. (2018).[1] 13C-metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 54, 1-7.[1] Link
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Alanine | SIELC Technologies [sielc.com]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Transient ammonia stress on Chinese hamster ovary (CHO) cells yield alterations to alanine metabolism and IgG glycosylation profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Technical Guide: Interaction of L-Alanine with Metabolic Enzymes
Executive Summary
L-Alanine is frequently mischaracterized as a passive substrate for protein synthesis. In metabolic engineering and drug discovery, it functions as a potent allosteric regulator and a nitrogen transport vehicle . This guide dissects the molecular interactions of this compound with three critical enzyme systems: Alanine Aminotransferase (ALT) , Pyruvate Kinase (PK) , and Alanine Racemase .
By understanding these interactions, researchers can manipulate metabolic flux for cancer therapeutics (targeting the Warburg effect), optimize industrial fermentation, and develop antimicrobial agents targeting bacterial cell wall synthesis.
The Glucose-Alanine Cycle & ALT Kinetics
The reversible transamination of this compound to pyruvate is the primary gateway for carbon flux between amino acid metabolism and gluconeogenesis. This reaction is catalyzed by Alanine Aminotransferase (ALT), which operates via a Ping-Pong Bi-Bi mechanism .
Mechanistic Insight: The Ping-Pong Bi-Bi Model
Unlike sequential mechanisms where all substrates bind before catalysis, ALT oscillates between two stable forms: the pyridoxal-5'-phosphate (PLP) form and the pyridoxamine-5'-phosphate (PMP) form.
-
Half-Reaction 1: this compound binds to E-PLP , transferring its amino group to the cofactor. Pyruvate is released, leaving the enzyme in the E-PMP state.
-
Half-Reaction 2:
-Ketoglutarate ( -KG) binds to E-PMP , accepting the amino group. L-Glutamate is released, regenerating E-PLP .
Visualization of ALT Kinetics
The following diagram illustrates the oscillating states of the enzyme cofactor during the catalytic cycle.
Figure 1: The Ping-Pong Bi-Bi mechanism of Alanine Aminotransferase (ALT). The enzyme oscillates between PLP and PMP forms.
Allosteric Regulation of Glycolysis: Pyruvate Kinase (PK)[1][2]
In the context of oncology and metabolic diseases, this compound acts as a "stop signal" for glycolysis. It serves as a negative allosteric inhibitor of Pyruvate Kinase (PK) , specifically the M2 isoform (PKM2) found in tumor cells.
The Metabolic Logic[3]
-
High this compound Levels signal the cell that biosynthetic precursors are abundant.
-
Inhibition of PK blocks the conversion of Phosphoenolpyruvate (PEP) to Pyruvate.
-
Result: PEP accumulates and is diverted into the Pentose Phosphate Pathway (PPP) for nucleotide synthesis, supporting rapid cell proliferation (Warburg Effect).
Mechanism of Inhibition
This compound binds to a non-catalytic allosteric pocket on PKM2. This binding stabilizes the enzyme in the T-state (Tense/Inactive) , preventing the cooperative binding of the substrate PEP. This action is competitively opposed by Fructose-1,6-bisphosphate (FBP), which promotes the R-state (Relaxed/Active) .
| Effector | Binding Site | Conformational Effect | Metabolic Consequence |
| This compound | Allosteric Pocket | Stabilizes T-State (Inactive) | Slows glycolysis; spares glucose |
| Fructose-1,6-BP | Regulatory Site | Stabilizes R-State (Active) | Feed-forward activation; rapid ATP generation |
| ATP | ATP Binding Site | Competitive Inhibitor | Signals high energy charge |
Bacterial Target: Alanine Racemase[4]
While human metabolism utilizes this compound, bacteria require D-Alanine for the synthesis of the peptidoglycan cell wall. The enzyme Alanine Racemase (Alr) converts L-Ala
-
Therapeutic Relevance: Since humans lack Alr, it is a high-specificity target for antibiotics (e.g., Cycloserine).
-
Mechanism: PLP-dependent abstraction of the
-proton, creating a planar carbanion intermediate that can be reprotonated on either face.
Experimental Methodologies
To validate these interactions in a drug discovery or metabolic engineering pipeline, the following self-validating protocols are recommended.
Protocol A: LDH-Coupled Spectrophotometric Assay for ALT
This assay couples the production of pyruvate (by ALT) to the consumption of NADH (by Lactate Dehydrogenase). It provides real-time kinetic data.
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate A: 500 mM this compound.
-
Substrate B: 15 mM
-Ketoglutarate. -
Cofactor: 0.18 mM NADH (freshly prepared).
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), >2,000 U/mL.
Workflow:
-
Blank Preparation: Mix Buffer, NADH, LDH, and this compound in a cuvette. Monitor at 340nm for 2 minutes to establish a baseline (spontaneous NADH oxidation).
-
Reaction Initiation: Add ALT enzyme source (serum or purified protein). Incubate for 1 min.
-
Start: Add
-Ketoglutarate to initiate the reaction. -
Measurement: Monitor absorbance decrease at 340nm (
) for 5 minutes.
Self-Validation Check:
-
If the "Blank" slope is > 5% of the "Test" slope, reagents are contaminated with pyruvate or NADH is degrading.
-
The reaction must be linear (
). If non-linear, dilute the enzyme.
Protocol B: 13C-Metabolic Flux Analysis (MFA)
To determine if this compound is acting as an inhibitor or a fuel source in cell culture.
Workflow:
-
Tracer: Culture cells with
Glucose. -
Extraction: Lyse cells using cold 50% Acetonitrile.
-
Derivatization: Treat supernatant with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) at 70°C for 60 mins.
-
GC-MS Analysis: Monitor the fragment ions for Alanine (m/z 260 for unlabeled, m/z 263 for fully labeled).
Interpretation:
-
High M+3 Alanine: Indicates active glycolysis and transamination (Glucose
Pyruvate Alanine). -
Low M+3 Alanine: Suggests Alanine is being imported from media (acting as an inhibitor) rather than synthesized de novo.
Visualizing the Regulatory Network
The following diagram summarizes the opposing roles of this compound in human vs. bacterial systems and its regulatory logic.
Figure 2: Dual role of this compound. Left: Inhibiting glycolysis in human cells. Right: Precursor for bacterial cell walls.
References
-
Felig, P. (1973). The glucose-alanine cycle. Metabolism, 22(2), 179-207.
-
Chaneton, B., et al. (2012). Serine is a natural ligand and allosteric activator of pyruvate kinase M2. Nature, 491, 458–462. (Describes the amino acid binding pocket mechanism).[3]
-
Cell Biolabs. (2023). Alanine Aminotransferase (ALT) Activity Assay Kit Protocol. Cell Biolabs, Inc.
-
Walsh, C. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396.
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][5][6] Nature Protocols, 4, 878–892.
Sources
- 1. Alanine racemase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An allostatic mechanism for M2 pyruvate kinase as an amino-acid sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
Technical Guide: L-Alanine Transport Mechanisms Across Cell Membranes
Executive Summary
L-Alanine is often dismissed as a simple, non-essential amino acid, yet its transport dynamics represent a critical node in cellular metabolism. It functions not merely as a protein building block, but as a primary nitrogen shuttle between muscle and liver (Glucose-Alanine Cycle) and as an obligate exchange substrate for the uptake of essential amino acids and glutamine in rapidly dividing cells.
For drug development professionals, understanding this compound transport is binary: it is either a target (in cancer metabolic reprogramming) or a vehicle (for prodrug delivery via SLC carriers). This guide deconstructs the molecular machinery of this compound transport, specifically the interplay between System A (SLC38) , System ASC (SLC1) , and System L (SLC7) , and provides validated protocols for their characterization.
The Mechanistic Landscape: The SLC Families
This compound transport is mediated by three primary Solute Carrier (SLC) families. These systems do not operate in isolation; they function as a coupled "tertiary active transport" circuit.
Comparative Transporter Architecture
| Feature | System A (SNATs) | System ASC (ASCTs) | System L (LATs) |
| Gene Family | SLC38 (e.g., SLC38A2/SNAT2) | SLC1 (e.g., SLC1A5/ASCT2) | SLC7 (e.g., SLC7A5/LAT1) |
| Mechanism | Na⁺-coupled Symporter | Na⁺-coupled Exchanger | Na⁺-independent Exchanger |
| Energetics | Concentrative (Secondary Active) | Equilibrative (Tertiary Active) | Equilibrative (Tertiary Active) |
| Stoichiometry | 1 Ala : 1 Na⁺ (Net Influx) | 1 Ala (in) : 1 Gln (out) + Na⁺ | 1 Leu (in) : 1 Ala (out) |
| Key Role | "The Loader" - Builds intracellular gradients. | "The Trader" - Uses Ala to import Glutamine. | "The Consumer" - Uses Ala/Gln to import Essential AAs. |
| Inhibitors | MeAIB (Specific substrate) | Benzylserine (Competitive) | JPH203, BCH |
The "Alanine Handshake" (Coupling Mechanism)
The most critical concept for researchers is the coupling logic . Cells cannot import bulky essential amino acids (like Leucine) or massive amounts of Glutamine directly against gradients efficiently. Instead, they use this compound as currency.
-
Step 1 (Loading): SNAT2 uses the transmembrane Sodium gradient (maintained by Na+/K+ ATPase) to actively pump this compound into the cell, creating a high intracellular concentration.
-
Step 2 (Exchange): ASCT2 uses this intracellular this compound pool to exchange for extracellular Glutamine (critical for cancer cell anaplerosis).
-
Step 3 (Exchange): LAT1 uses the intracellular this compound (or Glutamine) to exchange for extracellular Leucine (critical for mTORC1 activation).
Figure 1: The Tertiary Active Transport Circuit. SNAT2 generates the Alanine gradient that drives ASCT2 and LAT1 exchangers.
Physiological Context: The Glucose-Alanine Cycle[1][2]
In physiological research (metabolic disease, diabetes), this compound transport is the rate-limiting step in the Glucose-Alanine cycle.
-
Muscle: During exercise, pyruvate is transaminated to Alanine (via ALT). Alanine exits the muscle (likely via SLC38A4/SNAT4 or SLC16/MCTs depending on pH).
-
Liver: Alanine is taken up by hepatocytes (via SNAT2 and SNAT4 ), converted back to pyruvate, and used for gluconeogenesis.
Figure 2: The Glucose-Alanine Cycle illustrating the inter-organ metabolic shuttle.
Experimental Methodologies
Protocol A: Radiolabeled [³H]-L-Alanine Uptake Assay
Purpose: To quantify transport kinetics (
Reagents:
-
Transport Buffer (+Na): Krebs-Ringer HEPES (KRH) - 120mM NaCl, 4.7mM KCl, 2.2mM CaCl₂, 1.2mM MgSO₄, 1.2mM KH₂PO₄, 10mM HEPES, pH 7.4.
-
Transport Buffer (-Na): Replace NaCl with Choline-Cl (equimolar) to assess Na-independent transport (System L isolation).
-
Stop Solution: Ice-cold KRH containing 2mM non-labeled this compound (prevents efflux).
Workflow:
-
Seeding: Plate cells (e.g., HEK293, HepG2) in 24-well plates (target 80% confluency).
-
Equilibration: Wash cells 2x with warm KRH buffer.
-
Uptake: Add 250µL KRH containing 0.5 µCi/mL [³H]-L-Alanine + unlabeled this compound (total conc. 10-100µM).
-
Control: Add 10mM MeAIB (blocks System A) or 10mM BCH (blocks System L) to define specificity.
-
-
Incubation: Incubate at 37°C for 1-5 minutes (Linear phase).
-
Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold Stop Solution .
-
Lysis: Add 200µL 0.1M NaOH or 1% SDS.
-
Quantification: Transfer lysate to scintillation vials + 3mL scintillation fluid. Count CPM.
Protocol B: Electrophysiology (Two-Electrode Voltage Clamp)
Purpose: To measure transport-associated currents (System A is electrogenic; System ASC has an anion leak). Note: System L (LAT1) is electroneutral (1:1 exchange) and cannot be measured directly via TEVC unless coupled or measuring capacitance changes.
Workflow (Xenopus Oocytes):
-
Expression: Inject cRNA for SLC38A2 (SNAT2) into Stage V-VI oocytes. Incubate 3-5 days.
-
Setup: Place oocyte in recording chamber under continuous perfusion with ND96 buffer.
-
Clamping: Impale with two microelectrodes (Resistance 0.5–2 MΩ, filled with 3M KCl). Clamp voltage at -60mV.
-
Measurement:
-
Establish baseline current.
-
Perfuse this compound (1mM).[8]
-
Observation: For SNAT2, you will observe an inward current (downward deflection) caused by Na+ co-transport.
-
Validation: Replace Na+ with Choline; current should disappear.
-
Drug Development Implications[3][4][6][10]
Targeting Cancer Metabolism
Tumors are "addicted" to Glutamine.[6] However, they cannot import Glutamine efficiently without a pre-existing pool of intracellular amino acids to exchange.
-
Strategy: Block SNAT2 (the loader).
-
Outcome: The cell cannot accumulate this compound. Without intracellular Alanine, ASCT2 cannot exchange for extracellular Glutamine. The tumor starves of Glutamine (anaplerosis fails) and Leucine (mTORC1 signaling fails).
Prodrug Delivery
This compound transporters are utilized to improve oral bioavailability of polar drugs.
-
Mechanism: Conjugating a drug to this compound (prodrug) allows it to be recognized by PEPT1 (dipeptide transporter) or SNATs , actively pumping the drug into the system.
References
-
Bröer, S. (2014).[9] The SLC38 family of sodium-amino acid co-transporters.[7][9] Pflügers Archiv - European Journal of Physiology.
-
Kanai, Y., et al. (2013). The SLC1 high-affinity glutamate and neutral amino acid transporter family.[10] Molecular Aspects of Medicine.
-
Fuchs, B.C., & Bode, B.P. (2005). Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology.
-
Christensen, H.N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism.[11] Physiological Reviews.
-
Napolitano, L., et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter.[12] International Journal of Biochemistry & Cell Biology.
Sources
- 1. youtube.com [youtube.com]
- 2. SLC superfamily of solute carriers | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Evolutionary origin of amino acid transporter families SLC32, SLC36 and SLC38 and physiological, pathological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The solute carrier 6 family of transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. The SLC38 family of sodium-amino acid co-transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium-coupled neutral amino acid (System N/A) transporters of the SLC38 gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
L-Alanine in Neurotransmission: From Metabolic Shuttle to Receptor Modulation
Executive Summary: The Dual Identity
L-Alanine has traditionally been categorized strictly as a metabolic intermediate—a vehicle for nitrogen transport via the glucose-alanine cycle. However, emerging electrophysiological data necessitates a reclassification of this compound as a non-canonical neuromodulator .
This guide dissects the specific role of this compound in the central nervous system (CNS), moving beyond metabolism to focus on its direct pharmacological activity at the NMDA receptor (NMDAR) glycine site and the inhibitory Glycine receptor (GlyR) . We provide actionable protocols for isolating this compound currents and analyze its potential as a therapeutic target in NMDAR-hypofunction pathologies like schizophrenia.
Mechanistic Foundations: Receptor Pharmacology
The NMDAR Co-Agonist Hierarchy
This compound acts as a partial agonist at the glycine-binding site (GluN1 subunit) of the NMDA receptor. Unlike Glycine or D-Serine, which exhibit high affinity, this compound is a low-affinity agonist .[1] This low affinity makes it a critical tool for kinetic studies, as its rapid dissociation rate allows researchers to measure receptor deactivation kinetics more precisely than with high-affinity ligands.
Table 1: Comparative Pharmacology at the NMDAR Glycine Site
| Ligand | Affinity State | EC50 (Approx.)[2][3] | Efficacy (Relative to Glycine) | Physiological Role |
| Glycine | High | ~0.4 - 0.8 µM | 100% (Reference) | Primary synaptic co-agonist |
| D-Serine | High | ~0.2 - 0.3 µM | ~95-100% | Dominant co-agonist in forebrain/hippocampus |
| This compound | Low | ~35 µM | ~60-80% | Modulator / Kinetic Probe |
| D-Alanine | Moderate | ~5 - 10 µM | ~90% | Synthetic/Exogenous modulator |
Data synthesized from Benveniste et al. (1990) and Vyklicky et al. (1990).[4]
The Glycine Receptor (GlyR) Interaction
This compound is not merely an excitatory modulator; it also functions as an agonist at inhibitory strychnine-sensitive glycine receptors (GlyRs).
-
Subunit Specificity: this compound efficiently gates
1 homomeric and 1 heteromeric receptors (adult isoforms) but shows significantly reduced potency at neonatal 2 isoforms. -
Structural Determinant: The potency is governed by the
8– 9 extracellular loop of the receptor.[5]
The Metabolic-Signaling Nexus
This compound serves as a bridge between neuronal firing and astrocytic metabolism. This coupling is distinct from the glutamate-glutamine cycle but operates in parallel to manage ammonia toxicity and lactate shuttling.
The Alanine-Lactate Shuttle
-
Neuronal Efflux: During high activity, neurons generate pyruvate. To prevent lactate accumulation and manage nitrogen, pyruvate is transaminated to this compound (via Alanine Aminotransferase - ALT).
-
Astrocytic Uptake: this compound is transported into astrocytes via SNAT2 (SLC38A2) or LAT2 .
-
Recycling: In the astrocyte, this compound is converted back to pyruvate (fueling the TCA cycle) and glutamate (precursor for glutamine).
Visualization: The Synaptic & Metabolic Logic
The following diagram illustrates the dual pathway: the direct receptor binding (Signaling) and the astrocyte recycling loop (Metabolism).
Figure 1: this compound's synaptic pathway. Note the bifurcation where this compound can drive both excitatory (NMDAR) and inhibitory (GlyR) signals depending on receptor expression profiles.
Experimental Workflow: Isolating this compound Currents
To study this compound's specific contribution to NMDAR currents, one must eliminate the interference of endogenous glycine and inhibitory GlyR currents.
Protocol: Whole-Cell Patch Clamp Isolation
Objective: Quantify this compound-mediated NMDAR current density (
Reagents:
-
External Solution (Zero-Gly): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl2 (Low Ca2+ prevents rundown), 0 mM Mg2+ (removes voltage block). pH 7.4.
-
Blockers: 1 µM Strychnine (Blocks GlyR), 10 µM Bicuculline (Blocks GABA_A).
-
Agonists: 100 µM Glutamate (Saturating), 1 mM this compound (Test), 10 µM Glycine (Control).
Step-by-Step Procedure:
-
Preparation:
-
Establish whole-cell configuration on the target neuron (e.g., Hippocampal CA1 or Spinal Dorsal Horn).
-
Clamp voltage at -70 mV .
-
Critical: Perfuse with "Zero-Gly" external solution for 5 minutes to wash out ambient glycine. Monitor baseline until stable.
-
-
GlyR Blockade Verification:
-
Apply 1 mM this compound without Glutamate.
-
If an inward current is observed, it is likely GlyR-mediated.
-
Add 1 µM Strychnine . The current should be abolished. Maintain Strychnine presence for all subsequent steps.
-
-
This compound NMDAR Activation:
-
Apply 100 µM Glutamate + 1 mM this compound (in the presence of Strychnine).
-
Record the peak inward current (
). -
Wash with Zero-Gly solution until current returns to baseline.
-
-
Reference Normalization:
-
Apply 100 µM Glutamate + 10 µM Glycine .
-
Record peak current (
).[4] -
Calculate Relative Efficacy:
.
-
Decision Logic for Current Isolation
Figure 2: Experimental logic flow for isolating this compound specific currents.
Therapeutic Implications
Schizophrenia and NMDAR Hypofunction
The "Glutamate Hypothesis" of schizophrenia suggests that hypofunction of NMDARs leads to negative symptoms and cognitive deficits.
-
Therapeutic Gap: High-affinity agonists like D-serine have poor blood-brain barrier (BBB) permeability and potential nephrotoxicity.
-
This compound Potential: While this compound has lower affinity, its transport via LAT1/LAT2 allows for robust BBB penetration. High-dose supplementation could theoretically force occupancy at the glycine site, bypassing the need for high-affinity ligands that are metabolically unstable.
Auditory System & Tinnitus
In the Cochlear Nucleus, this compound acts as a neurotransmitter/modulator.
-
Mechanism: Tinnitus is often linked to reduced inhibition.
-
Intervention: Since this compound activates inhibitory GlyRs (
1 subunits) in the auditory brainstem, enhancing local this compound levels could restore the inhibitory tone lost in acoustic trauma.
References
-
Benveniste, M., et al. (1990).[4] "Kinetic analysis of the modulation of N-methyl-D-aspartate receptors by glycine." Journal of Physiology. Link
-
Vyklický, L., et al. (1990).[4] "Glycine-dependent activation of NMDA receptors." Nature. Link
-
Small, D.L., & Turecek, R. (2022). "Synaptic NMDA receptor activity at resting membrane potentials." Frontiers in Cellular Neuroscience. Link
-
Takahashi, T., et al. (2017). "The GlyR Extracellular β8–β9 Loop – A Functional Determinant of Agonist Potency." Frontiers in Molecular Neuroscience. Link
-
Schipper, S., et al. (2007). "Alanine metabolism, transport, and cycling in the brain." Journal of Neurochemistry. Link
-
Godfrey, D.A., et al. (2015). "Lack of Amino Acid Alterations Within the Cochlear Nucleus... in Acoustic Trauma-Induced Tinnitus." Hearing Research. Link
Sources
- 1. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GlyR Extracellular β8–β9 Loop – A Functional Determinant of Agonist Potency - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Multifaceted Roles of L-Alanine
<An In-depth Technical Guide on the Natural Abundance and Distribution of L-Alanine
Abstract: this compound, a non-essential α-amino acid, is a cornerstone of protein structure and a pivotal intermediate in cellular metabolism. Its ubiquitous presence across all kingdoms of life underscores its fundamental biological importance. This technical guide offers a comprehensive examination of the natural abundance and distribution of this compound, detailing its concentrations in various biological systems, exploring the metabolic pathways that govern its homeostasis, and presenting a robust analytical methodology for its quantification. This document is tailored for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's biochemical and physiological significance.
This compound, chemically known as (2S)-2-aminopropanoic acid, is one of the twenty proteinogenic amino acids encoded by the universal genetic code.[1] Characterized by a simple methyl side chain, it is classified as a non-polar, aliphatic amino acid.[1] Despite its structural simplicity, this compound is a molecule of profound biological importance. It is the second most common amino acid found in proteins, accounting for approximately 7.8% of the primary structure in a sample of over 1,150 proteins.[1] Beyond its role as a building block for proteins, this compound is a key player in a variety of metabolic processes.[2][3] It is central to the transport of nitrogen from peripheral tissues to the liver and serves as a crucial substrate for gluconeogenesis, thereby contributing to energy homeostasis.[1][3][4] Its involvement extends to the immune system and the central nervous system, highlighting its diverse physiological functions.[3][5][6][7]
Natural Abundance and Distribution
This compound is synthesized by a wide range of organisms, from microorganisms to plants and animals, and is therefore found throughout the biosphere.[1][8]
Distribution in Mammalian Systems
In mammals, this compound is a non-essential amino acid, meaning it can be synthesized by the body and is not required in the diet.[1][9] It is particularly abundant in muscle tissue and is one of the most important amino acids released by muscle.[10] Plasma alanine levels are also significant, often reflecting the metabolic state of the organism.[10] The distribution of this compound is intricately linked to the glucose-alanine cycle , a critical metabolic pathway for transporting nitrogen and carbon between muscle and the liver.[1][4][5][11]
Table 1: Representative Concentrations of this compound in Human Biological Fluids and Tissues
| Biological Matrix | Concentration Range |
| Plasma | 300-600 µmol/L |
| Skeletal Muscle | 2-5 mmol/kg |
| Cerebrospinal Fluid (CSF) | ~30 µmol/L |
| Urine (24h) | 15-50 mg |
Note: These values are approximate and can be influenced by factors such as diet, age, sex, and physiological state.
Abundance in Dietary Sources
This compound is prevalent in a wide variety of foods, with particularly high concentrations found in protein-rich sources.[1][6][12]
Table 2: this compound Content in Various Foodstuffs
| Food Source | Approximate this compound Content (g per 100g) |
| Gelatin, dry powder | 8.0 |
| Pork skins | 5.8 |
| Dried egg white | 5.3 |
| Spirulina, dried | 4.5 |
| Cod, dried and salted | 3.8 |
| Soy protein isolate | 3.6 |
| Sesame seeds, low-fat flour | 2.6 |
| Beef, lean | 2.0 |
| Chicken breast | 1.8 |
| Lentils | 1.2 |
| Peanuts | 1.1 |
| Spinach | 0.3 |
Source: Data compiled from various food composition databases.[13][14]
Presence in Microorganisms and Plants
This compound is a fundamental metabolite in microorganisms and plants. In bacteria, it is a key component of the cell wall in the form of D-alanine, which is synthesized from this compound.[1][15] Many microorganisms can produce this compound, and metabolic engineering efforts are underway to enhance its production for industrial applications.[8][16] In plants, this compound is involved in various metabolic processes and its concentration can be influenced by environmental stressors.[13][17]
Core Metabolic Pathways
This compound occupies a central position in intermediary metabolism, with close links to glycolysis, gluconeogenesis, and the citric acid cycle.[1]
Synthesis and Degradation
The primary route for both the synthesis and degradation of this compound is a reversible transamination reaction catalyzed by the enzyme alanine aminotransferase (ALT) .[1][18][19] This enzyme facilitates the transfer of an amino group from glutamate to pyruvate, yielding this compound and α-ketoglutarate.[1]
Glutamate + Pyruvate ⇌ this compound + α-Ketoglutarate
The ubiquitous presence of pyruvate, the end product of glycolysis, ensures that this compound can be readily synthesized in most cells.[1]
The Glucose-Alanine Cycle
This inter-organ metabolic loop is crucial for the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form.[1][4][5][11][20] During periods of fasting or intense exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate to form this compound.[4][21] The this compound is then released into the bloodstream and transported to the liver.[1][4] In the liver, the reverse reaction occurs: this compound is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose.[1][4][21] The amino group is transferred to α-ketoglutarate to form glutamate, which then enters the urea cycle for excretion.[1] The newly synthesized glucose is released into the blood and can be taken up by the muscles for energy.[1][4]
Caption: The Glucose-Alanine Cycle.
Experimental Protocol: Quantification of this compound in Plasma
Accurate quantification of this compound is crucial for both clinical diagnostics and research.[22] Elevated levels of alanine aminotransferase (ALT), which would impact alanine metabolism, can be indicative of liver damage.[22][23][24][25] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the determination of amino acids.[26][27]
Principle
This protocol outlines a method for the quantification of this compound in plasma using reversed-phase HPLC with pre-column derivatization using o-phthalaldehyde (OPA) and fluorescence detection. OPA reacts with the primary amine of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling sensitive and specific detection.
Materials and Reagents
-
This compound analytical standard
-
Plasma samples
-
Trichloroacetic acid (TCA), 10% (w/v)
-
o-Phthalaldehyde (OPA) derivatization reagent
-
Mobile Phase A: Sodium acetate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
For protein precipitation, add 100 µL of 10% TCA to 100 µL of plasma.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
-
-
Derivatization:
-
In an autosampler vial, combine 20 µL of the deproteinized supernatant (or standard/blank) with 80 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution program starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized amino acids.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of this compound standards of known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
This compound is a fundamentally important amino acid with a widespread natural distribution and a central role in metabolism. Its abundance in various biological systems and its involvement in key pathways like the glucose-alanine cycle underscore its significance in maintaining physiological homeostasis. The ability to accurately measure this compound concentrations is essential for advancing our understanding of its role in health and disease, and for the development of novel therapeutic and diagnostic strategies.
References
-
HealthMatters.io. (n.d.). Alanine - Amino Acid Analysis - Lab Results explained. Retrieved from [Link]
-
PubChem. (n.d.). Alanine Metabolism. National Center for Biotechnology Information. Retrieved from [Link]
-
AHB Global. (2025, September 9). All You Need to Know About this compound. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
American Chemical Society. (2018, October 29). This compound. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB000556). Retrieved from [Link]
-
Wikipedia. (n.d.). Alanine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Dietary Spirulina Supplementation on Cecal Microbiota, Serum Biochemistry, and Antioxidant Capacity in Lambs. Retrieved from [Link]
-
Hussain Biology. (2017, September 30). Glucose-Alanine Cycle | Cahill Cycle [Video]. YouTube. Retrieved from [Link]
- Zhang, X., et al. (2018). Metabolic engineering of microorganisms for this compound production. FEMS Microbiology Letters, 365(18).
-
Botanical-online. (n.d.). List of foods high in alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alanine Aminotransferase (ALT) Test. StatPearls. Retrieved from [Link]
- De Rosa, G., & Swick, R. W. (1975). Metabolic implications of the distribution of the alanine aminotransferase isoenzymes. The Journal of biological chemistry, 250(20), 7961–7967.
-
PubChem. (n.d.). Glucose-Alanine Cycle. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative abundance of amino acids with respect to alanine, which has a.... Retrieved from [Link]
-
Mayo Clinic. (2025, June 3). Alanine aminotransferase (ALT) blood test. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of this compound and β-alanine. Retrieved from [Link]
- Google Patents. (n.d.). CN105510497A - Quantitative detection method of L-alanyl-L-alanine.
-
AHB Global. (2025, July 24). All You Need to Know About Dthis compound. Retrieved from [Link]
-
Medindia. (n.d.). Alanine Rich Foods. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Alanine. Health Encyclopedia. Retrieved from [Link]
- Ikehara, K. (2019). The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis. Life (Basel, Switzerland), 9(2), 33.
-
Cleveland Clinic. (2021, November 4). Alanine Transaminase (ALT) Blood Test: What It Is, Procedure & Results. Retrieved from [Link]
- Li, Y., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1448897.
-
Small Molecule Pathway Database. (2013, August 1). Glucose-Alanine Cycle. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Alanine as a small molecule neurotransmitter. Retrieved from [Link]
-
PubMed. (2019, December 16). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Retrieved from [Link]
-
MedlinePlus. (2024, November 5). ALT Blood Test. Retrieved from [Link]
-
MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
PathBank. (2018, August 10). Glucose-Alanine Cycle. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
JJ Medicine. (2017, December 5). Glucose-Alanine Cycle | Cahill Cycle | Nitrogenous Waste Transport and Removal [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. collagensei.com [collagensei.com]
- 3. This compound | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alanine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. All You Need to Know About this compound [ahb-global.com]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. Metabolic engineering of microorganisms for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. Showing Compound this compound (FDB000556) - FooDB [foodb.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. List of foods high in alanine – Botanical online [botanical-online.com]
- 14. medindia.net [medindia.net]
- 15. creative-peptides.com [creative-peptides.com]
- 16. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Metabolic implications of the distribution of the alanine aminotransferase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PathBank [pathbank.org]
- 21. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. ALT Blood Test: MedlinePlus Medical Test [medlineplus.gov]
- 23. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enzymatic Synthesis of High-Value L-Alanine Derivatives
Topic: Biocatalytic Synthesis of L-Alanine Derivatives Content Type: Application Note & Protocol Guide Audience: Process Chemists, Biocatalysis Researchers, Drug Development Scientists
Executive Summary
This compound derivatives—specifically those bearing side-chain modifications (e.g., 3-fluoro-L-alanine) or N-functionalization—are critical chiral building blocks in the synthesis of antibiotics, antihypertensives, and peptide-based therapeutics. Traditional chemical synthesis (e.g., Strecker synthesis) often yields racemates requiring costly resolution and utilizes toxic cyanides.
This guide details two industrial-grade biocatalytic platforms for the asymmetric synthesis of this compound derivatives:
-
Reductive Amination using Alanine Dehydrogenase (AlaDH) with cofactor recycling.
-
Asymmetric Transamination using
-Transaminases ( -TA).
These protocols are designed for scalability, high enantiomeric excess (
Mechanistic Pathways & Selection Logic
Pathway Selection: Dehydrogenase vs. Transaminase
The choice of enzyme depends on the substrate oxidation state and the thermodynamics of the reaction.
| Feature | Alanine Dehydrogenase (AlaDH) | |
| Reaction Type | Reductive Amination (Ketone | Amine Transfer (Donor |
| Substrate | Prochiral Ketones / Keto acids | |
| Co-substrate | Ammonia ( | Amine Donor (e.g., Isopropylamine, L-Ala) |
| Cofactor | NADH (Requires recycling) | PLP (Pyridoxal-5'-phosphate) |
| Equilibrium | Favors Amination (High | Often Unfavorable (Requires displacement) |
| Best For | 3-substituted Alanines (e.g., 3-Fluoro-L-Ala) | Chiral Amines, |
Pathway Visualization
The following diagram illustrates the two core pathways, highlighting the critical cofactor recycling loops required for economic viability.
Caption: Comparative mechanistic flow for AlaDH-mediated reductive amination (with FDH recycling) versus
Protocol A: Synthesis of 3-Fluoro-L-Alanine (AlaDH System)
Target: 3-Fluoro-L-Alanine (Antibiotic precursor, NMR probe). Mechanism: Reductive amination of 3-fluoropyruvate. Key Challenge: Fluorine elimination (defluorination) can occur at high pH; strict pH control is required.
Reagents & Equipment
-
Enzymes:
-
This compound Dehydrogenase (AlaDH) from Bacillus subtilis or Vibrio proteolyticus (Commercial prep: >10 U/mg).
-
Formate Dehydrogenase (FDH) from Candida boidinii (for NADH recycling).
-
-
Substrates: Sodium 3-fluoropyruvate (20–50 mM), Ammonium Formate (Amine source + Reductant).
-
Cofactor: NAD+ (Catalytic quantity, 0.5 mM).
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 8.0.
Step-by-Step Procedure
-
Buffer Preparation (Degassing):
-
Prepare 100 mL of 100 mM KPi buffer (pH 8.0).
-
Expert Insight: Degas the buffer with nitrogen for 10 mins. Oxygen can degrade enzymes over long incubations, though AlaDH is relatively robust.
-
-
Substrate Solution (Reaction Mix):
-
In a 50 mL reactor vessel, dissolve:
-
Ammonium Formate (300 mg, ~5 equivalents). Note: Excess ammonium drives the equilibrium and formate drives NADH recycling.
-
NAD+ (15 mg, catalytic amount).
-
Sodium 3-fluoropyruvate (150 mg).
-
-
Adjust pH back to 8.0 using 1M NaOH if necessary (pyruvate addition may lower pH).
-
-
Enzyme Initiation:
-
Add FDH (20 Units) and AlaDH (20 Units).
-
Total reaction volume: adjust to 20 mL with buffer.
-
Incubate at 30°C with gentle orbital shaking (150 rpm).
-
-
Monitoring:
-
Take 50 µL aliquots at t=0, 1h, 4h, and 12h.
-
Quench with 50 µL Acetonitrile. Centrifuge.
-
Analyze via HPLC (See Section 5).
-
-
Work-up:
-
Once conversion >98%, acidify to pH 3.0 with HCl to denature enzymes.
-
Centrifuge/filter to remove protein precipitate.
-
Purify via Ion Exchange Chromatography (Dowex 50W) or crystallization from Ethanol/Water.
-
Protocol B: Synthesis of N-Substituted or -Chiral Alanines ( -TA System)
Target: Chiral amines with alanine substructures (e.g., Sitagliptin intermediates). Mechanism: Asymmetric amine transfer. Key Challenge: Unfavorable equilibrium. We use Isopropylamine (IPA) as the amine donor because the coproduct (acetone) is volatile and can be removed to drive the reaction forward.
Reagents
-
Enzyme:
-Transaminase (commercial "Amine Transaminase" screening kit recommended for specificity). -
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Amine Donor: Isopropylamine (1 M stock, neutralized to pH 7.5).
-
Substrate: Prochiral ketone (e.g., Acetophenone derivative or
-keto ester).
Step-by-Step Procedure
-
Reaction Setup:
-
In a glass vial (open system or vented to allow acetone removal), mix:
-
Buffer: 100 mM Triethanolamine (pH 7.5).
-
PLP: 1 mM (Yellow color indicates active cofactor).
-
Isopropylamine: 1 M (large excess to drive equilibrium).
-
Substrate: 10–20 mM (dissolved in DMSO if hydrophobic; max 10% DMSO v/v).
-
-
-
Enzyme Addition:
-
Add
-TA (Lyophilized powder: 10 mg/mL or Liquid prep: 5% v/v).
-
-
Incubation & Equilibrium Displacement:
-
Incubate at 30°C for 24 hours.
-
Critical Step: If using IPA, leave the reaction vessel slightly open or apply a gentle
sweep to strip the acetone coproduct. This prevents product inhibition and drives conversion to completion.
-
-
Reaction Termination:
-
Add 10% v/v 1M HCl.
-
Extract unreacted ketone with Ethyl Acetate (the amine product remains in the acidic aqueous phase).
-
Basify aqueous phase to pH 12, extract product into organic solvent (MTBE or DCM).
-
Analytical Validation (QC)
Trustworthiness in biocatalysis relies on rigorous analytics.
| Analyte | Method | Column/Conditions | Detection |
| Conversion | RP-HPLC | C18 Column, Water/ACN (+0.1% TFA) gradient | UV (210/254 nm) |
| Enantiomeric Excess ( | Chiral HPLC | Crownpak CR(+) (for amino acids) or Chiralpak AD-H | UV or ELSD |
| Derivatization (Alt) | Marfey's Method | React with FDAA; analyze on standard C18 | UV (340 nm) |
Protocol for Marfey's Derivatization (for non-UV active amino acids):
-
Mix 50 µL sample + 100 µL 1% FDAA in acetone + 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Neutralize with 20 µL 1M HCl.
-
Inject on C18 HPLC. L- and D- isomers separate as diastereomers.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Equilibrium limitation (TA) | Switch to IPA donor with acetone removal or use LDH-coupled system to remove pyruvate. |
| Low Conversion (AlaDH) | NADH depletion | Increase FDH load or Ammonium Formate concentration. Check pH (FDH activity drops < pH 6.5). |
| Precipitation | Substrate insolubility | Add cosolvent (DMSO/MeOH) up to 10-20%. Ensure enzyme is compatible. |
| Racemization | Spontaneous racemization | Check pH. Some |
References
-
Gotor-Fernández, V., et al. (2015).[1] "Transaminases: useful biocatalysts for the synthesis of chiral amines."[2] Green Chemistry. Link
-
Knaus, T., et al. (2017).[3] "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds." Green Chemistry. Link
-
Mutti, F. G., et al. (2011). "Amination of alcohols: a novel biocatalytic route." Science. Link
-
Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.[4][5] Link
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
Application Notes and Protocols for L-Alanine Detection by NMR Spectroscopy
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the detection, identification, and quantification of L-Alanine using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of steps, this document delves into the fundamental principles governing the NMR behavior of this compound, offers validated, step-by-step protocols for sample preparation and spectral acquisition, and explores advanced applications in metabolomics and pharmaceutical quality control. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and the Power of NMR
This compound is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[1] Its accurate detection and quantification are critical in fields ranging from clinical diagnostics and nutritional science to pharmaceutical manufacturing, where it serves as a component in cell culture media and parenteral nutrition solutions.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for studying this compound.[2] Unlike chromatographic methods, NMR is inherently quantitative without the need for compound-specific calibration curves, as the signal intensity is directly proportional to the number of atomic nuclei.[3][4] It is a non-destructive technique that provides a wealth of structural information, allowing for unambiguous identification and the simultaneous detection of other molecules in a complex mixture.[4][5] These attributes make NMR an indispensable tool for everything from metabolomic profiling to ensuring the quality and purity of active pharmaceutical ingredients (APIs).[4][6][7]
Fundamental Principles: The NMR Signature of this compound
The unique structure of this compound gives rise to a highly characteristic and easily interpretable NMR spectrum. The molecule contains three distinct carbon environments and two non-equivalent proton environments that are NMR-active.
¹H NMR Spectrum
In a typical ¹H NMR spectrum, this compound exhibits two key signals:
-
The Methine Proton (α-proton): The single proton attached to the alpha-carbon (Cα) is adjacent to the three protons of the methyl group. Due to spin-spin coupling, its signal is split into a quartet .[8]
-
The Methyl Protons (β-protons): The three equivalent protons of the methyl group (Cβ) are adjacent to the single methine proton. This results in their signal being split into a doublet .[8]
The predictable quartet-doublet pattern is a definitive signature for the alanine backbone. The chemical shifts of these protons are sensitive to the solvent and pH of the solution.[9]
¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum of this compound shows three distinct singlet peaks, corresponding to:
-
The Carbonyl Carbon (C=O): Typically found furthest downfield (~178 ppm).[10][11]
-
The Alpha-Carbon (Cα): The chiral center, appearing in the midfield region (~53 ppm).[10][11]
-
The Beta-Carbon (Cβ): The methyl carbon, found furthest upfield (~19 ppm).[10][11]
Proton decoupling is employed to simplify the spectrum by collapsing the carbon signals into single lines and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[12]
Caption: Structure of this compound with key NMR-active nuclei labeled.
Experimental Workflows and Protocols
Scientific integrity demands robust and reproducible experimental design. The following protocols are presented as self-validating systems, where the rationale behind each step is explained to ensure high-quality data acquisition.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Use of NMR Metabolomics to Analyze the Targets of D-cycloserine in Mycobacteria: Role of D-Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 10. bmse000282 Alanine at BMRB [bmrb.io]
- 11. bmse000028 this compound at BMRB [bmrb.io]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Advanced Strategies for L-Alanine in Solid-Phase Peptide Synthesis
From Routine Couplings to High-Throughput Alanine Scanning
Abstract
L-Alanine is often perceived as a "routine" amino acid in Solid-Phase Peptide Synthesis (SPPS) due to its small, non-bulky methyl side chain and general stability. However, this simplicity masks a critical challenge: this compound's high propensity for forming
Part 1: The this compound Paradox – Kinetic Ease vs. Structural Aggregation
1.1 Chemical Profile
-
Residue: this compound (Ala, A)
-
Side Chain: Methyl group (-CH
). -
Steric Hindrance: Low. Coupling rates are typically fast (
is high). -
Racemization Risk: Low compared to Cys or His, but not immune under high-temperature/strong base conditions.
-
Solubility: Fmoc-Ala-OH is highly soluble in DMF and NMP (>0.5 M).
1.2 The Aggregation Mechanism
While the monomer couples easily, the growing peptide chain presents a structural hazard. Alanine has the highest helix-forming propensity of all amino acids. In the confined environment of the resin matrix, poly-alanine sequences (typically >5 residues) rapidly adopt
Expert Insight: If your synthesis fails after the 5th or 6th Alanine, it is rarely a chemical reactivity issue; it is a solvation issue. Simply extending reaction time will not work. You must disrupt the hydrogen bond network.
Part 2: Reagent Selection & Preparation[1][2]
To maximize efficiency and minimize racemization, we recommend the DIC/Oxyma Pure system over traditional HBTU/DIEA, particularly for longer sequences where "green" solvents are preferred.
Table 1: Coupling Reagent Comparison for this compound
| Reagent System | Activation Species | Kinetic Efficiency | Racemization Risk | Recommendation |
| DIC / Oxyma | Oxyma ester | High | Very Low | Primary Choice. Excellent solubility; safer than benzotriazoles. |
| HBTU / DIEA | OBt ester | High | Low-Medium | Standard. Good for short, non-problematic peptides. |
| HATU / HOAt | OAt ester | Very High | Low | Rescue Only. Use for sterically hindered junctions (e.g., Aib-Ala). Expensive. |
| COMU / DIEA | Oxyma ester | Ultra High | Very Low | High Performance. Best for difficult sequences if DIC/Oxyma fails. |
Part 3: Experimental Protocols
Protocol A: Standard Fmoc-Ala-OH Coupling (Routine)
For sequences with <3 consecutive Alanines or total length <15 AA.
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide, 0.5 mmol/g) in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Activation (In-Situ):
-
Weigh Fmoc-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq).
-
Dissolve in minimum DMF (approx. 0.2 M final conc).
-
Add DIC (3.0 eq) immediately prior to addition to resin.
-
Note: Pre-activation for 2-3 mins is acceptable, but avoid >10 mins to prevent ester hydrolysis.
-
-
Coupling: Add mixture to resin. Shake/Vortex for 45–60 min at Room Temperature (RT).
-
Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).
-
QC: Perform Kaiser Test (See Part 5).
Protocol B: "The Aggregation Breaker" (Poly-Alanine/Difficult Sequences)
For sequences with >4 consecutive Alanines or known aggregation issues.
Mechanism: This protocol uses chaotropic salts and elevated temperature to disrupt
-
Solvent Modification: Prepare "Magic Mixture" : DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate (optional but effective).
-
Alternative: Add 0.1 M LiCl or KSCN (pseudochmotropic salts) to the coupling buffer.
-
-
Deprotection: Use 20% Piperidine + 0.1 M DBU in DMF. (DBU is a stronger base to drive deprotection in aggregated regions).
-
Coupling (Double Couple Strategy):
-
Round 1: Fmoc-Ala-OH (4 eq) + HATU (4 eq) + DIEA (8 eq) in NMP. React 1 hour at 50°C (Microwave or water bath).
-
Round 2: Fmoc-Ala-OH (4 eq) + DIC (4 eq) + Oxyma (4 eq) in DMF/LiCl (0.1M). React 1 hour at 50°C .
-
-
Backbone Protection (The Nuclear Option):
-
If salts fail, substitute every 5th or 6th Alanine with Fmoc-Ala-(Dmb)Gly-OH or a pseudoproline dipeptide (if Ser/Thr are present nearby). The bulky backbone protecting group (Hmb or Dmb) mechanically prevents
-sheet stacking.
-
Part 4: Application – Alanine Scanning Mutagenesis[3][4]
Alanine Scanning is a systematic drug discovery technique where each residue in a protein epitope is sequentially replaced by Alanine. This identifies "hotspot" residues critical for binding (since Ala eliminates the side chain functionality without disrupting the backbone conformation).
4.1 Workflow Logic
The following diagram illustrates the decision process for Alanine Scanning.
Caption: Workflow for identifying functional epitopes via Alanine Scanning. Residues showing significant loss of function upon Ala substitution are deemed critical "hotspots."
4.2 High-Throughput Protocol (96-well Filter Plate)
-
Loading: Dispense 10 mg Rink Amide resin into each well of a 96-well filter plate.
-
Automated Synthesis: Use a peptide synthesizer (e.g., Liberty Blue or MultiPep).
-
Wild Type (WT): Synthesize the native sequence in Well A1.
-
Mutants: In subsequent wells, program the substitution of Residue
with Fmoc-Ala-OH.
-
-
Cleavage: Cleave directly in the plate using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Collect filtrate into a deep-well collection plate.
-
Precipitation: Add cold ether, centrifuge, and dissolve pellets in DMSO/Water for direct assay use.
Part 5: Quality Control & Troubleshooting
5.1 The Kaiser Test (Ninhydrin)
Because Alanine is a primary amine, the Kaiser test is the gold standard for monitoring coupling completeness.
-
Reagents: Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine.
-
Procedure: Take ~10 beads, wash with EtOH, add 2 drops of each solution, heat at 100°C for 5 min.
-
Interpretation:
-
Blue Beads/Solution: Positive (Free amines present)
Coupling FAILED . (Repeat coupling). -
Yellow/Clear Beads: Negative (No free amines)
Coupling COMPLETE .
-
5.2 Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Kaiser Test remains Blue after 2 couplings | Aggregation / Steric Shielding | Switch to Protocol B (Hot NMP/LiCl). Use DBU in deprotection.[1] |
| Low Crude Purity (Deletion sequences) | Incomplete Deprotection | The Fmoc group is buried in the aggregate. Use microwave deprotection (50°C) or extend time with DBU. |
| Mass Spec shows +56 Da peaks | t-Butyl adducts | Incomplete scavenging during cleavage. Increase TIS or use EDT (Ethanedithiol) if Cys/Met present. |
| Peptide insoluble in H2O/Acetonitrile | Hydrophobic Aggregation | Poly-Ala peptides are very hydrophobic. Dissolve in 6M Guanidine HCl or pure Formic Acid for purification. |
References
-
Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. (Foundational work on "difficult sequences" and aggregation). Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081–1085. Link
-
Paradís-Bas, M., et al. (2016).[3] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-18. Link
Sources
Application Note: Enzymatic Synthesis of High-Value L-Alanine Derivatives
Topic: Biocatalytic Synthesis of L-Alanine Derivatives Content Type: Application Note & Protocol Guide Audience: Process Chemists, Biocatalysis Researchers, Drug Development Scientists
Executive Summary
This compound derivatives—specifically those bearing side-chain modifications (e.g., 3-fluoro-L-alanine) or N-functionalization—are critical chiral building blocks in the synthesis of antibiotics, antihypertensives, and peptide-based therapeutics. Traditional chemical synthesis (e.g., Strecker synthesis) often yields racemates requiring costly resolution and utilizes toxic cyanides.
This guide details two industrial-grade biocatalytic platforms for the asymmetric synthesis of this compound derivatives:
-
Reductive Amination using Alanine Dehydrogenase (AlaDH) with cofactor recycling.
-
Asymmetric Transamination using
-Transaminases ( -TA).
These protocols are designed for scalability, high enantiomeric excess (
Mechanistic Pathways & Selection Logic
Pathway Selection: Dehydrogenase vs. Transaminase
The choice of enzyme depends on the substrate oxidation state and the thermodynamics of the reaction.
| Feature | Alanine Dehydrogenase (AlaDH) | |
| Reaction Type | Reductive Amination (Ketone | Amine Transfer (Donor |
| Substrate | Prochiral Ketones / Keto acids | |
| Co-substrate | Ammonia ( | Amine Donor (e.g., Isopropylamine, L-Ala) |
| Cofactor | NADH (Requires recycling) | PLP (Pyridoxal-5'-phosphate) |
| Equilibrium | Favors Amination (High | Often Unfavorable (Requires displacement) |
| Best For | 3-substituted Alanines (e.g., 3-Fluoro-L-Ala) | Chiral Amines, |
Pathway Visualization
The following diagram illustrates the two core pathways, highlighting the critical cofactor recycling loops required for economic viability.
Caption: Comparative mechanistic flow for AlaDH-mediated reductive amination (with FDH recycling) versus
Protocol A: Synthesis of 3-Fluoro-L-Alanine (AlaDH System)
Target: 3-Fluoro-L-Alanine (Antibiotic precursor, NMR probe). Mechanism: Reductive amination of 3-fluoropyruvate. Key Challenge: Fluorine elimination (defluorination) can occur at high pH; strict pH control is required.
Reagents & Equipment
-
Enzymes:
-
This compound Dehydrogenase (AlaDH) from Bacillus subtilis or Vibrio proteolyticus (Commercial prep: >10 U/mg).
-
Formate Dehydrogenase (FDH) from Candida boidinii (for NADH recycling).
-
-
Substrates: Sodium 3-fluoropyruvate (20–50 mM), Ammonium Formate (Amine source + Reductant).
-
Cofactor: NAD+ (Catalytic quantity, 0.5 mM).
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 8.0.
Step-by-Step Procedure
-
Buffer Preparation (Degassing):
-
Prepare 100 mL of 100 mM KPi buffer (pH 8.0).
-
Expert Insight: Degas the buffer with nitrogen for 10 mins. Oxygen can degrade enzymes over long incubations, though AlaDH is relatively robust.
-
-
Substrate Solution (Reaction Mix):
-
In a 50 mL reactor vessel, dissolve:
-
Ammonium Formate (300 mg, ~5 equivalents). Note: Excess ammonium drives the equilibrium and formate drives NADH recycling.
-
NAD+ (15 mg, catalytic amount).
-
Sodium 3-fluoropyruvate (150 mg).
-
-
Adjust pH back to 8.0 using 1M NaOH if necessary (pyruvate addition may lower pH).
-
-
Enzyme Initiation:
-
Add FDH (20 Units) and AlaDH (20 Units).
-
Total reaction volume: adjust to 20 mL with buffer.
-
Incubate at 30°C with gentle orbital shaking (150 rpm).
-
-
Monitoring:
-
Take 50 µL aliquots at t=0, 1h, 4h, and 12h.
-
Quench with 50 µL Acetonitrile. Centrifuge.
-
Analyze via HPLC (See Section 5).
-
-
Work-up:
-
Once conversion >98%, acidify to pH 3.0 with HCl to denature enzymes.
-
Centrifuge/filter to remove protein precipitate.
-
Purify via Ion Exchange Chromatography (Dowex 50W) or crystallization from Ethanol/Water.
-
Protocol B: Synthesis of N-Substituted or -Chiral Alanines ( -TA System)
Target: Chiral amines with alanine substructures (e.g., Sitagliptin intermediates). Mechanism: Asymmetric amine transfer. Key Challenge: Unfavorable equilibrium. We use Isopropylamine (IPA) as the amine donor because the coproduct (acetone) is volatile and can be removed to drive the reaction forward.
Reagents
-
Enzyme:
-Transaminase (commercial "Amine Transaminase" screening kit recommended for specificity). -
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Amine Donor: Isopropylamine (1 M stock, neutralized to pH 7.5).
-
Substrate: Prochiral ketone (e.g., Acetophenone derivative or
-keto ester).
Step-by-Step Procedure
-
Reaction Setup:
-
In a glass vial (open system or vented to allow acetone removal), mix:
-
Buffer: 100 mM Triethanolamine (pH 7.5).
-
PLP: 1 mM (Yellow color indicates active cofactor).
-
Isopropylamine: 1 M (large excess to drive equilibrium).
-
Substrate: 10–20 mM (dissolved in DMSO if hydrophobic; max 10% DMSO v/v).
-
-
-
Enzyme Addition:
-
Add
-TA (Lyophilized powder: 10 mg/mL or Liquid prep: 5% v/v).
-
-
Incubation & Equilibrium Displacement:
-
Incubate at 30°C for 24 hours.
-
Critical Step: If using IPA, leave the reaction vessel slightly open or apply a gentle
sweep to strip the acetone coproduct. This prevents product inhibition and drives conversion to completion.
-
-
Reaction Termination:
-
Add 10% v/v 1M HCl.
-
Extract unreacted ketone with Ethyl Acetate (the amine product remains in the acidic aqueous phase).
-
Basify aqueous phase to pH 12, extract product into organic solvent (MTBE or DCM).
-
Analytical Validation (QC)
Trustworthiness in biocatalysis relies on rigorous analytics.
| Analyte | Method | Column/Conditions | Detection |
| Conversion | RP-HPLC | C18 Column, Water/ACN (+0.1% TFA) gradient | UV (210/254 nm) |
| Enantiomeric Excess ( | Chiral HPLC | Crownpak CR(+) (for amino acids) or Chiralpak AD-H | UV or ELSD |
| Derivatization (Alt) | Marfey's Method | React with FDAA; analyze on standard C18 | UV (340 nm) |
Protocol for Marfey's Derivatization (for non-UV active amino acids):
-
Mix 50 µL sample + 100 µL 1% FDAA in acetone + 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Neutralize with 20 µL 1M HCl.
-
Inject on C18 HPLC. L- and D- isomers separate as diastereomers.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Equilibrium limitation (TA) | Switch to IPA donor with acetone removal or use LDH-coupled system to remove pyruvate. |
| Low Conversion (AlaDH) | NADH depletion | Increase FDH load or Ammonium Formate concentration. Check pH (FDH activity drops < pH 6.5). |
| Precipitation | Substrate insolubility | Add cosolvent (DMSO/MeOH) up to 10-20%. Ensure enzyme is compatible. |
| Racemization | Spontaneous racemization | Check pH. Some |
References
-
Gotor-Fernández, V., et al. (2015).[1] "Transaminases: useful biocatalysts for the synthesis of chiral amines."[2] Green Chemistry. Link
-
Knaus, T., et al. (2017).[3] "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds." Green Chemistry. Link
-
Mutti, F. G., et al. (2011). "Amination of alcohols: a novel biocatalytic route." Science. Link
-
Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.[4][5] Link
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
Application and Protocol Guide: L-Alanine as a Substrate for Alanine Aminotransferase (ALT) Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a pivotal enzyme primarily located in hepatocytes.[1] Its measurement in serum or plasma is a cornerstone of liver function testing, providing a sensitive biomarker for hepatocellular injury.[1][2][3] This document provides a comprehensive guide to the principles and practices of measuring ALT activity using its substrate, L-alanine. It details the enzymatic reaction, explores various assay methodologies, offers a step-by-step protocol for a widely used coupled-enzyme assay, and discusses critical parameters for ensuring data integrity and reliability.
Introduction: The Clinical and Research Significance of ALT
Alanine aminotransferase is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from this compound to α-ketoglutarate to form pyruvate and L-glutamate.[4][5] While present in various tissues, its concentration is highest within the cytosol of liver cells.[1] Consequently, when hepatocytes are damaged due to disease, drug-induced toxicity, or other insults, ALT is released into the bloodstream, leading to elevated serum levels.[2][6]
Monitoring ALT levels is crucial for:
-
Diagnosing and managing liver diseases: Including hepatitis, cirrhosis, and non-alcoholic fatty liver disease (NAFLD).[6]
-
Drug development and toxicology: Assessing the potential hepatotoxicity of new chemical entities.[7]
-
General health screening: As part of routine metabolic panels to detect early signs of liver dysfunction.[2][3]
The Enzymatic Reaction: A Closer Look
The ALT-catalyzed reaction is a classic example of transamination, a fundamental process in nitrogen metabolism. The reaction is dependent on the coenzyme pyridoxal 5'-phosphate (P5P), the active form of vitamin B6.[1][5]
Reaction: this compound + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate[5]
Role of Pyridoxal 5'-Phosphate (P5P): P5P acts as a prosthetic group, covalently bound to the apoenzyme. It facilitates the transfer of the amino group from this compound to α-ketoglutarate.[1][5] It is critical to ensure sufficient P5P is present in the assay mixture to measure the total ALT activity, as both the active holoenzyme and the inactive apoenzyme may be present in biological samples.[1] The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommends the inclusion of P5P in ALT assay reagents to ensure accurate measurement, especially in patients with vitamin B6 deficiency.[8][9][10][11]
Assay Methodologies: From Endpoint to Kinetic Analysis
Several methods exist for quantifying ALT activity, all of which rely on the measurement of either the products (pyruvate or glutamate) or the consumption of a substrate.
-
Colorimetric Endpoint Assays: These methods often involve a reaction where the pyruvate produced reacts with a chromogenic agent, like 2,4-dinitrophenylhydrazine (DNPH), to form a colored product that can be measured spectrophotometrically.[12] While simple, they are generally less precise than kinetic assays.
-
Coupled Enzyme Kinetic Assays: This is the most common and recommended method. The production of pyruvate is coupled to a second enzymatic reaction that can be monitored continuously. A widely used coupled enzyme is lactate dehydrogenase (LDH), which reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+.[4][13] The rate of NADH disappearance is measured as a decrease in absorbance at 340 nm and is directly proportional to the ALT activity in the sample.[13]
-
Fluorometric and Other Detection Methods: For enhanced sensitivity, fluorometric probes can be used. In these assays, the pyruvate generated is involved in a reaction that produces a fluorescent product.[14][15][16]
This guide will focus on the widely adopted LDH-coupled kinetic assay .
Diagrammatic Representation of the ALT Assay
ALT Enzymatic Reaction Pathway
Caption: The core ALT-catalyzed transamination reaction.
LDH-Coupled Assay Workflow
Caption: Workflow of the LDH-coupled kinetic ALT assay.
Detailed Protocol: LDH-Coupled Kinetic ALT Assay
This protocol is designed for a 96-well microplate format but can be adapted for other formats.
Reagent Preparation
-
Assay Buffer: Prepare a stable buffer solution (e.g., 100 mM Tris-HCl or phosphate buffer) at a pH of 7.4-7.8.[17]
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction mixture should be saturating to ensure the reaction rate is not limited by this substrate.
-
α-Ketoglutarate Solution: Prepare a stock solution of α-ketoglutarate in the assay buffer.
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer. Protect from light.
-
Lactate Dehydrogenase (LDH): Prepare a solution of LDH in the assay buffer.
-
Pyridoxal 5'-Phosphate (P5P) Solution: Prepare a stock solution of P5P in the assay buffer.
-
Working Reaction Mixture: Prepare a master mix of all reagents except the sample. The final concentrations in the reaction well should be optimized, but typical ranges are provided in the table below.
Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Rationale |
| This compound | 200 - 500 mM | Substrate for ALT. Concentration should be well above the Km to ensure zero-order kinetics with respect to this compound. |
| α-Ketoglutarate | 10 - 15 mM | Co-substrate for ALT. |
| NADH | 0.15 - 0.25 mM | Substrate for the indicator enzyme (LDH). The initial absorbance at 340 nm should be between 1.0 and 1.5. |
| Lactate Dehydrogenase (LDH) | > 1 kU/L | Indicator enzyme. Must be in excess to ensure the conversion of pyruvate to lactate is not rate-limiting. |
| Pyridoxal 5'-Phosphate (P5P) | 0.1 mM | Coenzyme for ALT. Ensures measurement of total ALT activity (apoenzyme + holoenzyme).[1] |
Note: The Km of human ALT for this compound is approximately 10.12 mM.[18]
Assay Procedure
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly. If turbid, centrifuge to clarify.[19]
-
Tissue Homogenates/Cell Lysates: Homogenize in a suitable buffer (e.g., cold PBS or assay buffer), centrifuge to pellet debris, and use the supernatant.[12][20]
-
It is advisable to run serial dilutions of the sample to ensure the activity falls within the linear range of the assay.[20]
-
-
Assay Plate Setup:
-
Add a defined volume of each sample to the wells of a 96-well plate. Include a positive control (a known concentration of ALT) and a negative control (sample buffer).
-
For each sample, also prepare a sample blank well that contains the sample but not the this compound substrate to account for any background NADH oxidation.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the pre-warmed Working Reaction Mixture to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm and 37°C.
-
Record the absorbance every minute for 5-10 minutes.
-
Data Analysis
-
Calculate the Rate of Absorbance Change (ΔA/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.
-
Correct for Sample Blank: Subtract the ΔA/min of the sample blank from the ΔA/min of the corresponding sample.
-
Calculate ALT Activity: Use the Beer-Lambert law to convert the rate of NADH consumption to ALT activity.
ALT Activity (U/L) = (ΔA/min x Total Reaction Volume (mL) x 1000) / (ε x Sample Volume (mL) x Path Length (cm))
-
ε (Molar extinction coefficient of NADH at 340 nm): 6220 M⁻¹cm⁻¹
-
Path Length: For a standard 96-well plate, this is typically calculated based on the volume in the well or measured by the plate reader.
-
One unit (U) of ALT activity is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.[14]
-
Self-Validating Systems: Ensuring Trustworthy Results
To ensure the integrity of your ALT assay, incorporate the following validation steps:
-
Linearity and Range: Determine the range of ALT concentrations over which the assay is linear. This can be assessed by serially diluting a high-activity sample.
-
Precision: Assess intra-assay (within-run) and inter-assay (between-run) variability by running replicates of the same sample on the same plate and on different days. For clinical use, an imprecision of less than 9.7% is recommended.[1]
-
Accuracy: Spike a known amount of purified ALT into a sample matrix and calculate the percent recovery.
-
Interference Testing: Be aware of potential interfering substances in your samples.
-
Hemolysis: Can falsely elevate ALT levels due to the release of ALT from red blood cells in some species.[4]
-
Lipemia and Icterus: Modern assays are generally robust against interference from lipids and bilirubin, but this should be verified.[4]
-
Drugs and Other Compounds: Some medications can interfere with the assay or cause hepatotoxicity, leading to elevated ALT levels.[4] High concentrations of immunoglobulins can also cause analytical interference.[21]
-
Field-Proven Insights and Troubleshooting
-
Reagent Stability: Always prepare fresh NADH solutions and avoid repeated freeze-thaw cycles of enzyme stocks.[14]
-
Temperature Control: ALT activity is highly dependent on temperature. Maintain a constant 37°C throughout the assay.
-
Lag Phase: A brief lag phase may be observed at the beginning of the reaction. Ensure you are calculating the slope from the linear portion of the curve.
-
Substrate Depletion: If the absorbance at 340 nm drops too rapidly, it may indicate that the NADH or other substrates are being depleted. In such cases, the sample should be diluted and re-assayed.[13]
-
Sample Handling: For optimal stability, serum or plasma samples should be assayed promptly or stored at 2-8°C for up to 7 days, or frozen for longer-term storage.[4]
Conclusion
The measurement of ALT activity using this compound as a substrate is a robust and indispensable tool in both clinical diagnostics and biomedical research. By understanding the underlying enzymatic principles, adhering to a well-validated protocol, and being mindful of potential interferences, researchers can generate accurate and reproducible data. The LDH-coupled kinetic assay, when performed with appropriate controls and validation, provides a reliable method for assessing hepatocellular health and the impact of various physiological and pharmacological interventions.
References
- Alanine Aminotransferase (ALT) Test. (n.d.). Kaiser Permanente.
- Alanine Aminotransferase Activity Assay Kit (MAK052) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- ALT Activity Assay. (n.d.). Sigma-Aldrich.
- Alanine Amino Transferase (ALT). (2016). CDC.
- Alanine Aminotransferase (ALT) Test: What Does It Mean?. (2025). WebMD.
- Alanine Aminotransferase Assay Kits. (n.d.). Biocompare.
- Elabscience® Alanine Aminotransferase (ALT/GPT) Activity Assay Kit. (n.d.). Elabscience.
- Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
- Alanine Aminotransferase (ALT/GPT) Assay Kit. (n.d.). BT LAB.
- Alanine Aminotransferase (ALT or SGPT) Activity Colorimetric/Fluorometric Assay Kit (#BN00965). (n.d.). Assay Genie.
- Activation of alanine aminotransferase in serum by pyridoxal phosphate. (1977). ResearchGate.
- Alanine aminotransferase (ALT) blood test. (2025). Mayo Clinic.
- Alanine Transaminase Activity Assay Kit (Colorimetric/Fluorometric) (AB105134). (n.d.). Abcam.
- Alanine Aminotransferase (ALT) Test. (2023). StatPearls - NCBI Bookshelf.
- Alanine Aminotransferase (ALT/GPT) Activity Assay Kit. (n.d.). Thermo Fisher Scientific.
- ALT. (n.d.). eClinpath.
- Alanine Transaminase (ALT) Blood Test: What It Is, Procedure & Results. (2021). Cleveland Clinic.
- Alanine transaminase. (n.d.). Wikipedia.
- Analytical Interference in Alanine Aminotransferase Determination in Patients with Monoclonal Gammopathy. (2025). PubMed.
- Study on alanine aminotransferase kinetics by microchip electrophoresis. (2012). PubMed.
- Effects of Pyridoxal-5'-Phosphate on Aminotransferase Activity Assay. (2017). Laboratory Medicine Online.
- Pyridoxal-5'-phosphate (P5P) supplementation in ALT and AST assay reagents. (n.d.). College of American Pathologists.
- Reported Awareness and Use of Pyridoxal-5'-Phosphate Supplementation in Alanine Aminotransferase and Aspartate Aminotransferase Assay Reagents: A Survey by the College of American Pathologists Clinical Chemistry Committee. (2024). PubMed.
- Kinetic modeling of transaminase values distinguishes active liver inflammation from resolution independent of absolute enzyme levels. (2022). medRxiv.
- Variation in liver function testing and the effect of pyridoxal-5-phosphate on ALT, AST and FIB-4 results. (2024). PubMed.
Sources
- 1. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alanine Aminotransferase (ALT) Test | Kaiser Permanente [healthy.kaiserpermanente.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. eclinpath.com [eclinpath.com]
- 5. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 6. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]
- 7. biocompare.com [biocompare.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. documents.cap.org [documents.cap.org]
- 10. Reported Awareness and Use of Pyridoxal-5'-Phosphate Supplementation in Alanine Aminotransferase and Aspartate Aminotransferase Assay Reagents: A Survey by the College of American Pathologists Clinical Chemistry Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variation in liver function testing and the effect of pyridoxal-5-phosphate on ALT, AST and FIB-4 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bt-laboratory.com [bt-laboratory.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Alanine Transaminase Activity Assay Kit / ALT Assay ab105134 | Abcam [abcam.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Analytical Interference in Alanine Aminotransferase Determination in Patients with Monoclonal Gammopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: L-Alanine as a Functional Excipient in Advanced Drug Delivery Systems
Topic: L-Alanine Applications in Drug Formulation and Delivery Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Physicochemical Edge
This compound (
Unlike amorphous stabilizers (e.g., sucrose), this compound has a strong tendency to crystallize. This property, combined with its compatibility with biologic structures, makes it a "Swiss Army Knife" for three distinct challenges:
-
Viscosity Reduction in high-concentration biologics.
-
Aerodynamic Performance Enhancement in dry powder inhalers (DPIs).
Biologics Stabilization: Viscosity Reduction in High-Concentration Formulations[3][4]
Challenge: Monoclonal antibodies (mAbs) formulated at >100 mg/mL often exhibit exponential viscosity increases due to reversible self-association and electrostatic networks, making subcutaneous injection difficult (syringeability issues).
Mechanism of Action (The "Why"): this compound functions via Preferential Exclusion . In aqueous solution, this compound increases the surface tension of water. Thermodynamically, the system minimizes the surface area of the protein-solvent interface to reduce free energy. This forces the protein into a compact, native state, reducing the hydrodynamic radius and disrupting protein-protein interaction networks that cause high viscosity.
Visualization: Preferential Exclusion Mechanism
Caption: this compound is excluded from the protein's immediate hydration shell, creating an osmotic pressure that stabilizes the native compact state and disrupts intermolecular networks.[]
Protocol 1: High-Concentration Viscosity Screening
Objective: Determine the optimal this compound concentration to reduce viscosity of a 150 mg/mL mAb formulation below 20 cP (injectability threshold).
Materials:
-
Purified mAb (diafiltered into 20 mM Histidine buffer, pH 6.0).
-
This compound (High Purity, Low Endotoxin).
-
Cone-and-plate rheometer (e.g., Anton Paar or TA Instruments).
Workflow:
-
Stock Preparation: Prepare a 1.0 M this compound stock solution in 20 mM Histidine buffer (pH 6.0).
-
Spiking Study: Aliquot mAb solution into 5 samples. Spike with this compound stock to achieve final concentrations of 0, 50, 100, 150, and 200 mM.
-
Note: Maintain constant mAb concentration by adjusting volume with TFF or using high-concentration stock.
-
-
Equilibration: Incubate samples at 25°C for 2 hours to allow equilibrium of weak interactions.
-
Measurement: Load 100 µL onto the rheometer. Perform a shear sweep from
to . -
Analysis: Extract viscosity values at shear rates relevant to injection (
) and storage ( ).
Success Criteria: A reduction in viscosity of >30% compared to the control, maintaining monomer content >98% (verified via SEC-HPLC).
Solid State Formulation: Lyophilization Bulking Agent
Challenge: Amorphous stabilizers (sucrose/trehalose) protect proteins during drying but often result in cake collapse or poor elegance if used alone.
Solution: this compound is used as a crystallizing bulking agent . It forms a rigid skeleton that supports the cake structure, preventing collapse even if the amorphous phase (containing the protein) exceeds its glass transition temperature (
Visualization: The Annealing Criticality
Caption: The annealing step is mandatory when using this compound. Without it, Alanine may remain amorphous or metastable, leading to cake collapse during primary drying.
Protocol 2: Dual-Excipient Lyo Cycle (Alanine/Sucrose)
Formulation: 10 mg/mL mAb, 5% (w/v) Sucrose, 3% (w/v) this compound.
Step-by-Step Cycle:
-
Loading: Load vials at 5°C.
-
Freezing: Ramp to -50°C at 1°C/min. Hold for 2 hours.
-
Annealing (The "Expert" Step):
-
Ramp temperature up to -20°C (above
of sucrose but below of Alanine). -
Hold for 4-6 hours. Reasoning: This allows this compound to crystallize fully out of the amorphous phase. If skipped, Alanine will crystallize during drying, releasing moisture and causing cake collapse.
-
-
Refreezing: Ramp back to -50°C to freeze the concentrated amorphous phase.
-
Primary Drying: Vacuum set to 100 mTorr. Shelf temperature -25°C.
-
Safety Check: Ensure product temperature remains below -32°C (typical collapse temp for sucrose). The Alanine skeleton supports the structure.
-
-
Secondary Drying: Ramp to 25°C. Hold for 6 hours to remove bound water.
Pulmonary Delivery: Spray Drying Particle Engineering[7][8]
Challenge: Micronized powders for inhalation often suffer from high cohesion, leading to poor flow and low Fine Particle Fraction (FPF) – meaning the drug sticks to the device or throat rather than reaching the deep lung.
Mechanism of Action: this compound is used as a Surface Enrichment Agent . Because it has a high Peclet number (diffuses slower than the droplet surface recedes) and low solubility relative to other components, it precipitates early on the surface of the drying droplet. This creates a "shell" that wrinkles as the particle dries, resulting in a corrugated (rough) surface. Rough surfaces reduce the contact area between particles (Van der Waals forces), significantly improving dispersibility.
Data Summary: Impact on Aerosol Performance
Comparison of Spray Dried Formulations (Model Drug: Bisoprolol)
| Formulation | Morphology | Surface Roughness | Fine Particle Fraction (FPF) |
| Pure Drug | Smooth/Spherical | Low | 25% ± 3% |
| Drug + Lactose | Smooth/Indented | Low | 35% ± 4% |
| Drug + this compound (20%) | Corrugated/Wrinkled | High | 65% ± 5% |
Protocol 3: Preparation of Respirable Microparticles
Objective: Produce particles with
Equipment: Buchi B-290 or GEA Niro Mobile Minor.
Feed Solution:
-
Total Solids: 2% w/v in water.
-
Ratio: 80% Drug / 20% this compound.
Process Parameters:
-
Inlet Temperature: 140°C.
-
Outlet Temperature: 70-75°C.
-
Control: Adjust pump rate to maintain this outlet temp. It dictates the residual moisture and crystallinity.
-
-
Atomization Gas Flow: 600-700 L/hr (High shear required for small droplets).
-
Collection: High-efficiency cyclone.
Validation (Self-Correction):
-
SEM Analysis: Look for wrinkled/raisin-like morphology. If particles are smooth spheres, the drying was too slow or Alanine concentration is too low.
-
XRD: Confirm this compound is crystalline (required for stability). Amorphous Alanine is hygroscopic and will cause particle fusion.
References
-
Timasheff, S. N. (1993). "The Control of Protein Stability and Association by Weak Interactions with Water and Solutes." Annual Review of Biophysics and Biomolecular Structure. Link
-
Arakawa, T., & Timasheff, S. N. (1982).[5] "Stabilization of protein structure by sugars." Biochemistry. (Foundational work on preferential exclusion). Link
-
Pikal, M. J., et al. (2004).[6] "Freeze-Drying of Mannitol-Trehalose-Sodium Chloride-Based Formulations: The Impact of Annealing on Dry Layer Resistance to Mass Transfer and Cake Structure." Pharmaceutical Development and Technology. Link
-
Vehring, R. (2008).[7] "Pharmaceutical Particle Engineering via Spray Drying." Pharmaceutical Research. (Key source for surface enrichment theory). Link
-
Kushwaha, A., et al. (2025). "Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations." International Journal of Pharmacy and Pharmaceutical Research. Link
-
Roquette Application Note. (2025). "High-Concentration Protein Formulations: Mechanistic Understanding...". Link
Sources
- 1. cienciasfarmaceuticas.org.br [cienciasfarmaceuticas.org.br]
- 2. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of L-Alanine in Biomaterials
Abstract
L-Alanine is often underestimated as a simple structural filler. However, in advanced biomaterial design, it acts as a structural toggle switch . Its methyl side chain (
Module 1: Rational Design & Mechanism
The "Alanine Switch"
The incorporation of this compound (Ala, A) dictates the secondary structure based on chain length and flanking residues.
-
Helix vs. Sheet Control:
-
Short Oligomers (
): Tend toward random coils unless stabilized. -
Poly-Alanine (
): In hydrophobic environments or solid state, Poly-Ala forms high-tensile -sheets (simulating Bombyx mori silk fibroin). In aqueous solution with solubilizing blocks (e.g., PEG), it often adopts an -helical conformation.
-
-
Enzymatic Triggering:
-
Neutrophil Elastase preferentially cleaves peptide bonds on the C-terminal side of aliphatic residues, specifically Alanine. This allows for disease-responsive drug delivery (e.g., releasing anti-inflammatories in high-elastase wound environments).
-
DOT Diagram: The Alanine Assembly Logic
Figure 1: Logic flow connecting this compound sequence design to structural output and enzymatic triggering.
Module 2: Synthesis Protocol (Solid Phase Peptide Synthesis)
Challenge: Alanine-rich sequences (e.g.,
Protocol: Anti-Aggregation Synthesis of Poly-Alanine
Applicability: Sequences containing
Reagents & Setup
-
Resin: Low loading Tentagel or ChemMatrix (
mmol/g) to reduce steric crowding. -
Coupling Reagent: HATU/HOAt (preferred over HBTU for difficult couplings).
-
Solvent: DMF (standard); NMP (for higher swelling).
-
Magic Bullet: Pseudoproline dipeptides or Hmb-protected amino acids.
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DCM for 30 mins, then wash with DMF (
).
-
-
First Residue Loading:
-
Load the first Alanine (or C-term residue) using standard protocol.
-
Critical Check: Calculate loading efficiency (UV quantification of Fmoc-piperidine adduct). Target
.
-
-
Elongation (The "Break" Strategy):
-
Synthesize standard residues until the start of the Poly-Ala block.
-
Action: Insert a Pseudoproline (oxazolidine) dipeptide (e.g., Fmoc-Ala-Ser(
pro)-OH) or use Hmb-Ala every 4-5 residues. -
Reasoning: These bulky derivatives disrupt the secondary structure (
-sheet) on the resin, keeping the chain solvated and accessible.
-
-
Deprotection (Fmoc Removal):
-
Use 20% Piperidine in DMF with 0.1M HOBt .
-
Why HOBt? Prevents aspartimide formation and suppresses racemization in sensitive flanking residues.
-
-
Cleavage:
-
Standard TFA/TIS/Water (95:2.5:2.5).
-
Note: Poly-Ala peptides are hydrophobic. Precipitate in cold ether , but expect a gel-like pellet rather than powder. Centrifuge at high speed (
rpm).
-
DOT Diagram: SPPS Workflow with Checkpoints
Figure 2: Decision tree for synthesizing Alanine-rich peptides, highlighting the intervention for aggregation prevention.
Module 3: Application - Elastase-Responsive Hydrogel
Objective: Create a hydrogel that degrades specifically in the presence of inflammation (Elastase).
Formulation Table
| Component | Role | Concentration | Notes |
| Peptide (e.g., K-A6-E) | Self-assembling monomer | 10 - 40 mM | Amphiphilic design (Lys-Ala-Glu) |
| Trizma Buffer | pH Control | 50 mM | Maintain pH 8.0 for optimal assembly |
| NaCl | Ionic Strength Trigger | 150 mM | Screens charges to promote assembly |
| Elastase (for testing) | Degradation Trigger | 0.1 - 1.0 U/mL | Simulates physiological inflammation |
Experimental Procedure
-
Dissolution: Dissolve lyophilized peptide in sterile water. It may be acidic due to TFA salts.
-
Neutralization: Add Trizma buffer to adjust pH to 8.0.
-
Observation: Solution should transition from clear to viscous/turbid as fibrils form.
-
-
Gelation: Allow to sit at 25°C for 2-4 hours. Invert vial to test gel strength (infinite viscosity).
-
Degradation Assay:
-
Overlay 100 µL of gel with 100 µL of Elastase solution.
-
Monitor via Rheology (Storage Modulus
) over time. -
Success Criteria:
decreases by >80% within 24 hours compared to PBS control.
-
Module 4: Quality Control & Characterization
To validate the incorporation and structure of this compound, use the following methods:
-
Circular Dichroism (CD):
- -Helix: Double minima at 208 nm and 222 nm.[1]
- -Sheet: Single minimum at ~218 nm.
-
Protocol: Dilute hydrogel to 0.1 mg/mL in water. Use a 1mm pathlength cuvette.
-
FTIR Spectroscopy:
-
Look for Amide I band shifts.
- -Helix: ~1650-1655 cm⁻¹.
- -Sheet: ~1620-1640 cm⁻¹ (indicates strong hydrogen bonding typical of Alanine stacks).
-
-
Thioflavin T (ThT) Assay:
-
Used to detect amyloid-like fibril formation (common in Poly-Ala assemblies).
-
Fluorescence emission at 482 nm upon excitation at 440 nm indicates
-sheet fibrils.
-
References
-
Enzymatic Degradation of Poly(amino acid)
-
Elastase Sensitivity of Alanine-Rich Peptides
-
SPPS of Difficult Sequences
-
Self-Assembly Mechanisms
-
Poly-Alanine in Drug Delivery
Sources
- 1. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of elastase on alanine-rich peptide hydrogels - CentAUR [centaur.reading.ac.uk]
- 5. Influence of elastase on alanine-rich peptide hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00001C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alanine Scanning Mutagenesis
<
Introduction: Probing Protein Function One Residue at a Time
In the intricate world of molecular biology, understanding how a protein's structure dictates its function is a central goal. Alanine Scanning Mutagenesis (ASM) is a powerful and widely used site-directed mutagenesis technique for systematically dissecting the functional contributions of individual amino acid side chains.[1][2] By substituting residues of interest with alanine, researchers can identify critical "hot spots" essential for protein stability, enzymatic activity, or intermolecular interactions, such as those between an antibody and its antigen.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights and detailed protocols to ensure experimental success.
Why Alanine? The Rationale Behind the Scan
Alanine is the amino acid of choice for this technique due to its unique properties.[1] Its side chain consists of a single methyl group, which is chemically inert and non-bulky.[1] This substitution effectively "truncates" the original side chain at the β-carbon, removing any functional groups (like hydroxyls, carboxylates, or aromatic rings) without introducing significant steric hindrance or altering the main-chain conformation.[3] This minimalist approach allows for a focused assessment of the original side chain's role.[1][3]
Phase 1: Experimental Design and Mutant Generation
A successful alanine scan begins with careful planning. The selection of target residues is paramount and should be guided by available structural data, sequence conservation analysis, or prior functional evidence. The core of generating the desired mutants lies in a robust site-directed mutagenesis protocol.
Overview of the Alanine Scanning Workflow
The entire process, from initial design to final data interpretation, follows a logical and systematic progression. Each phase includes critical validation and quality control steps to ensure the integrity of the results.
Caption: Overall workflow for an alanine scanning mutagenesis experiment.
Protocol 1: PCR-Based Site-Directed Mutagenesis
This protocol is adapted from widely used methods like the QuikChange™ system, which employs a high-fidelity DNA polymerase to replicate a plasmid with primers containing the desired mutation.[4][5][6][7]
Causality Behind the Method:
The protocol uses a pair of complementary mutagenic primers that anneal to a denatured, double-stranded plasmid template. A high-fidelity DNA polymerase (like Pfu or Q5®) extends these primers, synthesizing new strands that incorporate the mutation.[5][8] This results in a "nicked" circular plasmid.[4] The subsequent digestion with DpnI endonuclease is the key to selection. DpnI specifically cleaves methylated DNA (target sequence Gm6ATC).[5] Since the template plasmid DNA isolated from most E. coli strains is methylated, it will be digested, while the newly synthesized, unmethylated mutant DNA remains intact and is preferentially transformed.[5][9]
Caption: Mechanism of PCR-based site-directed mutagenesis.
Materials:
-
High-fidelity DNA Polymerase (e.g., PfuUltra, Q5®) and its corresponding reaction buffer.
-
dNTP mix (10 mM).
-
Template plasmid DNA (1-10 ng/µL).
-
Mutagenic forward and reverse primers (10 µM).
-
DpnI restriction enzyme (10-20 U/µL).
-
Nuclease-free water.
-
Chemically competent E. coli cells (e.g., XL1-Blue, DH5α).
-
LB agar plates with the appropriate antibiotic.
Step-by-Step Method:
-
Primer Design (Self-Validation Step 1):
-
The desired mutation should be in the center, with 10-15 bases of correct sequence on both sides.[11][12]
-
Primers should have a GC content of 40-60% and terminate in a G or C.[10][13]
-
Use primer design software (e.g., NEBaseChanger™, Agilent's QuikChange® Primer Design Program) for optimal design.[7][12]
-
PCR Amplification:
-
Set up the following 25 µL reaction on ice:
Component Volume Final Conc. 5X Polymerase Buffer 5 µL 1X dNTP mix (10 mM) 0.5 µL 200 µM Forward Primer (10 µM) 1.25 µL 0.5 µM Reverse Primer (10 µM) 1.25 µL 0.5 µM Template DNA (≤10 ng) 1 µL ≤10 ng High-Fidelity Polymerase 0.5 µL 1 Unit | Nuclease-free H₂O | 15.5 µL | - |
-
Perform thermal cycling using the following general parameters, adjusting the extension time based on plasmid size (30 seconds/kb):[14]
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{}{18-30} Annealing 60-72°C 20 sec Extension 72°C 30 sec/kb Final Extension 72°C 2 min 1 | Hold | 4°C | ∞ | 1 |
-
*Note: Use a Tm+3 annealing temperature for polymerases like Q5®.[15]
-
-
DpnI Digestion:
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated product into 50 µL of high-efficiency competent E. coli cells following the manufacturer's protocol.
-
Plate the transformation onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification of Mutants (Self-Validation Step 2):
-
Pick 3-4 colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Crucially, send the purified plasmid for Sanger sequencing. This is the only definitive way to confirm the presence of the desired mutation and ensure no secondary mutations were introduced during PCR.[16][17]
-
Phase 2: Mutant Protein Expression and Purification
Once the mutated plasmid is sequence-verified, the next phase is to produce the protein. It is essential to express and purify the wild-type (WT) protein in parallel with the mutants to serve as a direct control in all subsequent assays.
Protocol 2: Small-Scale Expression and Solubility Trial
Rationale: Not all mutations are benign; some can lead to misfolding and aggregation, resulting in low yields of soluble protein. A small-scale trial quickly identifies mutants that express poorly, saving significant time and resources.
Step-by-Step Method:
-
Transformation: Transform the sequence-verified WT and mutant plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Growth: Inoculate 5 mL of LB media (with antibiotic) with a single colony. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For potentially unstable proteins, lowering the induction temperature to 18-25°C and expressing overnight can improve solubility.[18]
-
Harvest: After 3-4 hours (for 37°C) or ~16 hours (for 18-25°C), harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in 500 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, DNAse I). Lyse cells by sonication or freeze-thaw cycles.
-
Analysis: Centrifuge the lysate at high speed (e.g., >14,000 x g) for 20 minutes at 4°C. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in lysis buffer.
-
SDS-PAGE: Analyze equivalent amounts of the total cell extract, soluble fraction, and insoluble fraction for both WT and mutant proteins by SDS-PAGE to assess expression levels and solubility.
Phase 3: Biophysical and Functional Characterization
This is the core analytical phase where the impact of each alanine substitution is quantified. The choice of assays depends on the protein's known or suspected function.
Assessing Functional Consequences
-
For Enzymes: Measure kinetic parameters (Kₘ, k꜀ₐₜ) to determine if the mutation affects substrate binding or catalytic efficiency.
-
For Receptor/Ligand Interactions: Use techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to quantify changes in binding affinity (Kᴅ) and kinetics (kₐ, kᴅ).[19][20]
-
For Structural Proteins: Assess overall stability and integrity.
The Importance of Stability Assays (Self-Validation Step 3)
A critical, and often overlooked, aspect of interpreting ASM data is to determine if a mutation's functional effect is due to the loss of a specific interaction or simply a consequence of global protein destabilization and misfolding.[21] Therefore, a stability assay should be run for every mutant.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method to determine a protein's melting temperature (Tₘ).[22] A significant decrease in Tₘ for a mutant compared to WT indicates that the mutation has compromised the protein's structural integrity.
-
Circular Dichroism (CD) Spectroscopy: This technique provides information about the protein's secondary structure content (α-helices, β-sheets).[22] A CD spectrum for a mutant that is substantially different from the WT spectrum suggests a global folding problem.[20][22]
Phase 4: Data Interpretation
The final step is to synthesize the functional and stability data to classify the role of each mutated residue. Comparing the change in function against the change in stability is key.
Example Data Summary
| Residue | Assay Result (e.g., Relative Binding Affinity) | ΔTₘ (°C) vs. WT | Interpretation |
| WT | 100% | 0 | - |
| W42A | < 1% | -0.5 | Critical for Function: Large functional defect with minimal impact on stability. The side chain is likely directly involved in binding. |
| R98A | 75% | -0.2 | Non-Essential: Minimal impact on function and stability. The side chain is likely solvent-exposed and not involved in key interactions. |
| L115A | 5% | -8.5 | Critical for Stability: Large functional defect correlated with a significant drop in thermal stability. The side chain is likely crucial for maintaining the protein's core fold. |
| E210A | 40% | -1.1 | Contributing to Function: Moderate impact on function with minimal stability changes. The side chain likely contributes to the interaction but is not essential. |
Interpretation Flowchart
This decision tree provides a logical framework for classifying mutant phenotypes based on a combination of functional and stability data.
Sources
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. mybiosource.com [mybiosource.com]
- 4. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. gladstone.org [gladstone.org]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. neb.com [neb.com]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 19. Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. linseis.com [linseis.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Troubleshooting & Optimization
optimizing L-Alanine yield in recombinant E. coli
Current Status: Online Agent: Senior Application Scientist Topic: Recombinant E. coli Yield Optimization (L-Alanine)
Introduction: The Yield vs. Purity Paradox
Welcome to the technical support center. If you are reading this, you are likely facing the "Pyruvate Node" bottleneck. In E. coli, pyruvate is the central metabolic hub. Your goal is to force carbon flux solely toward this compound, but native pathways (acetate, lactate, ethanol, succinate) are competitively siphoning your yield.
This guide moves beyond basic protocols to address the mechanistic failures in strain engineering and fermentation control.
Phase 1: Genetic Foundation (The Hardware)
Ticket Category: Strain Engineering & Pathway Design
Q: I have overexpressed alaD, but my yield is stalled at <60% theoretical maximum. Why?
A: Overexpression alone is insufficient. You are fighting native thermodynamics. The native Lactate Dehydrogenase (ldhA) has a high affinity for pyruvate. You must employ a "Block and Divert" strategy.
The Solution: The "Swapped Promoter" Architecture Do not just delete ldhA. Replace the ldhA coding sequence with the alaD gene (from Geobacillus stearothermophilus or Bacillus sphaericus).
-
Why? The native ldhA promoter is induced by acidity and anaerobiosis. By placing alaD under this promoter, you couple this compound production to the cell's natural anaerobic stress response.
Critical Knockout List (The "Clean Slate" Protocol): To approach 95%+ theoretical yield, you must delete the following:
- ldhA: Eliminates D-lactate (major competitor).
- ackA-pta: Eliminates Acetate (carbon loss + growth inhibition).
- pflB: Eliminates Formate (redox sink).
-
dadX: Eliminates Alanine Racemase (prevents this compound
D-alanine conversion, ensuring chiral purity).
Visualization: Metabolic Flux Redirection
The following diagram illustrates the necessary genetic interventions at the Pyruvate Node.
Figure 1: Metabolic engineering strategy focusing on the Pyruvate Node. Red dashed lines indicate required gene deletions; the green solid line indicates the reinforced pathway.
Phase 2: Fermentation Dynamics (The Environment)
Ticket Category: Process Control & Oxygenation
Q: My culture grows well (OD600 > 50), but specific productivity (g/g DCW) is low. What is wrong?
A: You are likely running too aerobic.
-
Mechanism: alaD is an NADH-dependent enzyme (Pyruvate + NADH + NH
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Alanine + NAD ). -
The Trap: Under high aeration, NADH is oxidized via the Electron Transport Chain (ETC) to generate ATP. This leaves insufficient NADH for the alaD reaction.
-
The Fix: You need an Oxygen-Limited Switch .
Protocol: The Dual-Stage Fermentation Strategy
| Phase | Duration | DO (Dissolved Oxygen) | Goal |
| 1. Biomass Build-up | 0–12 hrs | >30% | Rapid cell growth. Carbon flows to TCA cycle for energy. |
| 2. The Switch | 12–14 hrs | Drop to 0% (Microaerobic) | Stop aeration. Agitation only. Induces ldhA promoter (driving alaD). |
| 3. Production | 14–48 hrs | ~0% (Anaerobic) | NADH accumulates. Carbon flux is forced into this compound to regenerate NAD+. |
Q: How do I manage pH during the anaerobic phase?
A: The reaction consumes pyruvate and ammonia.
-
Ammonia Feed: Do not use NaOH for pH control. Use NH
OH (Ammonia water) . -
Why? This serves two purposes: it maintains pH at 7.0 and provides the NH
substrate required for the amination of pyruvate.
Phase 3: Troubleshooting & Analytics
Ticket Category: Diagnostics
Troubleshooting Matrix
Use this table to diagnose specific failure modes in your bioreactor.
| Symptom | Probable Root Cause | Corrective Action |
| High Acetate, Low Alanine | ackA-pta pathway active; Excess Glucose overflow. | Verify ackA knockout. Reduce glucose feed rate (switch to exponential feeding). |
| High Biomass, Low Yield | High DO (Dissolved Oxygen). | Reduce aeration/agitation. Force the cells to use Alanine production as their electron sink (NADH recycling). |
| Racemic Mixture (L+D) | dadX or alr activity. | Confirm dadX deletion. E. coli has two racemases; dadX is the catabolic major player.[1][2] |
| Stalled Fermentation | NADH/NAD+ redox imbalance.[3] | Co-express Formate Dehydrogenase (FDH) to regenerate NADH from formate (if not deleting pflB) or add Glucose Dehydrogenase. |
Visualization: The Oxygen Switch Logic
This diagram explains the operational logic for the fermentation controller.
Figure 2: Process control logic for switching from biomass generation to product formation.
References & Authority
The protocols above are grounded in seminal metabolic engineering literature.
-
Zhang, X., Jantama, K., Moore, J. C., Shanmugam, K. T., & Ingram, L. O. (2007). Production of this compound by metabolically engineered Escherichia coli. Applied Microbiology and Biotechnology.
-
Smith, G. M., Lee, S. A., Reilly, K. C., Eiteman, M. A., & Altman, E. (2006). Fed-batch two-phase production of alanine by a metabolically engineered Escherichia coli. Biotechnology Letters.
-
Jantama, K., et al. (2008). Combining metabolic engineering and metabolic evolution to develop nonrecombinant strains of Escherichia coli C that produce succinate and malate. Biotechnology and Bioengineering.[3][4] (Reference for ackA-pta/ldhA deletion logic).
For further assistance, please verify your strain genotype (PCR check for ldhA/ackA deletions) before submitting a new ticket.
Sources
- 1. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Escherichia coli: increase of NADH availability by overexpressing an NAD(+)-dependent formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli for efficient production of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Alanine Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for L-Alanine crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of high-quality this compound crystals. The following sections provide in-depth answers to common issues, detailed protocols, and supporting data to guide your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems encountered during the crystallization of this compound. Each answer provides an explanation of the underlying causes and offers concrete solutions.
Q1: Why am I getting no crystals or a very low yield?
A: A complete lack of crystallization or poor yield typically points to issues with supersaturation or solvent selection.
-
Insufficient Supersaturation: Crystallization occurs when a solution is supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If your solution is not adequately supersaturated, nucleation and crystal growth will not occur.
-
Cause: This often happens if too much solvent was used to dissolve the this compound.[1] Even at low temperatures, the concentration of this compound may not exceed its solubility limit.
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration.[1] For continuous processes, supersaturation can be maintained by controlled evaporation of water, often under reduced pressure (20 to 1000 mbar), or by cooling the solution.[2]
-
-
Inappropriate Solvent System: The choice of solvent is critical. If the solvent is too effective at dissolving this compound even at cold temperatures, you will struggle to achieve the necessary supersaturation for precipitation.[3]
-
Cause: this compound has high solubility in water.[4] Using water as the sole solvent can sometimes lead to significant product loss in the mother liquor.
-
Solution: Consider an anti-solvent crystallization method. After dissolving this compound in a minimal amount of a good solvent (like hot water), slowly add a miscible "anti-solvent" in which this compound is poorly soluble (e.g., methanol, ethanol) until the solution becomes slightly cloudy.[3] This indicates the onset of precipitation. Then, allow the solution to cool slowly.[3]
-
Q2: My this compound is "crashing out" as a fine powder or forming small, needle-like crystals. How can I grow larger, more well-defined crystals?
A: The rapid formation of small crystals is a classic sign of excessively high supersaturation and/or a rapid cooling rate. This process, often called "crashing out," traps impurities and leads to poor quality crystals.[1]
-
Rapid Cooling: A fast temperature drop causes the solution to become highly supersaturated very quickly, leading to rapid, uncontrolled nucleation.
-
Cause: A shallow pool of solvent in a large flask has a high surface-area-to-volume ratio, promoting fast heat loss.[1] Leaving the flask on a cold surface or in an open environment also accelerates cooling.
-
Solution: Slow down the cooling process. Place the flask on an insulating surface (like a cork ring or folded paper towels) and cover it with a watch glass to trap heat.[1] An inverted beaker can also be placed over the flask to create an insulating air jacket. An ideal crystallization should see initial crystal formation within 5-10 minutes, with continued growth over 20 minutes or longer.[1]
-
-
Excessive Concentration: If the initial concentration is too high, the solution may become supersaturated immediately upon removal from the heat source.
-
Solution: Re-heat the solution and add a small amount of additional solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly reduce the concentration.[1] While this may slightly decrease the overall yield, it will significantly improve crystal quality by allowing the compound to remain soluble longer during the cooling phase.[1]
-
Q3: The product is precipitating as an oil or a gooey substance, not crystals. What's wrong?
A: Oiling out is a common problem in crystallization and is almost always caused by impurities or extreme supersaturation.
-
Presence of Impurities: Certain impurities can physically inhibit the formation of a stable crystal lattice, leading to an amorphous, oily precipitate.[3] These can be byproducts from synthesis or residual starting materials. The presence of other amino acids, for instance, is known to alter the crystal habit (shape) of this compound.[5]
-
Cause: Impurities can disrupt the ordered packing of this compound molecules, preventing long-range order. Even small amounts of other amino acids like L-leucine or L-valine can selectively adsorb to specific crystal faces, inhibiting their growth.[5]
-
Solution 1 (Pre-Purification): If significant impurities are suspected, a preliminary purification step such as column chromatography may be necessary before attempting crystallization.[3]
-
Solution 2 (Decolorization): If the solution is colored, this often indicates organic impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3]
-
-
High Supersaturation: A solution that is too concentrated can lead to rapid precipitation, trapping solvent and impurities and resulting in an oily product.[3]
-
Solution: Use a slightly larger volume of the primary solvent to ensure the crude material is fully dissolved and the solution is not overly concentrated before initiating cooling or adding an anti-solvent.[3]
-
Q4: The morphology (habit) of my this compound crystals is not what I expected. Can I control the crystal shape?
A: Yes, the crystal habit of this compound can be influenced by several factors, including the solvent, cooling rate, and the presence of specific additives or impurities.
-
Influence of Additives: The presence of other molecules, particularly other amino acids, can selectively inhibit the growth of certain crystal faces, thereby altering the overall shape.[5]
-
Mechanism: Nonpolar amino acids like L-leucine, L-phenylalanine, and L-valine have been shown to inhibit the development of the {010}, {110}, and {210} faces of this compound crystals, promoting the {120} faces instead.[5] This effect is explained by the preferential adsorption of the additive molecules onto specific crystal faces, which slows their growth rate.[5]
-
Application: This principle can be used intentionally. Introducing a small, controlled amount of a specific additive can be a powerful method for "crystal engineering" to achieve a desired morphology.[6]
-
-
Impact of Supersaturation: The level of supersaturation can also modify the crystal habit. For Dthis compound, high supersaturation can cause normally slow-growing faces to grow faster, changing the crystal from a needle-like to a rod-like shape.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in this compound crystallization.
Caption: General troubleshooting workflow for this compound crystallization.
Data & Protocols
Table 1: Solubility of this compound in Various Solvents
This table provides a qualitative ranking of this compound solubility in common laboratory solvents at temperatures from 283.15 to 323.15 K (10°C to 50°C). This information is crucial for selecting appropriate solvent and anti-solvent systems.
| Solvent | Relative Solubility | Reference |
| Water | Very High | |
| 1-Butanol | High | |
| Methanol | Moderate | |
| Ethanol | Low | |
| 2-Propanol | Very Low | |
| Ethyl Acetate | Very Low | |
| Acetonitrile | Very Low | |
| Acetone | Very Low |
Data synthesized from the Journal of Chemical & Engineering Data.[4]
Experimental Protocol: Recrystallization of this compound using an Anti-Solvent Method
This protocol provides a general guideline for purifying crude this compound. It may require optimization based on the specific impurity profile of your sample.[3]
Materials:
-
Crude this compound
-
Deionized Water (Solvent)
-
Methanol, ice-cold (Anti-solvent)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, Büchner funnel, filter paper, vacuum flask
-
Hot plate with stirring capability
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid prolonged boiling.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-3 minutes to allow the charcoal to adsorb impurities.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[3]
-
Precipitation: To the hot, clear filtrate, slowly add methanol (the anti-solvent). A common starting point is a volume of methanol that is approximately 5 times the volume of water used for dissolution.[3] Add until the solution becomes persistently cloudy.
-
Crystallization (Cooling): Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. For maximum yield, once the flask has reached room temperature, place it in a refrigerator (0–4 °C) overnight.[3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals in a desiccator, preferably under vacuum, to remove all residual solvent.
Understanding Core Principles
The Role of Supersaturation and Cooling Rate
The quality of crystals is fundamentally linked to the kinetics of nucleation and growth, which are controlled by the level of supersaturation and the cooling rate.
Caption: Relationship between cooling rate, nucleation, and final crystal quality.
A slow cooling rate maintains a state of low, stable supersaturation. This environment favors crystal growth over nucleation. Fewer initial nuclei are formed, and dissolved this compound molecules have sufficient time to diffuse to and incorporate into the existing crystal lattice in an orderly fashion, resulting in larger, purer crystals. Conversely, rapid cooling creates high supersaturation, triggering a burst of nucleation events that compete for the available solute, leading to a large number of small, often impure, crystals.[1][3]
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Aslan, K., & Pinard, M. A. (2013). Rapid Crystallization of this compound on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Crystal Growth & Design. [Link]
-
Chen, J., et al. (2020). Measurement and Correlation for Solubility of this compound in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 656-666. [Link]
-
Anitha, P., & Muruganantham, N. (2014). Growth and Characterization of this compound Crystals using FT-IR, UV Visible Spectra. International Journal of Science and Research, 3(3), 564-567. [Link]
-
Anitha, P., & Muruganantham, N. (2014). The Characterization of this compound crystals using band gap,microhardness and non-linear studies. IOSR Journal of Applied Physics, 6(1), 50-54. [Link]
-
Li, Y., et al. (2019). Impurity Effect of l-Valine on this compound Crystal Growth. Crystal Growth & Design, 19(12), 7064-7072. [Link]
-
Weissbuch, I., et al. (2003). Growth and Morphology of this compound Crystals: Influence of Additive Adsorption. Crystal Growth & Design, 3(2), 125-133. [Link]
-
Misoguti, L., et al. (1996). Solution Growth and Characterisation of L‐alanine Single Crystals. Journal of Crystal Growth, 166(1-4), 1033-1037. [Link]
-
Congdon, T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2415-2421. [Link]
-
Chandrasekaran, J., et al. (2011). CRYSTAL GROWTH, STRUCTURE AND CHARACTERIZATIONS OF AN ORGANIC OPTICAL MATERIAL – L–ALANINE OXALATE (LAO). Rasayan Journal of Chemistry, 4(2), 425-430. [Link]
-
Sagayaraj, P., et al. (2023). Studies on the growth aspects of this compound and lithium sulfate doped this compound single crystals for electro-optic applications. Molecular Crystals and Liquid Crystals, 753(1), 1-13. [Link]
-
Massimino, F., et al. (2011). L-α alanine crystals: Theoretical and experimental morphology and habit modifications in CaCO3 solution. Crystal Research and Technology, 46(8), 789-794. [Link]
-
University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
- Baumgartner, T., et al. (2016). Method for obtaining crystalline this compound.
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Chen, J., et al. (2011). Precise Habit Modification of Polar dthis compound Crystal by Control of Supersaturation. Crystal Growth & Design, 11(5), 1545-1549. [Link]
-
Li, Y., et al. (2020). Effect of Impurity on the Lateral Crystal Growth of this compound: A Combined Simulation and Experimental Study. Industrial & Engineering Chemistry Research, 59(15), 7073-7081. [Link]
-
Wang, X., & Lu, J. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Food Science & Technology, 1(1), 2-17. [Link]
-
Ihlefeldt, F. S., et al. (2014). The polymorphs of L-phenylalanine. Angewandte Chemie International Edition, 53(49), 13600-13604. [Link]
-
International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Liu, Y., et al. (2022). Spatiotemporal control of L-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. IUCrJ, 9(Pt 2), 166-174. [Link]
-
Aslan, K., & Pinard, M. A. (2014). Crystal Engineering of this compound with l-Leucine Additive using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Crystal Growth & Design, 14(4), 1836-1843. [Link]
-
Ihlefeldt, F. S., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(2), 1044-1053. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CA2955543A1 - Method for obtaining crystalline this compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Alanine Enzymatic Assays
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Interference & Troubleshooting
Welcome to the L-Alanine Assay Support Hub.
You are likely here because your standard curve looks perfect, but your biological samples are behaving erratically. Enzymatic assays for this compound—typically relying on This compound Dehydrogenase (AlaDH) coupled to a redox reporter—are robust but highly susceptible to specific matrix effects.
This guide bypasses generic advice to target the three distinct failure modes of this assay: Redox Interference , Enzymatic Crosstalk , and Product Inhibition .
Module 1: Diagnostic Logic & Pathway Analysis
Before adjusting your protocol, visualize where the interference enters the system. Most commercial kits use a coupled reaction where AlaDH generates NADH, which is then used by a Diaphorase to reduce a tetrazolium salt (e.g., WST-1 or INT) into a colored formazan dye.
The Reaction & Interference Map
The diagram below illustrates the assay mechanism and the precise entry points for common interferences.
Figure 1: Mechanism of NADH-coupled this compound detection. Note that interferences can either artificially boost the signal (Reducing Agents) or suppress it (LDH/Pyruvate).
Module 2: Biological Interference (The "Dirty" Matrix)
Symptom: High background in serum/plasma or non-linear kinetics in tissue lysates.
The Root Cause: Biological samples often contain Lactate Dehydrogenase (LDH) and Pyruvate .
-
The LDH Trap: If your sample contains endogenous LDH and Pyruvate, the LDH will consume the NADH generated by the assay to convert Pyruvate back to Lactate. This competes with the Diaphorase, causing a false low signal .
-
The Pyruvate Block: AlaDH is a reversible enzyme.[1] High levels of endogenous Pyruvate (the product) can drive the reaction backward or inhibit the forward rate via product inhibition.
Protocol: Sample Deproteinization You must remove endogenous enzymes (LDH) and metabolic intermediates.
-
Option A: 10kDa Spin Columns (Recommended)
-
Why: Physical separation is cleaner than chemical precipitation, which can alter pH.
-
Step 1: Transfer 200–500 µL of sample into a 10kDa MWCO spin filter (e.g., Amicon or similar).
-
Step 2: Centrifuge at 10,000 x g for 10–20 mins at 4°C.
-
Step 3: Use the filtrate (flow-through) for the assay. This removes LDH (140 kDa) but keeps this compound (89 Da).
-
-
Option B: Acid Precipitation (For low-volume samples)
-
Step 1: Mix sample with cold 4M Perchloric Acid (PCA) in a 1:1 ratio.
-
Step 2: Incubate on ice for 5 mins. Centrifuge at 13,000 x g for 2 mins.
-
Step 3: Transfer supernatant to a new tube.
-
Step 4: CRITICAL: Neutralize with 2M KOH to pH 6.5–7.5. Acidic pH will kill the AlaDH enzyme in the assay.
-
Module 3: Chemical Interference (Buffer Incompatibility)
Symptom: Instant color development in the "Blank" or "Zero" wells before the enzyme is even added.
The Root Cause: Tetrazolium salts (WST-1, INT, MTT) are redox-sensitive. Strong reducing agents in your lysis buffer will chemically reduce the dye regardless of this compound presence.
Troubleshooting Table: Reagent Compatibility
| Component | Max Recommended Conc. | Mechanism of Interference | Solution |
| DTT / BME | < 10 µM | Directly reduces Tetrazolium to Formazan (False High). | Use TCEP (less reactive) or dialyze samples. |
| SDS | < 0.1% | Denatures AlaDH enzyme (False Low). | Dilute sample or use non-ionic detergents (Tween-20). |
| Ascorbic Acid | < 50 µM | Acts as a reducing agent (False High). | Use ascorbate oxidase or desalting columns. |
| EDTA | < 1 mM | Chelates divalent cations needed for some coupled enzymes. | Ensure excess Mg2+ is present if required. |
Quick Test: Add your lysis buffer only (no sample) to the Colorimetric Probe solution. If it turns color within 2 minutes, your buffer is incompatible.
Module 4: Validation Protocol (Spike-and-Recovery)
Question: "How do I prove my signal reduction is real and not just matrix interference?" Answer: You must perform a Spike-and-Recovery experiment. This is the gold standard for validating enzymatic assays in complex matrices.
The Protocol:
-
Split your sample: Divide your biological sample (e.g., plasma filtrate) into two aliquots.
-
Spike:
-
Tube A (Unspiked): Sample + Buffer volume.
-
Tube B (Spiked): Sample + Known Standard (e.g., spike with 50 µM this compound).
-
-
Measure: Run the assay and calculate concentrations.
-
Calculate Recovery:
Interpretation:
-
80–120%: Valid. No significant interference.
-
< 80%: Matrix Inhibition. Something is suppressing the signal (e.g., LDH, pH issues). Action: Dilute sample further.
-
> 120%: Matrix Enhancement. Something is generating signal (e.g., reducing agents).[2][3] Action: Check buffer composition.
References
-
Mechanism of this compound Dehydrogenase
- Oshima, T., & Soda, K. (1990). "Biochemistry and genetics of amino acid dehydrogenases." Advances in Biochemical Engineering/Biotechnology.
-
Interference in Tetrazolium Assays
- Bernas, T., & Dobrucki, J. (2002). "Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry.
- Note: Details the chemical reduction of tetrazolium salts by reducing agents.
-
Spike-and-Recovery Validation Standards
- Thermo Fisher Scientific. "Spike-and-Recovery and Linearity-of-Dilution Assessment."
-
Deproteinization Techniques
- Husek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B. (Discusses PCA/TCA efficiency).
Sources
Technical Support Center: L-Alanine Purification from Complex Mixtures
Welcome to the Technical Support Center dedicated to the purification of L-Alanine. High-purity this compound is a critical component in the pharmaceutical industry, clinical nutrition, and various biotechnological applications.[1] However, its isolation from complex mixtures such as fermentation broths or synthetic reaction media presents significant challenges. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming these hurdles.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during this compound purification in a question-and-answer format, offering detailed, experience-based solutions.
Problem 1: Low Recovery Yield During Crystallization
Question: I am experiencing a significant loss of this compound during the crystallization step. What are the likely causes and how can I improve my yield?
Answer: Low recovery in crystallization is a frequent issue stemming from several factors related to solubility and crystal formation kinetics.
Possible Causes & Solutions:
-
Suboptimal Solvent/Anti-Solvent System: this compound's solubility is highly dependent on the solvent system. If the chosen anti-solvent is too effective, it can cause rapid precipitation, trapping impurities and leading to smaller, harder-to-collect crystals. Conversely, if it is not effective enough, a significant amount of this compound will remain in the solution.
-
Expert Insight: The goal is to achieve a supersaturated state that allows for controlled crystal growth. Ethanol is a commonly used anti-solvent for this compound.[2] Experiment with different ratios of your primary solvent (typically water) to the anti-solvent to find the optimal balance for maximizing yield while maintaining purity.
-
-
Inappropriate Cooling Rate: Rapid cooling can lead to the formation of small, poorly formed crystals and can also cause co-precipitation of impurities.[3]
-
Protocol for Controlled Cooling Crystallization:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., water) to create a saturated solution.
-
Gradually add the anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A slower cooling rate generally results in larger, purer crystals.
-
-
-
Presence of Impurities Inhibiting Crystal Growth: Certain impurities can interfere with the crystal lattice formation, hindering the growth of this compound crystals.[3][4]
-
Pre-treatment with Activated Carbon: Before crystallization, treat the this compound solution with activated carbon to adsorb colored and other organic impurities that might inhibit crystallization.[5][6]
-
Add 1-2% (w/v) of activated carbon to the solution.
-
Heat the mixture gently while stirring for 15-30 minutes.
-
Filter the hot solution through a fine filter paper or celite bed to remove the carbon particles.
-
-
-
Incorrect pH: The solubility of this compound is at its minimum at its isoelectric point (pI), which is approximately 6.0.[7] Crystallization at a pH significantly different from the pI will result in higher solubility and thus, lower yield.
-
pH Adjustment Protocol:
-
Dissolve the crude this compound in water.
-
Carefully adjust the pH of the solution to ~6.0 using a dilute acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a pH meter.
-
Proceed with the cooling and/or anti-solvent addition steps.
-
-
Problem 2: Poor Resolution in Ion-Exchange Chromatography (IEX)
Question: My this compound is co-eluting with other amino acids and impurities during ion-exchange chromatography. How can I improve the separation?
Answer: Poor resolution in IEX is often due to an imbalance in the electrostatic interactions between the target molecule, the resin, and the mobile phase.
Possible Causes & Solutions:
-
Incorrect Resin Selection: this compound is an amphoteric molecule. At a pH below its pI (~6.0), it carries a net positive charge and will bind to a cation-exchange resin.[8] Above its pI, it has a net negative charge and will bind to an anion-exchange resin.
-
Expert Insight: For separating this compound from a mixture of other amino acids, cation-exchange chromatography is often more effective, especially at a low pH where most amino acids will be positively charged but will have different charge densities, allowing for separation.[8]
-
-
Suboptimal Buffer pH or Ionic Strength: The pH of the buffer determines the charge of this compound and the contaminants, while the ionic strength of the elution buffer modulates the binding affinity.
-
Protocol for Optimizing Elution:
-
Binding: Load the sample onto the column at a pH where this compound has a strong net charge (e.g., pH 2-3 for cation exchange).
-
Elution: Employ a gradient elution by gradually increasing the ionic strength (e.g., 0 to 1 M NaCl) or by changing the pH of the buffer to reduce the charge of this compound and cause it to elute. A shallow gradient will generally provide better resolution.
-
-
-
Column Overloading: Exceeding the binding capacity of the resin will lead to peak broadening and poor separation.
-
Determining Loading Capacity: Consult the manufacturer's specifications for the resin's binding capacity. As a rule of thumb, start by loading a sample amount that is 20-30% of the stated capacity and optimize from there.
-
Problem 3: Membrane Fouling During Nanofiltration
Question: I am trying to concentrate my this compound solution using nanofiltration, but the membrane keeps fouling, leading to a drop in flux. What can I do?
Answer: Membrane fouling is a common issue in pressure-driven membrane processes and is often caused by the deposition and accumulation of materials on the membrane surface.
Possible Causes & Solutions:
-
Presence of High Molecular Weight Contaminants: Proteins, polysaccharides, and other macromolecules from fermentation broths can quickly foul the membrane.
-
Pre-treatment Protocol:
-
Centrifugation/Microfiltration: Remove cells and large debris by centrifugation followed by microfiltration (0.22 or 0.45 µm).
-
Ultrafiltration: Use an ultrafiltration membrane (e.g., 10 kDa MWCO) to remove larger soluble molecules like proteins before proceeding to nanofiltration.
-
-
-
Concentration Polarization and Precipitation: As water passes through the membrane, the concentration of solutes, including this compound and salts, increases at the membrane surface. This can lead to precipitation if the solubility limit is exceeded.
-
Optimizing Operating Parameters:
-
Cross-flow Velocity: Increase the cross-flow velocity to enhance turbulence at the membrane surface, which helps to sweep away the concentrated solute layer.[9]
-
Transmembrane Pressure: Operate at a moderate transmembrane pressure. Excessively high pressure can compact the fouling layer and worsen the flux decline.
-
-
-
Inadequate Membrane Cleaning: Residual foulants from previous runs can accumulate and reduce membrane performance.
-
Standard Cleaning Procedure: After each use, flush the system with DI water. Then, perform a cleaning-in-place (CIP) procedure using solutions recommended by the membrane manufacturer, which may include acidic, alkaline, and/or surfactant solutions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of this compound and why is it critical for purification? The isoelectric point (pI) of this compound is approximately 6.0.[7] At this pH, the molecule has no net electrical charge, as the positive charge of the amino group is balanced by the negative charge of the carboxyl group. This property is crucial for several purification techniques:
-
Crystallization: this compound has its lowest solubility at its pI, which is exploited to maximize the yield during crystallization.[7]
-
Ion-Exchange Chromatography: The pI determines which type of IEX resin to use and the pH conditions for binding and elution.[10]
Q2: How can I effectively remove colored impurities from my this compound solution? Colored impurities, often melanoidins from fermentation media, can be removed by adsorption. Treatment with activated carbon is a common and effective method.[5][6][11] Passing the solution through a column packed with a suitable adsorbent resin can also be effective for removing pigments.[12]
Q3: What are the pros and cons of crystallization vs. chromatography for this compound purification at a lab scale?
| Technique | Pros | Cons |
| Crystallization | - Cost-effective- Can handle large quantities- Yields a solid, stable product | - May require multiple recrystallizations for high purity- Can be time-consuming- Prone to co-precipitation of impurities |
| Chromatography | - High resolution and purity- Versatile for different types of impurities- Amenable to automation | - More expensive (resins, solvents, equipment)- Lower sample throughput- Product is in a dilute solution and requires a subsequent concentration step |
Q4: How do I confirm the purity of my final this compound product? Purity should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for quantifying this compound and detecting impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and identify any organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and identify unknown impurities.
-
Enzymatic Assays: Specific enzyme-based assays can determine the concentration of this compound.
Q5: What are the ideal storage conditions for purified this compound? Purified this compound is a stable compound.[15] It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture to prevent degradation and microbial growth.[16][17][18]
Section 3: Visualizations and Data
Diagrams
Caption: A typical multi-step workflow for this compound purification.
Data Tables
Table 1: Comparison of this compound Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Crystallization | Differential solubility | Scalable, cost-effective | Lower resolution, risk of co-precipitation | 95-99% | 70-90% |
| Ion-Exchange (IEX) | Electrostatic interactions | High purity, high resolution | Higher cost, requires buffer exchange | >99% | 80-95% |
| Nanofiltration | Size and charge exclusion | Good for concentration and desalting | Prone to fouling, not for high-purity separation alone | N/A (for concentration) | >95% (retention) |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning into a water layer on a polar stationary phase | Excellent for separating polar compounds | Requires organic solvents | >99.5% | 70-90% |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Relevance to Purification |
| Molecular Weight | 89.09 g/mol [19] | Important for membrane-based separations and mass spectrometry. |
| Isoelectric Point (pI) | ~6.0 [7] | Critical for crystallization and ion-exchange chromatography. |
| Solubility in Water | 167.2 g/L at 25°C [20] | Dictates the concentration limits in aqueous solutions. |
| pKa (-COOH) | ~2.34 [20] | Determines the charge of the carboxyl group at different pH values. |
| pKa (-NH₃⁺) | ~9.87 [20] | Determines the charge of the amino group at different pH values. |
References
-
Anonymous. (n.d.). Separation of alanine in acidic conditions. Reddit. Retrieved from [Link]
-
Anonymous. (n.d.). Amino Acid Purification - Column Chromatography. Column Chromatography. Retrieved from [Link]
- Anonymous. (2021). Method for extracting and separating beta-alanine from fermentation liquor. Google Patents.
-
Kowalska, I., et al. (2022). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes. Retrieved from [Link]
-
Zhang, X., et al. (2017). Metabolic engineering of microorganisms for this compound production. Microbial Cell Factories. Retrieved from [Link]
- Anonymous. (n.d.). Quantitative detection method of L-alanyl-L-alanine. Google Patents.
-
Moggach, S. A., et al. (2008). The effect of pressure on the crystal structure of this compound. CrystEngComm. Retrieved from [Link]
-
Anonymous. (n.d.). Separation and Refining of Amino acids. Molsiv. Retrieved from [Link]
-
Anonymous. (n.d.). Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. National Institutes of Health. Retrieved from [Link]
-
Takano, Y., et al. (2010). D- and this compound: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Earth, Life, and Isotopes. Retrieved from [Link]
-
Anonymous. (n.d.). Rapid Crystallization of this compound on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. SPIE. Retrieved from [Link]
-
Anonymous. (n.d.). Nanofiltration of L-phenylalanine and L-aspartic acid aqueous solutions. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). How can I remove color from my reaction product?. Biotage. Retrieved from [Link]
-
Pinter-Szakacs, M., et al. (1984). Separation of D- And L-amino Acids by Ion Exchange Column Chromatography in the Form of Alanyl Dipeptides. PubMed. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC31899 hydrophilic-interaction-liquid-chromatography-hilic-a-powerful-separation-technique/]([Link] hydrophilic-interaction-liquid-chromatography-hilic-a-powerful-separation-technique/)
-
Anonymous. (n.d.). Hydrophobic Interaction Chromatography: Understanding its principle and usage. LinkedIn. Retrieved from [Link]
-
Anonymous. (n.d.). Nanofiltration membrane for bio‐separation: Process‐oriented materials innovation. National Institutes of Health. Retrieved from [Link]
-
Csapo, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from [Link]
- Anonymous. (n.d.). Removal of color impurities from organic compounds. Google Patents.
-
Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]
-
Anonymous. (n.d.). Alanine. Wikipedia. Retrieved from [Link]
-
Anonymous. (n.d.). Studies on the growth aspects of this compound and lithium sulfate doped this compound single crystals for electro-optic applications. Taylor & Francis Online. Retrieved from [Link]
-
Anonymous. (n.d.). Introduction to Hydrophobic Interaction Chromatography. Bio-Rad. Retrieved from [Link]
-
Anonymous. (n.d.). Growth and Morphology of this compound Crystals: Influence of Additive Adsorption. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). The removal of pigment via chromatography method. Bestchrom. Retrieved from [Link]
-
Anonymous. (n.d.). This compound FOR BIOCHEMISTRY. Loba Chemie. Retrieved from [Link]
-
Anonymous. (n.d.). Decolorization Protocol. Creative Bioarray. Retrieved from [Link]
-
Anonymous. (n.d.). Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). SAFETY DATA SHEET: this compound. Ajinomoto - AminoScience Division. Retrieved from [Link]
-
Anonymous. (n.d.). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Metabolic engineering of microorganisms for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778149A - Method for extracting and separating beta-alanine from fermentation liquor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. biotage.com [biotage.com]
- 6. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. diaion.com [diaion.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. The removal of pigment via chromatography method - Bestchrom [bestchrom.com]
- 13. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. lobachemie.com [lobachemie.com]
- 18. ajiaminoscience.eu [ajiaminoscience.eu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Alanine - Wikipedia [en.wikipedia.org]
L-Alanine Derivatization for GC-MS Analysis: A Technical Support Center
Welcome to the technical support center for the optimization of L-Alanine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of preparing this compound for robust and reproducible GC-MS analysis. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues encountered in the laboratory.
The Challenge of Analyzing this compound by GC-MS
This compound, like other amino acids, is a polar, non-volatile compound.[1][2] Direct injection into a GC-MS system would lead to thermal decomposition in the hot injector port, preventing successful analysis.[1][3] To overcome this, a crucial step known as derivatization is employed. Derivatization chemically modifies the this compound molecule, replacing active hydrogens on its polar functional groups (carboxyl and amino groups) with nonpolar moieties.[2] This process increases the volatility and thermal stability of this compound, making it amenable to GC separation and subsequent MS detection.[3][4]
Silylation is a widely used derivatization technique for amino acids, with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being popular choices.[1][2][5] These reagents replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
Derivatization Workflow Overview
The general workflow for this compound derivatization involves sample drying, addition of the derivatization reagent and a solvent, heating to facilitate the reaction, and finally, injection into the GC-MS system.
Caption: A generalized workflow for the derivatization of this compound prior to GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Which silylation reagent should I choose for this compound derivatization: MSTFA or MTBSTFA?
A1: Both MSTFA and MTBSTFA are effective for derivatizing this compound, but they offer different advantages.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Forms trimethylsilyl (TMS) derivatives. The by-products of the reaction are volatile and typically elute with the solvent front, leading to cleaner chromatograms.[1] TMS derivatives are of lower molecular weight, resulting in shorter elution times. However, they can be more susceptible to hydrolysis, requiring strictly anhydrous conditions.[6]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable and less sensitive to moisture compared to TMS derivatives.[2][5] This increased stability can lead to more robust and reproducible results. A recent study highlighted the MTBSTFA derivative as a preferred choice for alanine analysis due to better linear regression fit, higher sensitivity, and greater reproducibility compared to other reagents.[7] However, TBDMS derivatives have a higher molecular weight, which can lead to longer retention times.[2]
| Feature | MSTFA | MTBSTFA |
| Derivative | Trimethylsilyl (TMS) | tert-butyldimethylsilyl (TBDMS) |
| Stability | Less stable, moisture-sensitive[6] | More stable, less moisture-sensitive[2][5] |
| By-products | Volatile, elute with solvent front[1] | Less volatile |
| Molecular Weight | Lower | Higher |
| Retention Time | Shorter | Longer[2] |
| Recommendation | Good for general screening, requires stringent anhydrous conditions. | Recommended for quantitative analysis and when robustness is critical.[7] |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for a derivatized this compound peak is a common issue that can compromise peak integration and quantification. The primary causes are often related to incomplete derivatization or active sites in the GC system.
Troubleshooting Steps:
-
Incomplete Derivatization: If some this compound molecules are only partially derivatized (i.e., only one active site has reacted), the remaining polar functional group can interact with the GC column, causing tailing.
-
Active Sites in the GC System: Active sites, such as exposed silanol groups in the injector liner, column, or detector, can interact with the derivatized analyte.
-
Solution:
-
Injector Liner: Use a deactivated liner and consider replacing it regularly.
-
GC Column: Ensure you are using a high-quality, well-deactivated column. If the column is old, it may need to be conditioned or replaced.
-
Column Installation: Improper column installation can also lead to peak tailing.[9]
-
-
-
Presence of Moisture: Water in your sample or reagents will readily react with silylation reagents and can also hydrolyze the formed derivatives, leading to the presence of underivatized, polar this compound.[2][5]
Q3: I am observing multiple peaks for this compound. Why is this happening?
A3: The presence of multiple peaks for a single analyte can be perplexing. For this compound, this is often due to the formation of different derivatized species or isomers.
Possible Causes and Solutions:
-
Incomplete Derivatization: As mentioned for peak tailing, incomplete derivatization can lead to the presence of both partially and fully derivatized this compound, which will elute at different times.
-
Solution: Optimize your derivatization conditions (temperature, time, reagent excess) to drive the reaction to completion.[2]
-
-
Formation of different silylated derivatives: While less common for a simple amino acid like this compound, some amino acids can form multiple derivative products.[2]
-
Solution: Carefully review the mass spectra of each peak to identify the derivatized species. Adjusting the derivatization conditions, such as lowering the temperature, may favor the formation of a single product.[2]
-
-
Tautomerization: For some metabolites, tautomerization can lead to multiple derivatives. While less of a concern for this compound, a methoximation step prior to silylation can prevent this for other compounds in your sample matrix.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common problems during this compound derivatization and GC-MS analysis.
Caption: A decision tree for troubleshooting common issues in this compound GC-MS analysis.
Scenario 1: No this compound Peak Detected
-
Plausible Cause: Complete failure of the derivatization reaction or issues with the GC-MS instrument.
-
Troubleshooting Protocol:
-
Verify Instrument Performance: Inject a known standard of a different, stable compound to ensure the GC-MS system is functioning correctly.
-
Check for Moisture: The presence of water is a primary inhibitor of silylation reactions.[2][5] Review your sample drying procedure. Ensure all glassware is thoroughly dried.
-
Reagent Integrity: Silylation reagents degrade over time, especially if exposed to moisture. Use a fresh vial of the derivatization reagent.
-
Reaction Conditions: Confirm that the correct temperature and incubation time were used.
-
Scenario 2: Low Signal Intensity or Poor Sensitivity
-
Plausible Cause: Incomplete derivatization, sample loss during preparation, or matrix effects.
-
Troubleshooting Protocol:
-
Optimize Derivatization: As with the "no peak" scenario, ensure the reaction conditions are optimal to maximize the yield of the derivatized this compound.[2]
-
Evaluate Sample Preparation: Review your sample extraction and transfer steps to identify any potential for sample loss.
-
Investigate Matrix Effects: Complex sample matrices can suppress the ionization of the target analyte in the MS source, leading to a lower signal.[11][12] To test for this, prepare a standard of this compound in a clean solvent and another in a sample matrix extract (without the analyte). A significant decrease in signal in the matrix sample indicates suppression.
-
Solution for Matrix Effects: Employ matrix-matched calibration standards for quantification. Alternatively, improve your sample cleanup procedure to remove interfering compounds.[13]
-
-
Scenario 3: Poor Peak Resolution (Co-elution with other compounds)
-
Plausible Cause: The chromatographic conditions are not optimized for separating the derivatized this compound from other components in the sample.
-
Troubleshooting Protocol:
-
Modify the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting peaks.[14]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and resolution.
-
Consider a Different Column: If resolution issues persist, a column with a different stationary phase or a longer column may be necessary to achieve the desired separation.
-
Experimental Protocol: A Self-Validating System
This protocol for MTBSTFA derivatization of this compound is designed to be robust and includes quality control checks.
Materials:
-
This compound standard
-
MTBSTFA (N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide)
-
Acetonitrile (anhydrous, high purity)
-
Pyridine (anhydrous, high purity) - Optional, can act as a catalyst
-
Internal Standard (e.g., this compound-¹³C₃,¹⁵N)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately aliquot your sample containing this compound into a reaction vial.
-
If using an internal standard, add it at this stage.
-
Crucial Step: Completely dry the sample. This is the most critical step to prevent derivatization failure. Use a lyophilizer or a gentle stream of dry nitrogen. The sample must be a completely dry residue.[8][10]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. If using pyridine, a common ratio is 1:1 MTBSTFA:Pyridine.
-
Tightly cap the vial.
-
Vortex briefly to dissolve the residue.
-
Heat the vial at 80°C for 60 minutes. Note: Optimal temperature and time may need to be determined empirically for your specific sample matrix and can range from 70-100°C for 30-240 minutes.[2]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Self-Validation: Analyze a derivatization blank (reagents only) to check for contamination and a derivatized this compound standard to confirm successful derivatization and retention time.
-
Recommended GC-MS Parameters (as a starting point):
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of applications. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 100°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | A typical starting program; adjust the ramp rate to optimize resolution.[14] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| MS Source Temp. | 230°C | Standard source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the this compound TBDMS derivative. |
References
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]
-
Wonda Science. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]
-
Kaufmann, Y., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Retrieved from [Link]
-
Lee, G., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere. Retrieved from [Link]
-
Various Authors. (2016). Derivatization of amino acids analyzed by GCMS?. ResearchGate. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics.
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Various Authors. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. Retrieved from [Link]
- Degano, I., et al. (2018). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of Analytical Methods in Chemistry.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Retrieved from [Link]
-
Chromatography Forum. (2010). Protocol for Amino Acid Derivatization by MTBSTFA. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Eichentopf, P., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Retrieved from [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
ResearchGate. (2025). A Comparison of Derivatives of Alanine and d -Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics | Request PDF. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]
-
Analyst (RSC Publishing). (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in L-Alanine Mass Spectrometry
<
Welcome to the technical support center for L-Alanine analysis via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Here, we provide in-depth, experience-based troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and sensitivity of your this compound quantification.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can severely compromise the accuracy and reliability of quantitative results.[2]
The mechanisms behind matrix effects are complex but are often attributed to competition for ionization or alterations in the physical properties of the droplets in the ion source.[2] For instance, less volatile compounds co-eluting with this compound can hinder the efficient formation of gas-phase ions.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound signal is significantly lower in biological samples compared to my standards prepared in solvent. What is the likely cause?
This is a classic sign of ion suppression, a common matrix effect.[1] Components from your biological matrix (e.g., plasma, urine, cell lysate) are likely co-eluting with your this compound peak and interfering with its ionization. The first step is to confirm this is a matrix effect and not an issue with sample degradation or instrument performance.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
The post-extraction spike method is a standard approach to quantify matrix effects.[1][4][5] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat (pure) solvent. The FDA recommends evaluating the matrix effect from at least six different sources or lots of the biological matrix.[6]
Q3: Is it possible to completely eliminate matrix effects?
While complete elimination is often challenging, a combination of strategic sample preparation, optimized chromatography, and the use of appropriate internal standards can significantly mitigate or compensate for matrix effects.
Q4: Can I just dilute my sample to reduce matrix effects?
Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[2][3][7] However, this is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution, as this strategy can compromise the sensitivity of the assay.[2][7]
Troubleshooting Guides: A Multi-Pronged Approach
Effectively overcoming matrix effects requires a systematic approach that addresses sample preparation, chromatography, and data analysis.
Issue 1: Significant Ion Suppression or Enhancement Observed
Underlying Cause: Co-eluting matrix components are interfering with this compound ionization.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1][5]
-
Protein Precipitation (PPT): A simple and fast method, but often less clean. Acetonitrile is generally more efficient than methanol for precipitating proteins.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into a solvent immiscible with the sample matrix. Adjusting the pH of the aqueous matrix can improve the extraction efficiency for the zwitterionic this compound.[3][5]
-
Solid-Phase Extraction (SPE): Provides highly selective cleanup by retaining this compound on a solid sorbent while matrix components are washed away. Cation-exchange SPE cartridges can be particularly effective for basic amino acids like this compound.[1][3][8]
-
-
Enhance Chromatographic Separation: If interfering compounds cannot be completely removed, focus on separating them from this compound chromatographically.[1][2]
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.
-
Change the Stationary Phase: Consider a different column chemistry. For a polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar matrix components compared to traditional reversed-phase chromatography.[8]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[5] A SIL-IS, such as this compound-¹³C₃,¹⁵N, has nearly identical chemical and physical properties to this compound and will co-elute.[9] Therefore, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte to the IS, the variability caused by matrix effects is normalized.[1]
Issue 2: Poor Peak Shape and Low Retention of this compound
Underlying Cause: this compound is a small, polar molecule, which can be challenging to retain on standard reversed-phase columns. This can lead to co-elution with early-eluting, polar matrix components.
Solutions:
-
Derivatization: Chemically modifying this compound can increase its hydrophobicity, leading to better retention and chromatographic separation.[10] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used for pre-column derivatization of amino acids.[11] This also increases the molecular mass, which can improve ionization efficiency.[11]
-
Employ HILIC Chromatography: As mentioned, HILIC is well-suited for the separation of polar compounds and can significantly improve the retention of this compound.[8]
Issue 3: Inconsistent Results Across Different Sample Batches
Underlying Cause: The composition of the biological matrix can vary between individuals or batches, leading to "relative" matrix effects.[7]
Solutions:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that your calibrators and samples experience similar matrix effects, leading to more accurate quantification.[1]
-
Thorough Method Validation: As per FDA guidelines, your method validation should assess matrix effects from multiple sources of the biological matrix to ensure the robustness of your assay.[6][12][13]
Experimental Protocols & Data Visualization
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Extracts: Extract at least six different lots of your biological matrix (e.g., human plasma) using your established sample preparation protocol.
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with this compound at low and high quality control (QC) concentrations.
-
Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at the same low and high QC concentrations.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 10 (Suppression) | 62 ± 9 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 80 ± 8 | 85 ± 7 (Suppression) | 68 ± 10 |
| Solid-Phase Extraction (Cation-Exchange) | 90 ± 6 | 98 ± 4 (Minimal Effect) | 88 ± 7 |
This table illustrates how a more rigorous sample cleanup method like SPE can significantly reduce matrix effects and improve overall process efficiency.
Workflow Diagrams
Caption: A comprehensive workflow for this compound analysis highlighting key stages for mitigating matrix effects.
Caption: Decision tree for troubleshooting and overcoming matrix effects in this compound mass spectrometry.
References
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Furey, A. (2022). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioprocess Online. [Link]
-
Zhang, X., Li, Y., & Chen, J. (2018). Metabolic engineering of microorganisms for this compound production. FEMS Microbiology Letters, 365(18). [Link]
-
ResearchGate. (n.d.). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine + natural alanine. ResearchGate. [Link]
-
Ansari, S. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555. [Link]
-
Bian, Z., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(11), 22-31. [Link]
-
Li, A., et al. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst, 137(4), 933-941. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Bar-Sela, G., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(1), 164. [Link]
-
Jiang, L., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 401. [Link]
-
Wang, C., et al. (2015). A Novel Derivatization Method for Separation of Sarcosine from Isobaric this compound in Human Urine by GC–MS. Journal of the American Society for Mass Spectrometry, 26(8), 1392-1399. [Link]
-
Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
Premier Consulting. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]
-
Wolfe, R. R., et al. (2024). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
CUTM Courseware. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. CUTM Courseware. [Link]
-
Heath, K. E., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 559. [Link]
-
Brunschwig Chemie. (n.d.). Stable Isotopes for Mass Spectrometry. Brunschwig Chemie. [Link]
-
Czerwicka, M., et al. (2018). Derivatization of peptides for improved detection by mass spectrometry. Mass Spectrometry Reviews, 37(5), 633-651. [Link]
-
Pereira, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1121. [Link]
-
Indian River State College. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. IFSC. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]
-
University of Arizona. (n.d.). Paper Chromatography of Amino Acids. University of Arizona. [Link]
-
Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | MDPI [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: L-Alanine Synthesis & Purification Strategies
Case ID: L-ALA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for Byproduct Reduction and Purity Optimization in L-Alanine Production
Mission Statement
This guide serves as a dynamic technical support interface for researchers and process engineers facing purity and yield challenges in this compound synthesis. Unlike standard textbook descriptions, this document addresses specific failure modes in Enzymatic Decarboxylation and Metabolic Fermentation , providing actionable troubleshooting steps backed by industrial best practices and mechanistic insights.
Part 1: Troubleshooting & FAQs (Ticket System)
Ticket #001: Fermentation Yield & Organic Acid Byproducts
User Query: "We are producing this compound using engineered E. coli under anaerobic conditions. Our yield is stagnating at 60-70%, and HPLC analysis shows significant accumulation of Lactate, Succinate, and Acetate. How do we redirect flux solely to this compound?"
Technical Diagnosis: In wild-type E. coli, mixed-acid fermentation is the default anaerobic survival strategy. To create a "Homoalanine" producer, you must eliminate competing NADH-oxidizing pathways. The presence of lactate and succinate indicates that the native redox-balancing pathways are still active, competing with your introduced or upregulated Alanine Dehydrogenase (Ald).
Corrective Protocol:
-
Targeted Gene Deletions (The "Redox Valve" Strategy): You must systematically block competing pathways to force NADH regeneration only through the conversion of Pyruvate to this compound.
-
Lactate: Delete ldhA (Lactate dehydrogenase). This is the primary competitor.
-
Acetate: Delete ackA (Acetate kinase) and pta (Phosphotransacetylase). Note: poxB should also be considered if aerobic phases are involved.
-
Succinate: Delete frdBC (Fumarate reductase).
-
Ethanol: Delete adhE (Alcohol dehydrogenase).
-
Methylglyoxal: Delete mgsA to prevent lactate formation via the methylglyoxal bypass [1].
-
-
Expression Tuning: Ensure your Alanine Dehydrogenase (ald) gene (e.g., from Geobacillus stearothermophilus) is driven by a promoter that is active under your specific fermentation conditions (e.g., the native ldhA promoter is often used because it naturally upregulates under anaerobic/acidic conditions) [2].
Ticket #002: D-Alanine Contamination (Chiral Purity)
User Query: "Our final this compound product has a chiral purity of 95% ee. We are detecting 2-5% D-Alanine. We are using an enzymatic route from L-Aspartic acid, but we also see this in our fermentation trials."
Technical Diagnosis: D-Alanine contamination typically arises from two distinct sources depending on your method:
-
Fermentation: Native Alanine Racemases (dadX and alr genes) in E. coli actively convert this compound to D-Alanine for cell wall synthesis (peptidoglycan).
-
Enzymatic (Aspartate Decarboxylation): If using whole cells of Pseudomonas dacunhae, the strain may possess minor racemase activity, or the starting L-Aspartate substrate contains D-Aspartate impurities which are decarboxylated to D-Alanine (though AspD is generally highly specific).
Corrective Protocol:
-
For Fermentation: You must create a double knockout of dadX and alr.
-
Warning: D-Alanine is essential for cell wall synthesis. If you delete both, the strain becomes D-Alanine auxotrophic. You must supplement the media with exogenous D-Alanine for growth, but once the cells reach stationary phase and production begins, the lack of internal racemase prevents the product (this compound) from racemizing [3].
-
-
For Enzymatic: Ensure your L-Aspartic acid source is optically pure (>99%). If using whole cells, heat treatment (e.g., 55°C for 30 mins) can sometimes selectively inactivate side-reaction enzymes while preserving the thermostable AspD (check specific strain stability first).
Ticket #003: Enzymatic Conversion Stalling (AspD Route)
User Query: "We are using immobilized L-Aspartate-beta-decarboxylase (AspD) to convert L-Aspartate to this compound. The reaction starts fast but slows down significantly after 4 hours, despite having substrate left. pH is drifting."
Technical Diagnosis: The decarboxylation reaction releases CO₂, which can dissolve to form carbonic acid, altering pH, or simply form gas bubbles that disrupt column flow (channeling) in immobilized systems. Furthermore, AspD is subject to substrate inhibition by high concentrations of L-Aspartate and product inhibition by this compound.
Corrective Protocol:
-
CO₂ Management: Operate at a pH slightly lower than the pKa of the amino groups if possible to facilitate CO₂ release, or use vigorous agitation/sparging in batch mode to strip CO₂.
-
Fed-Batch Strategy: Do not add all L-Aspartate at once. Maintain the substrate concentration below the inhibition threshold (typically < 1M, strain dependent) by continuously feeding L-Aspartate as it is consumed.
-
Enzyme Stabilization: If using Pseudomonas dacunhae, immobilization in carrageenan or polyurethane often improves stability against pH shifts compared to free cells [4].
Ticket #004: Downstream Processing - Color & Crystallization
User Query: "Our crystals have a yellowish tint and high ash content."
Technical Diagnosis: Yellow color usually indicates Maillard reaction products or media components (e.g., corn steep liquor residues) trapped in the crystal lattice or mother liquor inclusions. High ash indicates poor separation of salts (e.g., Ammonium Sulfate or Sodium salts from pH adjustment).
Corrective Protocol:
-
Decolorization: Treat the cell-free broth with Activated Charcoal (0.5 - 1.0% w/v) at 50-60°C for 30 minutes before crystallization.
-
Crystallization Mode: Use Cooling Crystallization with controlled seeding.
-
Rapid cooling traps impurities.
-
Slow cooling (e.g., 5°C/hour) allows pure crystal growth.
-
-
Washing: Wash the filter cake with cold aqueous methanol or ethanol. This compound has low solubility in alcohols, while many color impurities remain soluble.
Part 2: Visualizations & Pathways
Diagram 1: Metabolic Engineering for Homoalanine Production
This diagram illustrates the redirection of carbon flux in engineered E. coli. Red "X" marks indicate necessary gene deletions to prevent byproduct formation.
Caption: Metabolic flux redirection in E. coli. Dashed red lines indicate pathways to be blocked via gene knockouts (ldhA, ackA, adhE, dadX) to maximize this compound yield.
Diagram 2: Enzymatic Process Flow (Aspartate Route)
This diagram details the industrial workflow for converting L-Aspartate to this compound using immobilized enzymes.
Caption: Process flow for enzymatic this compound production. Key control points: CO2 venting to stabilize pH and Mother Liquor recycle to improve yield.
Part 3: Experimental Protocols & Data
Protocol A: Crystallization of this compound
Use this protocol to purify this compound from fermentation broth or enzymatic reaction mixture.
Objective: Isolate high-purity this compound crystals while rejecting D-isomers and salts.
-
Pre-treatment:
-
Filter biomass using a 0.22 µm membrane or centrifugation (8000 x g, 15 min).
-
Add Activated Charcoal (1% w/v) and stir at 60°C for 30 min. Filter hot to remove charcoal.[1]
-
-
Concentration:
-
Evaporate under vacuum (50°C) until the solution reaches saturation (approx. 400 g/L at 50°C).
-
-
Crystallization (Cooling):
-
Transfer to a crystallizer equipped with an agitator.
-
Seeding: Add 0.1% (w/w) pure this compound seed crystals at 45°C.
-
Ramp: Cool from 45°C to 5°C at a rate of 5°C per hour. Note: Rapid cooling induces occlusion of impurities.
-
-
Harvesting:
-
Filter crystals.[1]
-
Wash: Displace mother liquor with 1 bed volume of 90% Ethanol/Water (cold).
-
Dry: Vacuum dry at 60°C.
-
Data Table: Impact of Gene Knockouts on Byproduct Profile
Comparison of wild-type E. coli vs. Engineered Strain (e.g., XZ132 equivalent) [2].
| Strain Configuration | This compound Yield (g/g Glucose) | Lactate (g/L) | Succinate (g/L) | D-Alanine (% of Total Ala) |
| Wild Type (E. coli W) | < 0.10 | > 15.0 | > 5.0 | ~ 50% (Racemic) |
| Single KO (ΔldhA) | 0.45 | < 0.5 | > 8.0 | ~ 50% |
| Multi KO (ΔldhA ΔackA ΔadhE) | 0.85 | < 0.1 | < 2.0 | ~ 50% |
| Optimized (ΔldhA ΔackA ΔfrdBC ΔdadX) | > 0.95 | ND | ND | < 0.5% |
ND = Not Detected / Negligible.
References
-
Zhang, X., Jantama, K., Moore, J. C., Shanmugam, K. T., & Ingram, L. O. (2007). Production of this compound by metabolically engineered Escherichia coli.[2][3][4][5] Applied Microbiology and Biotechnology. Link
-
Zhang, X., et al. (2007).[3] Metabolic evolution of energy-conserving pathways for succinate production in Escherichia coli. Proceedings of the National Academy of Sciences. Link
-
Lee, M., et al. (2004).[3][4] Reduction of D-alanine content in this compound production by a double knockout mutant of Escherichia coli. Biotechnology Letters. Link
-
Chibata, I., Tosa, T., & Sato, T. (1974). Immobilized aspartase-containing microbial cells: preparation and enzymatic properties. Applied Microbiology. Link
-
Alabanza, A. M., et al. (2012).[6][7] Crystallization of this compound in the Presence of Additives.[6][7] Crystal Growth & Design. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolic engineering of microorganisms for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. studycorgi.com [studycorgi.com]
Technical Support Center: Enhancing L-Alanine Uptake in Cell Culture
Welcome to the technical support center for optimizing L-Alanine uptake in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amino acid transport. Here, we move beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot effectively and enhance the robustness of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound transport, providing concise answers and foundational knowledge.
Q1: What are the primary systems responsible for this compound transport into mammalian cells?
This compound is a small, neutral amino acid, and its transport across the plasma membrane is primarily mediated by two major solute carrier (SLC) systems:
-
System A (Alanine-preferring): This is a Sodium (Na+)-dependent co-transport system. It actively transports small, neutral amino acids like alanine, serine, and glutamine into the cell, driven by the sodium gradient. Key transporters in this family include SNAT1 (SLC38A1) and SNAT2 (SLC38A2).
-
System ASC (Alanine, Serine, Cysteine): This is also a Na+-dependent system, but it functions as an obligatory exchanger, meaning it imports one amino acid while exporting another.[1][2] The most prominent member is ASCT2 (SLC1A5) , which is a major transporter for many neutral amino acids, including glutamine and alanine.[2][3]
While System L (e.g., LAT1/SLC7A5) can transport some larger neutral amino acids, its role in direct this compound transport is less significant compared to Systems A and ASC.[4][5]
Q2: Why is this compound uptake important for my cells?
Beyond its role as a building block for proteins, this compound is a key player in cellular metabolism. It is a central hub in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism. Cancer cells, in particular, often exhibit increased this compound uptake to support anabolic growth and maintain metabolic flexibility.[6] Understanding and modulating its uptake can be critical in studies related to cancer metabolism, diabetes, and cellular bioenergetics.[7][8]
Q3: How does the composition of my cell culture media affect this compound uptake?
The media composition is a critical variable due to competitive inhibition . Amino acid transporters are not perfectly specific; they can bind to and transport multiple amino acids with similar structures.
-
High concentrations of other neutral amino acids (e.g., glutamine, serine, threonine) in your media can compete with this compound for binding to transporters like ASCT2.[9][10][11] This will increase the apparent Michaelis constant (Km) of this compound transport, meaning a higher concentration of this compound is needed to achieve half-maximal uptake velocity.
-
Sodium (Na+) concentration is crucial for System A and ASC transporters. Using a sodium-free buffer as a negative control is a standard method to isolate and confirm the activity of these Na+-dependent systems.[7][9]
Q4: Can cellular stress or growth phase alter this compound uptake?
Absolutely. The expression and activity of amino acid transporters are tightly regulated in response to cellular needs.
-
Amino Acid Starvation: Depriving cells of amino acids can upregulate the expression of certain transporters as a compensatory mechanism.[12]
-
Growth Phase: Rapidly proliferating cells often have higher demands for amino acids and may upregulate transporters like ASCT2 and those of System A.[4] Conversely, cells in a stationary or growth-arrested phase may exhibit different transport kinetics.[4]
-
Oncogenic Transformation: Many cancer cells show elevated expression of ASCT2 to fuel their high metabolic and anabolic demands.[3][13]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your this compound uptake experiments.
Problem 1: Low or No Detectable this compound Uptake
Initial Diagnosis Workflow
This workflow helps you systematically identify the root cause of poor uptake signal.
Caption: Diagnostic workflow for troubleshooting low this compound uptake.
Detailed Causality and Solutions
| Potential Cause | Scientific Rationale | Suggested Solution & Validation |
| Inappropriate Assay Buffer | This compound uptake via Systems A and ASC is critically dependent on the extracellular-to-intracellular Na+ gradient.[7][9][14] The optimal pH for most amino acid transporters is around 7.4.[15] Significant deviations can alter the transporter protein's conformation and function.[16] | Solution: Use a buffered salt solution like Krebs-Ringer-HEPES (KRH) or HBSS at pH 7.4. Validation: Perform a control experiment where you replace NaCl with an equimolar concentration of choline chloride. A significant drop in uptake in the choline buffer confirms Na+-dependency and validates your buffer system. |
| Competitive Inhibition | The culture medium used during the pre-incubation or starvation step may contain high levels of other neutral amino acids (e.g., glutamine, serine) that compete with this compound for the same transporters.[10] | Solution: Before the uptake assay, wash cells thoroughly and pre-incubate them in a buffer devoid of competing amino acids for at least 15-30 minutes. Validation: Run a parallel experiment where one set of cells is not pre-incubated. The pre-incubated cells should show significantly higher uptake of radiolabeled this compound. |
| Low Transporter Expression | The cell line you are using may naturally express low levels of the primary this compound transporters (e.g., ASCT2, SNAT1/2). Transporter expression can also be downregulated by certain culture conditions or differentiation states.[4] | Solution: 1. Literature Review: Check if your cell line is known to express these transporters. 2. Molecular Analysis: Use qRT-PCR or Western blotting to quantify the mRNA or protein levels of SLC1A5 (ASCT2), SLC38A1 (SNAT1), and SLC38A2 (SNAT2). Validation: If expression is low, consider using a different cell line known for high amino acid transport (e.g., many cancer cell lines like HeLa or MDA-MB-231) as a positive control. |
| Sub-optimal Substrate Concentration | The concentration of this compound used in the assay may be too far below the transporter's Km (Michaelis constant), resulting in a low transport rate. The Km for this compound transport can range from ~0.5 mM to several mM depending on the cell type and dominant transporter.[7][9] | Solution: Perform a concentration-response experiment, measuring uptake across a range of this compound concentrations (e.g., 0.1 µM to 5 mM) to determine the saturation kinetics for your specific cell line. Validation: Plot uptake velocity against substrate concentration. The data should fit a Michaelis-Menten curve, allowing you to estimate Vmax and Km. |
Problem 2: High Variability Between Replicates
Causality and Solutions
| Potential Cause | Scientific Rationale | Suggested Solution & Validation |
| Inconsistent Cell Numbers | Uptake is an absolute measure per well. If the number of cells varies significantly between wells, the final uptake values will also vary. | Solution: Ensure a uniform, single-cell suspension before seeding. Seed cells at a density that avoids confluence at the time of the assay, as contact inhibition can alter transport activity.[4] Validation: After the uptake experiment, lyse the cells from a parallel set of wells and perform a protein assay (e.g., BCA) or DNA quantification. Normalize your uptake data (e.g., cpm or fluorescence units) to the total protein or DNA content per well. |
| Inadequate Washing/Termination | Residual extracellular radiolabel that is not washed away will artificially inflate the signal and introduce variability. The termination step must be rapid and complete to stop the transport process consistently across all wells. | Solution: Terminate the uptake by rapidly aspirating the radioactive medium and immediately washing the cells 2-3 times with a large volume of ice-cold, stop-buffer (e.g., ice-cold PBS or KRH). The cold temperature instantly halts transporter activity.[17] Validation: Include a "zero-time" control where the radioactive medium is added and immediately aspirated and washed. The counts in this well should be minimal (background). |
| Temperature Fluctuations | Amino acid transport is an enzymatic process and is highly sensitive to temperature.[18] Inconsistent temperatures between wells or plates will lead to variable uptake rates. | Solution: Pre-warm all buffers (wash buffer, assay buffer) to 37°C.[19] Perform the uptake incubation in a temperature-controlled environment (e.g., a water bath or a 37°C incubator). Ensure plates are not left on a cold lab bench for extended periods. Validation: Monitor the temperature of your incubation setup. Consistent temperature control should lead to a lower coefficient of variation (CV) across your replicates. |
Key Protocols and Methodologies
Protocol 3.1: Radiolabeled this compound Uptake Assay
This protocol is the gold standard for quantifying amino acid transport kinetics. It offers high sensitivity and direct measurement of substrate translocation.[20][21]
Materials:
-
Cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well).
-
Radiolabeled this compound (e.g., L-[³H]-Alanine).
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5 mM D-Glucose, pH 7.4.[17]
-
Ice-cold KRH buffer for termination.
-
Lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
Scintillation cocktail and scintillation vials.
Procedure:
-
Cell Seeding: Plate cells to be 80-90% confluent on the day of the experiment.[17]
-
Pre-incubation: Gently aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer.
-
Aspirate the buffer and add 0.5 mL of KRH buffer to each well. Incubate for 20 minutes at 37°C to deplete intracellular amino acid pools.
-
Uptake Initiation: Prepare the uptake solution by adding L-[³H]-Alanine to pre-warmed KRH buffer to the desired final concentration and specific activity. Aspirate the pre-incubation buffer and add the uptake solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes). This should be within the linear range of uptake for your cell type.
-
Termination and Washing: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold KRH buffer.[17]
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.[17]
-
Quantification: Transfer the lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.[17]
-
Normalization: In a parallel plate, determine the protein concentration per well using a BCA assay. Normalize the cpm values to protein content (cpm/mg protein).
Protocol 3.2: Validating Transporter Contribution with Inhibitors
To confirm which transport system is dominant, use specific inhibitors.
-
To Isolate Na+-dependent transport: As described above, substitute NaCl with choline chloride in the KRH buffer. The remaining uptake is Na+-independent.
-
To Inhibit System A: Use MeAIB (N-methyl-aminoisobutyric acid), a specific, non-metabolized substrate for System A transporters.
-
To Inhibit ASCT2: Use GPNA (L-γ-glutamyl-p-nitroanilide), a known inhibitor of ASCT2.[13]
Procedure: In the experimental setup, pre-incubate the cells with the inhibitor (e.g., 15 minutes with 1-10 mM MeAIB or 1-5 mM GPNA) before and during the addition of the radiolabeled this compound. A significant reduction in uptake compared to the untreated control indicates the involvement of that specific transporter.
Regulatory Pathways and Advanced Concepts
Understanding the signaling pathways that regulate this compound transporters can open new avenues for experimental manipulation.
The mTORC1 Pathway: A Master Regulator
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central signaling hub that links nutrient availability to cell growth and proliferation.[22] Amino acids, particularly leucine and glutamine, are potent activators of mTORC1.[23][24]
Mechanism:
-
Amino Acid Sensing: The presence of intracellular amino acids, facilitated by transporters like ASCT2 and LAT1, is crucial for mTORC1 activation at the lysosomal surface.[23][25][26]
-
Transporter Regulation: Activated mTORC1 can, in turn, promote the synthesis and membrane trafficking of amino acid transporters, creating a positive feedback loop to sustain nutrient uptake and cell growth.[27][28]
Inhibition of mTORC1 with rapamycin has been shown to decrease the expression of ASCT2, highlighting this regulatory connection.[2][27]
Caption: Simplified overview of mTORC1 regulation by amino acids and growth factors.
References
-
Bussolati, O., et al. (1977). Regulation of amino acid transport activity and growth rate of animal cells in culture. PubMed. Available at: [Link]
-
Shteĭnshnaĭder, A. I. (1982). [Alanine transport in a mammalian cell culture]. PubMed. Available at: [Link]
-
JoVE. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments. Available at: [Link]
-
Hatanaka, T., et al. (2002). A study of the substrate specificity of Na+-dependent and Na+-independent neutral amino acid transport systems in dog intestinal brush-border membrane vesicles using this compound analogues. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Hyde, R., et al. (2001). Regulation of amino acid transporters by amino acid availability. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]
-
Foreman, J. W., et al. (1992). The influence of pH on cystine and dibasic amino acid transport by rat renal brushborder membrane vesicles. Metabolism. Available at: [Link]
-
Goberdhan, D. C. I., et al. (2016). Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot. Cell Metabolism. Available at: [Link]
-
Jewell, J. L., et al. (2009). Mechanisms of amino acid sensing in mTOR signaling pathway. Nutrition Research and Practice. Available at: [Link]
-
Ellory, J. C., et al. (1981). Na-independent and Na-dependent transport of neutral amino acids in the human red blood cell. Journal of Physiology. Available at: [Link]
-
Oxender, D. L., et al. (1977). The transport of this compound by the hamster kidney cell line BHK-21-C13. Biochimica et Biophysica Acta. Available at: [Link]
-
Wang, Q., et al. (2019). Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression. Nature Metabolism. Available at: [Link]
-
Wang, Y., et al. (2020). Downregulation of Placental Amino Acid Transporter Expression and mTORC1 Signaling Activity Contributes to Fetal Growth Retardation in Diabetic Rats. International Journal of Molecular Sciences. Available at: [Link]
-
Biochemistry Den. (n.d.). Amino Acid Transport and Regulation: Mechanisms & Importance. Biochemistry Den. Available at: [Link]
-
Nilsen, T., & Refsnes, K. (1982). Growth regulation and amino acid transport in epithelial cells: influence of culture conditions and transformation on A, ASC, and L transport activities. Journal of Cellular Physiology. Available at: [Link]
-
Weinrauch, A. M., et al. (2022). Characterisation of intestinal amino acid and oleic acid absorption and their interaction in the Pacific spiny dogfish (Squalus suckleyi). ResearchGate. Available at: [Link]
-
Webb, K. E. Jr., & Bergman, E. N. (1990). Inhibition of this compound uptake into bovine jejunal brush border membrane vesicles by L-amino acids. Journal of Animal Science. Available at: [Link]
-
Kandasamy, P., et al. (2018). The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. Molecular Pharmaceutics. Available at: [Link]
-
Shen, L., et al. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology. Available at: [Link]
-
Kim, J., & Guan, K. L. (2009). Mechanisms of amino acid sensing in mTOR signaling pathway. Nutrition Research and Practice. Available at: [Link]
-
Lu, X. (2019). The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer. Current Cancer Drug Targets. Available at: [Link]
-
Dojindo. (2021). Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
-
Gupte, A. A., et al. (1998). Characteristics of this compound transport in cardiac sarcolemmal vesicles and into isolated cardiac myocytes. Pflügers Archiv. Available at: [Link]
-
Scalise, M., et al. (2017). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry. Available at: [Link]
-
Payne, J. W. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Bio-protocol. Available at: [Link]
-
Lu, X. (2019). The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer. Bentham Science. Available at: [Link]
-
National Genomics Data Center. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. National Genomics Data Center. Available at: [Link]
-
Lu, X. (2019). The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer. CoLab. Available at: [Link]
-
Pochini, L., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Selivanov, V. A., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry. Available at: [Link]
-
Wang, Q., et al. (2019). Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression. PubMed. Available at: [Link]
-
Gebhardt, S., et al. (1998). Na(+)-dependent and -independent amino acid transport systems in immortalized human kidney epithelial cells derived from the proximal tubule. Kidney & Blood Pressure Research. Available at: [Link]
-
Morris, C. R., et al. (2014). Role of amino acid transporters in amino acid sensing. Advances in Nutrition. Available at: [Link]
-
Vadgama, J. V., & Christensen, H. N. (1984). Na(+)-dependent transport of alanine and serine by liver plasma-membrane vesicles from rats fed a low-protein or a high-protein diet. The Biochemical Journal. Available at: [Link]
-
van der Velden, J. L. J., et al. (2015). ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer. Oncogene. Available at: [Link]
-
Scalise, M., et al. (2020). The Human SLC1A5 Neutral Amino Acid Transporter Catalyzes a pH-Dependent Glutamate/Glutamine Antiport, as Well. ResearchGate. Available at: [Link]
-
Global Cities Hub. (2026). How Amino Acid Supplements Affect Weight Loss and Metabolism. Global Cities Hub. Available at: [Link]
-
TutorChase. (n.d.). How does pH affect active transport?. TutorChase. Available at: [Link]
-
Chez, R. A., et al. (1971). Effect of inhibitors on alanine transport in isolated rabbit ileum. American Journal of Physiology. Available at: [Link]
Sources
- 1. Na-independent and Na-dependent transport of neutral amino acids in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 3. Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of amino acid transport activity and growth rate of animal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The transport of this compound by the hamster kidney cell line BHK-21-C13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of this compound transport in cardiac sarcolemmal vesicles and into isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of ASCT2-mediated amino acid metabolism in promoting leukaemia development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Alanine transport in a mammalian cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of this compound uptake into bovine jejunal brush border membrane vesicles by L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of amino acid transporters by amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the substrate specificity of Na+-dependent and Na+-independent neutral amino acid transport systems in dog intestinal brush-border membrane vesicles using this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of pH on cystine and dibasic amino acid transport by rat renal brushborder membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tutorchase.com [tutorchase.com]
- 17. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 18. Uptake of this compound and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. folibio.com.tw [folibio.com.tw]
- 20. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 22. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalcitieshub.org [globalcitieshub.org]
- 25. mdpi.com [mdpi.com]
- 26. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. biochemden.com [biochemden.com]
Technical Support Center: Optimization of Mobile Phase for L-Alanine HPLC Separation
Welcome to the technical support center for L-Alanine analysis by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the optimization of mobile phases for this compound separation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your method development and resolve common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC separation of this compound, offering potential causes and systematic solutions.
Issue 1: Poor or No Retention of this compound on a C18 Column
Question: My this compound peak is eluting at or very near the void volume on my reversed-phase column. How can I increase its retention?
Answer: This is a common issue as this compound is a small, polar amino acid with limited hydrophobicity, leading to poor interaction with non-polar stationary phases like C18.[1] Here’s a systematic approach to troubleshoot and resolve this:
Underlying Cause: The primary reason for poor retention is the hydrophilic nature of this compound. In its zwitterionic form (at neutral pH), it has a high affinity for the polar mobile phase and minimal interaction with the hydrophobic stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: The ionization state of this compound is highly dependent on the mobile phase pH.[2][3] By lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or trifluoroacetic acid (TFA), you can protonate the carboxyl group of this compound. This reduces its overall polarity and can increase its interaction with the stationary phase.[1][4]
-
Ion-Pair Chromatography (IPC): This is a highly effective technique for retaining polar analytes on reversed-phase columns.[5][6]
-
Mechanism: An ion-pairing reagent, which is a large molecule with an opposite charge to the analyte and a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion pair with this compound, which is then retained on the C18 column.[5][6]
-
Recommended Reagents: For the positively charged this compound (at low pH), an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) can be used.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode specifically designed for the separation of polar compounds.[7][8]
-
Principle: HILIC utilizes a polar stationary phase (e.g., amide, cyano, or silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] this compound will partition into the aqueous layer on the surface of the stationary phase, leading to retention.[7]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I improve the peak symmetry?
Answer: Poor peak shape can arise from a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Solutions:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect peak shape.[2] Operating at a pH where this compound is fully protonated or deprotonated can minimize secondary ionic interactions with the silica support of the stationary phase, which can cause peak tailing.
-
Use a Suitable Buffer: A buffer in the mobile phase helps to maintain a constant pH and can improve peak shape.[9] Phosphate or acetate buffers are commonly used.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Ensure Column Cleanliness and Health: A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or replace it if necessary.
Issue 3: Drifting Retention Times
Question: The retention time for my this compound peak is not consistent between injections. What could be causing this instability?
Answer: Drifting retention times are indicative of a lack of system stability.[9] Here are the common culprits and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. If you are using a gradient, allow sufficient time for the column to re-equilibrate between injections.[9] |
| Mobile Phase Composition Change | The more volatile component of your mobile phase (e.g., acetonitrile) can evaporate over time, altering its composition and affecting retention times.[9] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[9] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[9] |
| System Leaks | Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention time.[9] Carefully inspect all fittings and connections for any signs of leakage.[9] |
| pH Instability of Mobile Phase | If the mobile phase pH is not stable, the ionization state of this compound can change, leading to retention time shifts. Use a buffer to maintain a constant pH.[9] |
Issue 4: Difficulty in Separating D-Alanine and this compound
Question: I need to separate the enantiomers of Alanine (D- and L-forms), but they are co-eluting. How can I achieve chiral separation?
Answer: The separation of enantiomers is a common challenge because they have identical physical and chemical properties in an achiral environment.[9] To separate D- and this compound, a chiral environment must be introduced.[9][10]
Solutions:
-
Chiral Stationary Phase (CSP): This is the most direct method for chiral separations.[11]
-
Types of CSPs: Common CSPs for amino acid separations include polysaccharide-based (cellulose and amylose derivatives), macrocyclic glycopeptide-based, and ligand-exchange columns.[9]
-
-
Chiral Additive in the Mobile Phase: A chiral selector can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column (e.g., C8 or C18).[9][12]
-
Example: A common approach is ligand-exchange chromatography where a chiral ligand (like L-proline or this compound itself) and a metal ion (like Cu²⁺) are added to the mobile phase.[12]
-
-
Pre-column Derivatization with a Chiral Reagent: The enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9]
Frequently Asked Questions (FAQs)
General Method Development
Q1: What is a good starting point for developing an HPLC method for this compound on a C18 column?
A1: A good starting point would be a reversed-phase method with an acidic mobile phase to ensure sufficient retention.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column. |
| Mobile Phase | Acetonitrile/Water (20/80, v/v) with 0.1% Phosphoric Acid | The acidic pH protonates this compound, increasing its hydrophobicity and retention.[1][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 200-210 nm | This compound has a weak chromophore, so low UV wavelengths are needed for detection.[4] |
| Temperature | 30 °C | Using a column oven ensures stable retention times.[9] |
Q2: Is derivatization necessary for this compound analysis?
A2: It depends on the sensitivity requirements of your assay. This compound lacks a strong chromophore, making UV detection at higher wavelengths challenging.[9]
-
For Quantification at Low Levels: Derivatization is often necessary to improve detection sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC), which react with the primary amine of this compound to form highly fluorescent or UV-active derivatives.[9][13]
-
For Higher Concentrations: Direct UV detection at low wavelengths (around 200-210 nm) may be sufficient.[4] However, be aware that many mobile phase components also absorb at these wavelengths.[4]
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound HPLC separation.
Caption: Workflow for this compound mobile phase optimization.
Understanding the Role of pH
Q3: Can you explain in more detail how pH affects this compound's retention?
A3: Certainly. This compound has two ionizable groups: a carboxylic acid group (pKa₁ ≈ 2.3) and an amino group (pKa₂ ≈ 9.7). The pH of the mobile phase determines the charge state of these groups, which in turn dictates the overall polarity and retention of the molecule in reversed-phase HPLC.[2][3]
-
At low pH (e.g., < 2.3): Both the carboxylic acid and amino groups are protonated (-COOH and -NH₃⁺). The molecule has a net positive charge and is at its least polar state, leading to maximum retention on a C18 column.
-
At neutral pH (e.g., between 2.3 and 9.7): this compound exists as a zwitterion (-COO⁻ and -NH₃⁺). It is highly polar in this state and will have very little retention on a C18 column.
-
At high pH (e.g., > 9.7): The carboxylic acid group is deprotonated, and the amino group is neutral (-COO⁻ and -NH₂). The molecule has a net negative charge and is also highly polar, resulting in poor retention.
The following diagram illustrates this relationship:
Caption: Impact of pH on this compound's properties.
References
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Alanine | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]
- Technical Support Center: Overcoming Poor Resolution in Dthis compound HPLC Analysis. (2025). BenchChem.
-
How does pH affect the results of HPLC results? (2021). Quora. Retrieved from [Link]
-
Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]
-
HPLC Methods for analysis of Alanine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). ACS Omega. Retrieved from [Link]
-
a HPLC separation of standard Dthis compound (50 mM in HPLC grade water). (n.d.). ResearchGate. Retrieved from [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI. Retrieved from [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Retrieved from [Link]
-
(a) HPLC separation of standard dthis compound (50mmol/L in HPLC grade...). (n.d.). ResearchGate. Retrieved from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]
-
Control of impurities in L-aspartic acid and this compound by high-performance liquid chromatography coupled with a corona charged aerosol detector. (2025). ResearchGate. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development and validation of a hydrophilic interaction ultra-high-performance liquid chromatography-tandem mass spectrometry method for rapid simultaneous determination of 19 free amino acids in rat plasma and urine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. moravek.com [moravek.com]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine | SIELC Technologies [sielc.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. brieflands.com [brieflands.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
validating L-Alanine as a biomarker for liver function tests
Topic: Metabolic Fate of L-Alanine: A Tissue-Specific Comparative Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide
Executive Summary: The Dual-Currency Metabolite
This compound is often oversimplified as merely a protein building block. In metabolic physiology, however, it functions as a critical "dual-currency" inter-organ shuttle, transporting both carbon skeletons (for gluconeogenesis) and nitrogen (for disposal or re-utilization).
While the Glucose-Alanine Cycle (Cahill Cycle) between muscle and liver is the canonical pathway, this guide expands the scope to include the distinct, often overlooked metabolic fates in the kidney (ammoniagenesis) and intestine (transamination). Understanding these tissue-specific divergences is essential for experimental design in metabolic flux analysis (MFA) and drug safety assessment (e.g., ALT biomarker specificity).
Tissue-Specific Metabolic Fates
A. Skeletal Muscle: The Generator
-
Primary Role: Nitrogen export and pyruvate detoxification.[1]
-
Mechanism: During vigorous exercise or starvation, muscle protein catabolism releases amino groups.[2][3] Unlike the liver, muscle lacks the urea cycle.[4] Instead, it utilizes Alanine Aminotransferase 2 (ALT2) , the mitochondrial isoform predominant in myocytes, to transfer amino groups from glutamate to pyruvate.
-
Fate: The resulting this compound is exported into the bloodstream, effectively removing toxic ammonia equivalents while preserving the carbon backbone of pyruvate for hepatic recycling.
B. Liver: The Recycler
-
Primary Role: Gluconeogenesis and Ureagenesis.[1]
-
Mechanism: The liver is the primary sink for circulating alanine. Upon uptake (via SNAT2/SLC38A2 ), cytosolic ALT1 converts alanine back to pyruvate.
-
Fate:
-
Carbon: Pyruvate enters the gluconeogenic pathway to maintain euglycemia (fasting state).[2]
-
Nitrogen: The amino group enters the Urea Cycle for irreversible disposal.
-
-
Key Distinction: The liver couples alanine consumption with energy expenditure (ureagenesis costs ATP), whereas muscle alanine production preserves ATP yield by preventing pyruvate accumulation (lactate alternative).
C. Kidney: The Acid-Base Regulator[5]
-
Primary Role: Ammoniagenesis and pH buffering.
-
Mechanism: During metabolic acidosis, the kidney shifts its preference. While it can perform gluconeogenesis like the liver, its handling of nitrogen differs fundamentally.
-
Fate: Instead of forming urea, the kidney deaminates alanine (and glutamine) to produce ammonium (NH4+) . This NH4+ is excreted directly into urine to buffer acidic protons. Thus, renal alanine metabolism is inextricably linked to systemic pH homeostasis, not just energy balance.
D. Intestine: The Converter
-
Primary Role: Transamination of dietary glutamate.
-
Mechanism: The small intestine absorbs dietary this compound via the apical transporter B0AT1 (SLC6A19) .[5][6] However, it is also a net producer of alanine.
-
Fate: Enterocytes avidly take up dietary glutamate and transaminate it to alanine. Consequently, the portal vein is enriched in alanine even when the diet is glutamate-heavy. This mechanism protects the liver from excessive glutamate loads and provides a stable alanine supply for hepatic gluconeogenesis.
Comparative Analysis: Enzymes, Transporters, and Flux
The following table synthesizes the distinct molecular machinery and physiological outputs across tissues.
| Feature | Skeletal Muscle | Liver | Kidney | Small Intestine |
| Primary Metabolic Role | Nitrogen Export (Source) | Gluconeogenesis (Sink) | Ammoniagenesis (Buffer) | Absorption & Conversion |
| Dominant ALT Isoform | ALT2 (Mitochondrial) | ALT1 (Cytosolic) | ALT1 (Cytosolic) | ALT1 (Cytosolic) |
| Primary Transporter | SNAT2 (SLC38A2) - Release | SNAT2 (SLC38A2) - Uptake | B0AT1 (SLC6A19) - Reabsorption | B0AT1 (SLC6A19) - Apical Uptake |
| Nitrogen Fate | Transferred to Alanine | Urea (Urea Cycle) | Ammonium (NH4+) Excretion | Transferred to Alanine |
| Carbon Fate | Exported as Alanine | Glucose (Gluconeogenesis) | Glucose / CO2 | Exported to Portal Vein |
| Physiological Trigger | Starvation / Exercise | Fasting / Glucagon | Metabolic Acidosis | Post-prandial State |
Visualization of Metabolic Pathways
Diagram 1: Inter-Organ Alanine Flux
This diagram illustrates the flow of carbon and nitrogen between the four key tissues, highlighting the central role of the liver and the distinct output of the kidney.
Caption: The Cahill Cycle (Red/Blue arrows) dominates flux, but Intestinal conversion and Renal ammoniagenesis provide critical secondary pathways.
Diagram 2: Intracellular Isoform Compartmentalization
Differentiation between ALT1 (Cytosolic) and ALT2 (Mitochondrial) is crucial for understanding tissue-specific bioenergetics.
Caption: ALT1 drives cytosolic gluconeogenesis in the liver, while mitochondrial ALT2 drives catabolic nitrogen handling in muscle.
Experimental Protocols
To validate these metabolic fates, researchers should employ the following field-proven methodologies.
Protocol 1: Stable Isotope Tracing (13C-MFA)
Objective: Quantify the flux of Alanine into Gluconeogenesis vs. Oxidation. Trustworthiness: This method avoids the pitfalls of radioactive tracers and provides positional isotopomer information.
-
Tracer Selection: Use [U-13C3] this compound (uniformly labeled) or [1-13C] Pyruvate .
-
In Vivo Infusion:
-
Catheterize the jugular vein (rat/mouse model).
-
Administer a primed-continuous infusion of [U-13C3] Alanine to achieve steady-state enrichment (approx. 3-4% plasma enrichment).
-
-
Tissue Harvest:
-
Rapidly freeze-clamp Liver and Kidney tissues using liquid nitrogen tongs (essential to stop enzymatic activity immediately).
-
-
Derivatization & GC-MS Analysis:
-
Extract metabolites using cold methanol/chloroform.
-
Derivatize amino acids using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Measure: Monitor the Mass Distribution Vector (MDV) for Glucose (m/z 331, 332...) and Alanine (m/z 260, 261...).
-
Calculation: Calculate the Gluconeogenic Fractional Contribution using the ratio of M+3 Glucose to M+3 Alanine enrichments.
-
Protocol 2: Differential ALT Isoform Expression
Objective: Distinguish between liver injury (ALT1 release) and muscle injury (ALT2 release) or characterize tissue phenotype.
-
Sample Preparation: Homogenize tissue in RIPA buffer with protease inhibitors.
-
Western Blotting:
-
Primary Antibody A: Anti-GPT1 (ALT1) - specific for cytosolic isoform.
-
Primary Antibody B: Anti-GPT2 (ALT2) - specific for mitochondrial isoform.
-
Note: Many commercial "Anti-ALT" antibodies are polyclonal and cross-react. Verify specificity using knockout lysates or isoform-specific monoclonal antibodies.
-
-
Normalization: Use VDAC1 (Mitochondrial marker) and Beta-Actin (Cytosolic marker) to confirm subcellular fractionation purity if performing organelle isolation.
References
-
Felig, P. (1973). "The glucose-alanine cycle."[4][7][8] Metabolism.[1][3][7][9][10][11][12][13] Link
-
Yang, R. Z., et al. (2002). "Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity." Hepatology. Link
-
Bröer, S. (2014). "The SLC6 isoforms of amino acid transporters." Journal of Membrane Biology. Link
-
Mutel, E., et al. (2011). "Control of blood glucose in the absence of hepatic glucose production during prolonged fasting in mice: induction of renal gluconeogenesis." Diabetes.[3][4][7] Link
-
Brosnan, J. T. (2003). "Interorgan amino acid transport and its regulation." Journal of Nutrition.[1] Link
-
Gauthier-Coles, G., et al. (2021).[14] "Quantitative modelling of amino acid transport and homeostasis in mammalian cells." Nature Communications. Link
Sources
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cahill cycle - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Intestinal peptidases form functional complexes with the neutral amino acid transporter B0AT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [david-bender.co.uk]
- 8. youtube.com [youtube.com]
- 9. Amino acid metabolism and the liver in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of L-Alanine Using Chiral Chromatography
A Publish Comparison Guide for Researchers & Drug Developers[1]
Executive Summary: The Stereochemical Challenge
L-Alanine is a fundamental building block in pharmaceutical synthesis and cell culture media. While bulk purity is often assessed via specific optical rotation, this classical method lacks the sensitivity to detect trace levels (0.1% or lower) of the D-Alanine enantiomer—a critical impurity that can alter biological activity or indicate racemization during synthesis.
This guide objectively compares the three dominant chromatographic methodologies for assessing this compound enantiomeric purity: Crown Ether Chromatography , Ligand Exchange Chromatography (LEC) , and Indirect Derivatization .
Method 1: Crown Ether Chiral Chromatography (The Direct "Gold Standard")
Mechanism of Action
This method utilizes a chiral stationary phase (CSP) containing a crown ether (typically 18-crown-6 derivative) that forms a host-guest inclusion complex with the ammonium ion (
-
Selectivity: The L- and D-enantiomers form complexes of different stabilities with the chiral crown ether.
-
Elution Order: On a standard CROWNPAK CR(+) column, D-Alanine elutes before this compound. This is advantageous for purity analysis, as the trace impurity (D-Ala) elutes first, preventing it from being masked by the tail of the major peak (L-Ala).
Experimental Protocol (Self-Validating)
-
Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) or CR-I(+) (Immobilized).
-
Mobile Phase: Aqueous Perchloric Acid (
), pH 1.5 to 2.0.[2]-
Note: Methanol (max 15% v/v for coated CR(+)) can be added to reduce retention time, but pure aqueous acid is often sufficient for Alanine.
-
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Temperature: 10°C – 25°C (Lower temperatures often improve resolution by stabilizing the complex).
-
Detection: UV at 200–210 nm (Alanine has weak UV absorption; low wavelength is required).
Expert Insight & Causality
-
Why Perchloric Acid? You must ensure the amino group is fully protonated (
) to bind to the crown ether. Perchloric acid is preferred over phosphate buffers because the perchlorate anion forms a specific ion-pair that stabilizes the inclusion complex, enhancing resolution. -
Column Care: The standard CR(+) phase is coated, not bonded. Never use high concentrations of organic solvents (>15% MeOH) or alkaline pH, or you will strip the chiral selector.
Method 2: Ligand Exchange Chromatography (LEC) (The Cost-Effective Workhorse)
Mechanism of Action
LEC relies on the formation of a ternary mixed-metal complex involving a central metal ion (usually Copper,
This can be performed in two modes:
-
Chiral Mobile Phase Additive (CMPA): A standard C18 column is used, and the chiral selector + copper are added to the mobile phase.
-
Chiral Stationary Phase: The ligand is bonded to the silica (e.g., Chiralpak WH).
Experimental Protocol (CMPA Mode)
-
Column: High-quality C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) + 4 mM N,N-dimethyl-L-phenylalanine in water (pH adjusted to ~3.5). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C – 40°C.
-
Detection: UV at 254 nm.
Expert Insight & Causality
-
Why UV 254 nm? Alanine itself does not absorb at 254 nm. However, the Copper-Alanine complex absorbs strongly at this wavelength. This "indirect" photometric detection significantly increases sensitivity compared to standard low-UV detection.
-
System Contamination: Copper is difficult to flush from an HPLC system. Designate a specific column and ideally a specific instrument for LEC to avoid cross-contaminating other assays. Do not use with Mass Spectrometry (MS) , as non-volatile copper salts will ruin the ion source.
Method 3: Pre-Column Derivatization (The High-Sensitivity Indirect Method)
Mechanism of Action
Enantiomers have identical physical properties in an achiral environment. By reacting the mixture with an optically pure chiral derivatizing agent (e.g., Marfey’s Reagent or OPA/N-acetyl-L-cysteine), you convert the enantiomers (D-Ala and L-Ala) into diastereomers . Diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.
Experimental Protocol (Marfey’s Reagent)
-
Reaction: Mix 50 µL Sample + 100 µL 1% Marfey’s Reagent (FDAA) in acetone + 20 µL 1M
. -
Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL 1M HCl.
-
Separation:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV 340 nm or LC-MS.
-
Expert Insight & Causality
-
Kinetic Resolution Risk: If the derivatizing reagent is not 100% optically pure, or if the reaction rates for D- and L-Ala differ significantly (kinetic isotope effect), the calculated ratio will be skewed. You must run a blank and a racemic standard to validate the derivatization efficiency.
-
The MS Advantage: This is the only method compatible with standard LC-MS workflows, allowing for extremely low limits of detection (LOD) in complex biological matrices (e.g., plasma).
Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | Crown Ether (Direct) | Ligand Exchange (LEC) | Derivatization (Indirect) |
| Primary Use Case | QC / Purity of Raw Material | Routine Process Monitoring | Trace Analysis / Bioanalysis |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal (Dilute & Shoot) | Complex (Reaction required) |
| Elution Order | D-Ala first (Ideal for purity) | Variable (Selector dependent) | Variable |
| Detection Limit | Moderate (UV 200nm) | Good (Complex absorbs UV 254) | Excellent (Fluorescence/MS) |
| MS Compatible? | No (High Acid/Ion suppression) | NO (Copper salts) | YES |
| Throughput | High (Short run times) | Moderate | Low (Prep time high) |
| Cost per Sample | High (Expensive Column) | Low (Cheap Column + Reagents) | Moderate (Reagents + Labor) |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on your laboratory's constraints and analytical goals.
Figure 1: Decision tree for selecting the optimal chiral analysis method based on detection needs and throughput requirements.
Separation Mechanism Diagrams
Crown Ether "Host-Guest" Mechanism
This diagram visualizes how the Crown Ether phase selectively binds the ammonium group of this compound.
Figure 2: The host-guest interaction mechanism on a Crownpak CR(+) column. The steric fit determines the elution order.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link][3]
-
Agilent Technologies. USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (Demonstrates Marfey's reagent application). Retrieved from [Link]
Sources
comparative efficacy of L-Alanine in different cell culture media formulations
A Publish Comparison Guide for Bioprocess Optimization
Executive Summary
In mammalian cell culture—particularly for CHO, HEK293, and hybridoma lines—L-Glutamine (Gln) has traditionally been the primary nitrogen source. However, its instability and rapid metabolism lead to the accumulation of ammonia (NH₄⁺) and lactate , two potent inhibitors of cell growth and protein glycosylation.
L-Alanine (Ala) , and specifically its stabilized dipeptide form L-Alanyl-L-Glutamine (Ala-Gln) , represents a critical metabolic lever. By substituting or supplementing with this compound, researchers can shift cellular metabolism from a "waste-producing" state to a "biosynthetic-efficient" state. This guide objectively compares the efficacy of this compound-based strategies against standard L-Glutamine formulations, supported by metabolic flux logic and experimental protocols.
Mechanistic Foundation: The Ammonia Trap
To understand why this compound is effective, we must look at the causality of ammonia production.
The Problem: Glutamine Instability & Overflow Metabolism
-
Spontaneous Degradation: In liquid media at 37°C, L-Glutamine spontaneously degrades into toxic ammonia and pyrrolidone carboxylic acid (P5C).
-
Overflow Metabolism: Cells consume free Glutamine rapidly ("Glutamine addiction"), stripping the nitrogen for biosynthesis and dumping the excess carbon as lactate and the excess nitrogen as ammonia via the TCA cycle.
The Solution: The Alanine Transaminase (ALT) Pathway
This compound serves as a stable, non-toxic nitrogen carrier. Through the enzyme Alanine Transaminase (ALT) , cells can reversibly convert Pyruvate and Glutamate into Alanine and
-
In Growth Phase: Cells often excrete Alanine to detoxify excess nitrogen.
-
In Starvation/Adapted Phase: Cells import Alanine, converting it back to Pyruvate (energy) and Glutamate (biosynthesis) without releasing free ammonia spikes.
Diagram: Metabolic Flux Rewiring
The following diagram illustrates how substituting L-Glutamine with this compound (or Ala-Gln) bypasses the direct deamination pathway that generates toxic ammonia.
Caption: Figure 1. Metabolic comparison of L-Glutamine vs. This compound pathways. Note how this compound enters the TCA cycle via Pyruvate without direct deamination, reducing the ammonia load.
Comparative Analysis: Efficacy Data
This section compares three common formulation strategies:
-
Standard: L-Glutamine (Free amino acid).[1]
-
Stabilized: L-Alanyl-L-Glutamine (Dipeptide, e.g., GlutaMAX™).
-
Supplemented: this compound (Free amino acid added to media).
Table 1: Performance Metrics in CHO Cell Culture
| Feature | L-Glutamine (Standard) | L-Alanyl-L-Glutamine (Dipeptide) | This compound (Supplement) |
| Stability (37°C) | Poor ( | High . Stable for weeks/months in liquid media. | High . Stable monomer. |
| Ammonia Production | High . Spontaneous + Metabolic generation. | Low . Controlled release prevents overflow metabolism. | Variable . Can be consumed or produced depending on glucose levels.[2] |
| Transport Mechanism | SLC1A5 (ASCT2) - Fast uptake. | Peptide Transporter (PEPT1/2) or extracellular hydrolysis. | System A (SNAT) - Na⁺ dependent. |
| Titer Impact | Baseline. | +20% to +60% increase typically observed. | Cytoprotective . Extends viability, indirectly aiding titer.[3] |
| Primary Use Case | General culture (requires frequent refreshing). | Fed-batch / High-density production processes. | Metabolic Engineering / Anti-apoptosis additive. |
Key Insight: The "Cytoprotective" Effect of this compound
While the dipeptide (Ala-Gln) is the superior nitrogen source replacement, pure this compound has a distinct utility. Research indicates that this compound supplementation (1–10 mM) can:
-
Inhibit apoptosis induced by pro-inflammatory cytokines.
-
Upregulate antioxidant genes (e.g., via HSP proteins).
-
Serve as an alternative carbon source when glucose is depleted, extending culture longevity (the "death phase" delay).
Experimental Protocols
Protocol A: Adaptation to this compound/Dipeptide-Based Media
Objective: Transition cells from high-Glutamine dependency to an Alanine-based metabolism to reduce ammonia toxicity.
Materials:
-
Basal Media (Glutamine-free, e.g., DMEM or CHO-S-SFM).
-
L-Alanyl-L-Glutamine (200 mM stock).
-
This compound (1 M stock, optional for specific supplementation).
Workflow Diagram:
Caption: Figure 2. Step-wise adaptation protocol to wean cells off free Glutamine and onto stable L-Alanyl-L-Glutamine.
Protocol B: Fed-Batch Supplementation (Titer Boosting)
Objective: Use this compound as a feed additive to extend viability in late-stage culture.
-
Seed Culture: Inoculate bioreactor at
cells/mL in chemically defined media containing 4 mM Ala-Gln. -
Growth Phase (Day 0-3): Monitor Glucose and Glutamine. Do not feed yet.
-
Production Phase (Day 4+):
-
Initiate feed when Glucose < 3 g/L.[4]
-
The "Alanine Spike": If ammonia levels exceed 5 mM, stop Glutamine feeding. Instead, supplement with This compound (stock 1M) to a final concentration of 2-5 mM .
-
Rationale: This forces cells to utilize the ALT pathway, consuming intracellular pyruvate and reducing lactate accumulation while maintaining protein synthesis.
-
Troubleshooting & Optimization
-
Lag Phase: Cells adapted to free Glutamine may exhibit a 24-48h lag phase when switched to Ala-Gln. This is due to the time required to upregulate extracellular peptidases or peptide transporters. Mitigation: Maintain a low level of free Gln (0.5 mM) during the first 2 passages.
-
Alanine Accumulation: In high-glucose feeds, cells may excrete Alanine as waste. If extracellular Alanine rises >10 mM, reduce Glucose feed rate to force consumption of the accumulated Alanine.
-
Solubility: Pure this compound is highly soluble (~160 g/L), making it easy to prepare concentrated feeds (unlike Tyrosine or Cystine).
References
-
Cruzat, V. F., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients. [Link]
-
Christie, A., & Butler, M. (1994). The adaptation of BHK cells to a non-ammoniagenic glutamate-based culture medium. Biotechnology and Bioengineering.[5] [Link]
-
Altamirano, C., et al. (2001). Decoupling cell growth and product formation in Chinese hamster ovary cells grown in stirred tank bioreactors. Biotechnology Progress. [Link]
-
Tabata, K., & Hashimoto, S. (2007). Fermentative production of L-alanyl-L-glutamine by a metabolically engineered Escherichia coli. Applied and Environmental Microbiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flux balance analysis of CHO cells before and after a metabolic switch from lactate production to consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perso.uclouvain.be [perso.uclouvain.be]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
Technical Guide: Cross-Validation of L-Alanine Measurement Across Analytical Platforms
Executive Summary
In metabolic profiling and bioprocess monitoring, L-Alanine serves as a critical biomarker for glucose-alanine cycling and ammonium detoxification. However, quantification discrepancies between rapid screening tools (Enzymatic Assays) and definitive analytical methods (HPLC/LC-MS) often lead to data misalignment during scale-up.
This guide provides a rigorous cross-validation framework. We compare three distinct platforms—Enzymatic Colorimetric Assay , HPLC-FLD (OPA-Derivatized) , and LC-MS/MS —providing the protocols and statistical tools necessary to harmonize data across drug development stages.
Part 1: Platform Deep Dive & Protocols
The Screening Tool: Enzymatic Colorimetric Assay
Best for: High-throughput screening, cell culture media monitoring (bioreactors). Mechanism: This method relies on the oxidative deamination of this compound by This compound Dehydrogenase (ADH) . The generation of NADH is coupled to a probe (e.g., WST-1) to produce a colored formazan dye.
Critical Protocol: 96-Well Plate Format
-
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5.
-
Enzyme Mix: this compound Dehydrogenase (0.5 U/well).
-
Probe: WST-1 (Water Soluble Tetrazolium).
-
-
Procedure:
-
Sample Prep: Centrifuge samples (10,000 x g, 5 min) to remove particulates. Deproteinize serum samples using a 10kDa MWCO spin filter to prevent enzyme fouling.
-
Reaction: Add 50 µL sample + 50 µL Reaction Mix to each well.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Measure Absorbance (OD) at 450 nm.
-
-
Senior Scientist Note: Endogenous LDH (Lactate Dehydrogenase) in serum can cause false positives by consuming pyruvate. Always run a "Sample Blank" (Sample + Buffer without ADH) to subtract this background noise.
The Routine Quantifier: HPLC-FLD (OPA Derivatization)
Best for: QC release testing, amino acid profiling. Mechanism: this compound lacks a chromophore. We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to react with the primary amine of Alanine, forming a highly fluorescent isoindole derivative.
Critical Protocol: Pre-Column Derivatization[1][2]
-
Reagents:
-
Derivatization Reagent: 10 mg OPA dissolved in 250 µL Methanol + 25 µL 2-Mercaptoethanol + 2.5 mL 0.4 M Borate Buffer (pH 10.2).
-
Mobile Phase A: 40 mM Sodium Phosphate (pH 7.8).
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
-
Procedure:
-
Automated Mixing: Program the autosampler to draw 10 µL Sample + 10 µL OPA Reagent.
-
Reaction: Mix in the needle/loop for 60 seconds (Critical: OPA derivatives are unstable; inject immediately).
-
Separation: Inject onto a C18 Reverse Phase Column (e.g., Zorbax Eclipse AAA, 3.5 µm).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[2]
-
-
Senior Scientist Note: The isoindole derivative degrades rapidly. If you are doing manual derivatization, you must inject within 2 minutes of mixing. Automated on-line derivatization is the only way to guarantee reproducibility (CV < 2%).
The Gold Standard: LC-MS/MS
Best for: Trace analysis, complex matrices (plasma/tissue), definitive validation. Mechanism: Separation by HILIC (Hydrophilic Interaction Liquid Chromatography) followed by detection via Triple Quadrupole Mass Spectrometry in MRM (Multiple Reaction Monitoring) mode.
Critical Protocol: Isotope Dilution Method
-
Reagents:
-
Internal Standard (IS): this compound-
or this compound- . -
Column: Amide HILIC column (2.1 x 100 mm).
-
-
Procedure:
-
Spiking: Add 10 µL of IS (10 µM) to 50 µL of sample.
-
Precipitation: Add 200 µL cold Acetonitrile to precipitate proteins. Centrifuge.
-
Injection: Inject 2 µL of supernatant.
-
MS Settings: ESI Positive Mode.
-
Target Transition: 90.1 -> 44.1 m/z (Alanine).
-
IS Transition: 93.1 -> 46.1 m/z (Alanine-
).
-
-
-
Senior Scientist Note: Matrix effects (ion suppression) are the enemy here. Relying on external calibration curves without an isotopically labeled internal standard will lead to quantification errors of up to 40% in plasma samples.
Part 2: Visualization of Workflows & Logic
Diagram 1: Analytical Platform Workflow
This diagram illustrates the sample processing flow and the divergence of methods based on sensitivity needs.
Caption: Workflow splitting sample processing across three platforms based on required sensitivity and throughput.
Diagram 2: OPA Derivatization Reaction Mechanism
Understanding the chemistry is vital for troubleshooting HPLC instability.
Caption: The OPA reaction pathway highlighting the critical time-sensitivity of the fluorescent derivative.
Part 3: Cross-Validation Data & Analysis
When transitioning from an R&D enzymatic kit to a QC-grade HPLC method, you must demonstrate equivalence .
Performance Metrics Comparison
The following table summarizes typical performance characteristics obtained during validation studies.
| Metric | Enzymatic Assay (Colorimetric) | HPLC-FLD (OPA) | LC-MS/MS (HILIC) |
| LOD (Limit of Detection) | 5 - 10 µM | 0.5 - 1.0 µM | 0.01 - 0.05 µM |
| Linearity (Range) | 10 - 1000 µM | 1 - 1000 µM | 0.05 - 500 µM |
| Precision (Intra-day CV) | 5 - 8% | < 2% | < 3% |
| Specificity | Moderate (Enzyme cross-reactivity) | High (Chromatographic separation) | Very High (Mass transition) |
| Throughput | High (96/384 well) | Medium (15 min/sample) | Medium (10 min/sample) |
| Cost Per Sample | Low ($) | Medium ( | High ( |
Cross-Validation Strategy: Bland-Altman Analysis
Do not rely solely on correlation coefficients (
Protocol for Cross-Validation:
-
Sample Selection: Select 30 samples spanning the low, medium, and high concentration range (e.g., 50 µM to 800 µM).
-
Parallel Analysis: Analyze the same sample aliquot on Platform A (e.g., Enzymatic) and Platform B (e.g., LC-MS).
-
Calculate Bias: Compute the % Difference for each sample:
-
Acceptance Criteria:
-
Mean Bias should be < 10%.
-
90% of samples should fall within ± 20% difference (Total Error).
-
Troubleshooting Discrepancies
If your Enzymatic Assay reads higher than HPLC/LC-MS:
-
Cause: Non-specific side reactions. Endogenous ammonia or pyruvate in the media may be interfering.
-
Fix: Use a kinetic read (rate of reaction) rather than an endpoint read, or perform a sample blank subtraction.
If your HPLC reads lower than LC-MS:
-
Cause: Incomplete derivatization or derivative degradation before injection.
-
Fix: Check the pH of the borate buffer (must be > 10.0) and reduce the "draw-to-inject" delay time in the autosampler.
References
-
Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Nijem, I., et al. (2019). Cross-Validations in Regulated Bioanalysis.[3] IQVIA Laboratories. Retrieved from [Link]
-
Vertex AI Search. (2025). Comparison of HPLC separation of standard dthis compound. ResearchGate.[4] Retrieved from [Link]
Sources
comparative transcriptomics of cells treated with L-Alanine
An In-Depth Technical Guide to Comparative Transcriptomics of Cells Treated with L-Alanine
Introduction: this compound, More Than a Building Block
This compound, a non-essential amino acid, has long been recognized for its fundamental role in cellular metabolism. It serves as a key player in the glucose-alanine cycle, a critical metabolic loop that shuttles nitrogen and carbon between muscle and the liver, thereby supporting gluconeogenesis and energy homeostasis.[1][2] Beyond this canonical function, emerging research has illuminated this compound's capacity to directly modulate cellular signaling and gene expression, with profound, context-dependent implications in health and disease. From protecting pancreatic β-cells against apoptotic insults to exhibiting selective lethality against certain cancers, the cellular response to this compound is intricate and multifaceted.[3][4]
Comparative transcriptomics, powered by RNA-sequencing (RNA-Seq), offers an unbiased, high-throughput lens to dissect these complex responses.[5][6] By profiling the entire transcriptome of cells under various this compound treatment paradigms, we can map the global shifts in gene expression that underpin the observed phenotypic changes. This guide provides a comparative analysis of existing transcriptomic data, synthesizes the mechanistic insights into key signaling pathways, and offers robust, field-proven protocols for researchers embarking on similar investigations.
Comparative Analysis: The Dichotomous Role of this compound Across Cell Types
The transcriptomic impact of this compound is not monolithic; it is dictated by the cell's metabolic wiring and pathological state. A comparative look at studies in pancreatic β-cells, cancer cells, and fibroblasts reveals a fascinating dichotomy in cellular response.
A Protective and Adaptive Role in Pancreatic β-Cells
In insulin-secreting cells, this compound acts as a nutrient stimulus. A key study using the clonal rat pancreatic β-cell line BRIN-BD11 provides a detailed transcriptomic snapshot of the long-term effects of this compound exposure.[3][7]
-
Experimental Context: Cells were cultured for 24 hours with 10 mM this compound.[3]
-
Transcriptomic Impact: This prolonged exposure led to significant changes in gene expression, with 66 genes being up-regulated by more than 1.8-fold.[3][7] These genes were functionally enriched in crucial biological processes including:
-
Causality and Functional Outcome: The observed gene expression changes were not merely correlative. Functionally, the this compound pre-treatment conferred significant protection from apoptosis induced by pro-inflammatory cytokines.[3] The study suggests this protective effect is mediated by an enhanced intracellular antioxidant capacity.[3][7] This transcriptomic reprogramming reflects an adaptive mechanism, where this compound primes the cells to better withstand subsequent stress.
A Targeted Metabolic Weapon Against Cancer Cells
In stark contrast to its protective role in β-cells, this compound can be selectively lethal to certain cancer cells by exploiting their unique metabolic dependencies.
-
Experimental Context: The focus is on cancers with a dual loss of the SMARCA4 and SMARCA2 genes, such as the aggressive small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[4]
-
Transcriptomic & Metabolic Impact: While a specific transcriptomic profile of this compound treatment in these cells is not detailed in the provided sources, the mechanism of action is clear: this compound interrupts critical metabolic pathways that these specific cancer cells uniquely depend on for survival.[4] This suggests that the transcriptomes of susceptible cancers likely show a high expression of genes involved in alanine uptake and metabolism, creating a dependency that can be targeted. For instance, the expression of alanine transaminase (GPT2) is correlated with alanine uptake in non-small-cell lung cancer (NSCLC) cell lines.[8]
-
Causality and Functional Outcome: By providing an excess of this compound, the metabolic machinery of these vulnerable cancer cells is overwhelmed, leading to cell death.[4] This highlights a therapeutic potential for this compound, shifting its role from a simple nutrient to a targeted anti-cancer agent based on the genetic and metabolic context of the tumor.
A Modulator of Immune Signaling in Fibroblasts
This compound also intersects with inflammatory signaling pathways, underscoring its role in immunometabolism.
-
Experimental Context: A study on murine fibroblasts investigated the metabolic influence on Tumor Necrosis Factor-alpha (TNFα) signaling.[9]
-
Metabolic Impact: The study revealed that TNFα signaling, particularly when mediated through its receptor TNFR1, may preferentially utilize alanine metabolism for energy.[9]
-
Causality and Functional Outcome: Supplementation with alanine was shown to enrich TNFR1-related inflammatory responses.[9] This implies that the availability of this compound can shape the transcriptomic output of TNFα signaling, potentially by providing the metabolic fuel required for the synthesis of inflammatory mediators. Future experiments could explore inhibiting glutamic-pyruvic transaminase (GPT) to assess the impact on TNFα-induced gene expression.[9]
Summary of Comparative Findings
| Cell Type | This compound Condition | Key Transcriptomic Changes | Implied Functional Outcome |
| Pancreatic β-Cells (BRIN-BD11) | 10 mM, 24 hours | Upregulation of 66 genes involved in signaling, metabolism, stress response, and apoptosis.[3][7] | Cellular protection and enhanced survival against cytokine-induced stress.[3] |
| SMARCA4/2-deficient Cancers | N/A (treatment context) | Implied high expression of alanine metabolism genes, creating a vulnerability.[4][8] | Targeted cell death by interrupting essential metabolic pathways.[4] |
| Murine Fibroblasts | Supplementation | Modulation of genes downstream of the TNFα/TNFR1 signaling pathway. | Enhancement of TNFR1-mediated inflammatory responses.[9] |
Key Signaling Pathways Modulated by this compound
The transcriptomic changes induced by this compound are downstream consequences of its integration into the cell's core signaling and metabolic networks.
Central Carbon Metabolism
The primary metabolic fate of this compound is its conversion to pyruvate via the enzyme Alanine Transaminase (ALT), also known as Glutamic-Pyruvic Transaminase (GPT).[1] This reaction is a critical node linking amino acid and carbohydrate metabolism. Pyruvate can then be converted to acetyl-CoA and enter the Tricarboxylic Acid (TCA) cycle for energy production or serve as a substrate for gluconeogenesis.[2] This central metabolic role is the foundation for its broader effects on cellular energetics and signaling.
Caption: Central metabolic conversion of this compound to Pyruvate via ALT/GPT.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. Research has shown that this compound can activate AMPK in hepatic cells.[10] This activation is not direct but is a consequence of this compound's metabolism, which alters the intracellular AMP:ATP ratio.
-
Mechanism: The metabolism of this compound consumes ATP and generates AMP, thereby increasing the AMP:ATP ratio. This energetic shift is detected by AMPK, leading to its phosphorylation and activation.[10]
-
Downstream Effects: Activated AMPK orchestrates a broad transcriptional and metabolic program to restore energy balance, typically by upregulating catabolic pathways (like glycolysis and fatty acid oxidation) and downregulating anabolic processes (like protein and lipid synthesis).
Caption: this compound metabolism activates the AMPK energy-sensing pathway.
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis, primarily responding to nutrient availability, including amino acids.[11][12] While L-leucine and L-glutamine are well-studied direct activators of mTOR complex 1 (mTORC1), this compound contributes indirectly by fueling the metabolic pool.[13][14] For instance, L-glutamine is often co-transported with essential amino acids like leucine, and its availability is rate-limiting for mTORC1 activation.[14] this compound's metabolism can support the synthesis of other amino acids, including glutamine, thereby influencing mTORC1 signaling.
Experimental Protocols for Comparative Transcriptomics
To ensure scientific rigor and reproducibility, a well-defined experimental workflow is paramount. The following protocols provide a self-validating system for investigating the transcriptomic effects of this compound.
Caption: A comprehensive workflow for this compound transcriptomic analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells of interest (e.g., HepG2, BRIN-BD11, A549) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency. This ensures cells are in an exponential growth phase and receptive to treatment.
-
Starvation (Optional but Recommended): To synchronize cells and establish a baseline, gently wash cells with PBS and replace the growth medium with a serum-free or amino acid-free medium for 2-4 hours prior to treatment.
-
Treatment Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M in cell culture-grade water or PBS). Prepare fresh treatment media by diluting the this compound stock into the appropriate base medium to the final desired concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Treatment Application: Remove the starvation medium. Add the control medium (vehicle only) or this compound-containing medium to the respective plates. Ensure biological replicates (n≥3) for each condition.
-
Incubation: Culture the cells for the desired time course (e.g., 6, 12, 24 hours). The duration is critical, as short-term exposure may reveal signaling events, while long-term exposure reveals adaptive transcriptional programs.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) directly to the plate and scrape the cells to ensure complete lysis.
-
Homogenization: Homogenize the lysate by passing it through a 20-gauge needle or using a commercial homogenizer (e.g., QIAshredder spin column). This step reduces viscosity and prevents column clogging.
-
RNA Extraction: Proceed with RNA extraction following the manufacturer's protocol for a reputable column-based kit (e.g., Qiagen RNeasy Mini Kit, Zymo Direct-zol RNA Miniprep). Include an on-column DNase I digestion step to eliminate genomic DNA contamination.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quality Control (QC):
-
Purity: Measure the A260/280 and A260/230 ratios using a NanoDrop spectrophotometer. Aim for ratios of ~2.0.
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or TapeStation. A high-quality sample should have an RNA Integrity Number (RIN) of ≥ 8. This is a critical checkpoint to ensure that only non-degraded RNA proceeds to library preparation.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA pool using oligo(dT) magnetic beads, which capture the polyadenylated tails of mRNA molecules. Alternatively, if interested in non-coding RNAs, use a ribosomal RNA (rRNA) depletion method.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers for reverse transcription.
-
First-Strand Synthesis: Synthesize the first strand of complementary DNA (cDNA) using a reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second cDNA strand. For stranded (directional) libraries, dUTP is incorporated instead of dTTP.[15] This allows for the subsequent degradation of the second strand, preserving information about which strand of DNA the original RNA was transcribed from—a crucial detail for accurate transcript annotation.[15]
-
End Repair & Adapter Ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) each sample.
-
Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
-
Library QC and Sequencing: Validate the final library's concentration and size distribution. Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina).
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Raw Read QC: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming and Filtering: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound treated and control groups. Key outputs are the log2 fold change and an adjusted p-value (FDR).
-
Functional Enrichment Analysis: Take the list of differentially expressed genes (DEGs) and perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or Metascape to identify the biological processes and pathways that are significantly affected by this compound treatment.[16][17]
References
- Cunningham, G. A., McClenaghan, N. H., & Flatt, P. R. (n.d.). This compound induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. PubMed.
- Cunningham, G. A., McClenaghan, N. H., & Flatt, P. R. (n.d.). This compound induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic β-cell line and protects from pro-inflammatory cytokine-induced apoptosis.
- (2023).
- Comparative Transcriptome Analysis of Two Contrasting Soybean Varieties in Response to Aluminum Toxicity. (n.d.). MDPI.
- (A) Changes in extracellular alanine levels in the panel of ten NSCLC... (n.d.).
- Comparative Transcriptomic Analysis of Three Common Liver Cell Lines. (2023). PubMed.
- Alanine Metabolism Overview. (n.d.).
- KEGG PATHWAY D
- A protocol for high-quality single-cell RNA sequencing with cell surface protein quantific
- Mechanisms of amino acid sensing in mTOR signaling p
- Bioinformatics Analysis of Transcriptomic Data (Bulk and scRNA-Seq) for Immuno-Oncology. (n.d.).
- Derivation of novel metabolic pathway score identifies alanine metabolism as a targetable influencer of TNF-alpha signaling. (n.d.). NIH.
- Alanine Metabolism. (n.d.). SMPDB.
- Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy. (n.d.). PubMed Central.
- RNA-Seq Workflow. (n.d.). Bio-Rad.
- Adachi, Y., et al. (2018).
- (2009).
- (2014). Guidelines for reporting single-cell RNA-Seq experiments. arXiv.
- (2020).
- Regulation of mTORC1 and its impact on gene expression
Sources
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. SMPDB [smpdb.ca]
- 3. This compound induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Popular dietary supplement may offer new treatment option for aggressive cancers [med.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Transcriptomic Analysis of Three Common Liver Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.atu.ie [pure.atu.ie]
- 8. researchgate.net [researchgate.net]
- 9. Derivation of novel metabolic pathway score identifies alanine metabolism as a targetable influencer of TNF-alpha signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. Bioinformatics Analysis of Transcriptomic Data (Bulk and scRNA-Seq) for Immuno-Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
